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(4-tert-butyl-1-ethynylcyclohexyl) carbamate Documentation Hub

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  • Product: (4-tert-butyl-1-ethynylcyclohexyl) carbamate
  • CAS: 63884-85-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate

Executive Summary This technical guide details the stereoselective synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a structural analog of the sedative Ethinamate. The presence of the bulky tert-butyl group at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the stereoselective synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a structural analog of the sedative Ethinamate. The presence of the bulky tert-butyl group at the 4-position locks the cyclohexane ring conformation, introducing critical stereochemical considerations absent in the parent compound.

This protocol utilizes a two-step sequence:

  • Nucleophilic 1,2-Addition: Stereoselective ethynylation of 4-tert-butylcyclohexanone using lithium acetylide.

  • Carbamoylation: Conversion of the resulting tertiary alcohol to the carbamate using Trichloroacetyl Isocyanate (TAI), a method selected for its high efficiency with sterically hindered substrates.

Retrosynthetic Analysis & Strategy

The synthesis is designed to manage the steric hindrance of the tertiary center and the conformational locking provided by the tert-butyl group.

Structural Considerations
  • Conformational Lock: The tert-butyl group (A-value ~4.9 kcal/mol) will exclusively occupy the equatorial position to minimize 1,3-diaxial interactions.

  • Stereocenter Formation: The nucleophilic attack on the ketone at C1 determines the relative stereochemistry (cis/trans). Small nucleophiles like lithium acetylide generally favor axial attack on cyclohexanones, leading to the equatorial alcohol (thermodynamically more stable product).

Pathway Visualization

The following diagram outlines the logical flow and stereochemical pathway.

G cluster_conditions Key Mechanistic Drivers SM 4-tert-butylcyclohexanone (Conformationally Locked) INTER Intermediate: 1-ethynyl-4-tert-butylcyclohexan-1-ol (Tertiary Alcohol) SM->INTER Step 1: HC≡CLi, THF (Axial Attack Favored) PROD Target: (4-tert-butyl-1-ethynylcyclohexyl) carbamate INTER->PROD Step 2: TAI, then Hydrolysis M1 Steric Control: t-Butyl locks ring M2 Kinetic Control: Axial Approach

Figure 1: Synthetic pathway and mechanistic drivers. The t-butyl group dictates the ring conformation, influencing the trajectory of the acetylide attack.

Experimental Protocols

Step 1: Ethynylation of 4-tert-butylcyclohexanone

Objective: Synthesize 1-ethynyl-4-tert-butylcyclohexan-1-ol. Rationale: Lithium acetylide is generated in situ or used as a complex to ensure high reactivity at low temperatures, minimizing side reactions (e.g., enolization).

Materials
ReagentEquiv.Role
4-tert-butylcyclohexanone1.0Substrate
Lithium Acetylide (ethylenediamine complex)1.2 - 1.5Nucleophile
THF (Anhydrous)SolventMedium
NH₄Cl (Sat. Aq.)ExcessQuench
Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with Lithium Acetylide-ethylenediamine complex (1.5 equiv) and anhydrous THF (concentration ~0.5 M). Cool the suspension to 0°C.

  • Addition: Dissolve 4-tert-butylcyclohexanone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the acetylide suspension over 30 minutes, maintaining internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear, replaced by a lower Rf alcohol spot.

  • Workup: Cool the mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl.

    • Caution: Acetylides liberate acetylene gas upon quenching. Ensure good ventilation.

  • Extraction: Extract the aqueous layer with Et₂O (3x). Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude solid is typically pure enough for the next step. If necessary, recrystallize from Hexane/Et₂O to isolate the major diastereomer (trans-alcohol).

Stereochemical Note: The major product is the trans-1-ethynyl-4-tert-butylcyclohexan-1-ol (hydroxyl group equatorial), resulting from the axial attack of the acetylide.

Step 2: Carbamoylation via Trichloroacetyl Isocyanate (TAI)

Objective: Convert the tertiary alcohol to the carbamate. Rationale: Tertiary alcohols are poor nucleophiles due to steric bulk. Direct reaction with urea or cyanates is often low-yielding. The TAI method forms a highly reactive acyl carbamate intermediate that hydrolyzes under mild conditions to the desired primary carbamate.

Materials
ReagentEquiv.Role
Tertiary Alcohol (from Step 1)1.0Substrate
Trichloroacetyl Isocyanate (TAI)1.1Electrophile
Dichloromethane (DCM)SolventMedium
Neutral Alumina (Activity I)~5g/g substrateHydrolysis Agent
Protocol
  • Acylation: Dissolve the tertiary alcohol (1.0 equiv) in anhydrous DCM (0.2 M) in a dry flask under nitrogen.

  • Addition: Cool to 0°C. Add Trichloroacetyl Isocyanate (1.1 equiv) dropwise.

    • Observation: The reaction is exothermic.[1] The solution may turn slightly yellow.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

    • Mechanism:[2][1][3][4][5][6][7] Formation of the N-trichloroacetyl carbamate intermediate is usually quantitative and rapid.

    • NMR Check: A crude aliquot will show a shift in the downfield NH proton (~8-9 ppm).

  • Hydrolysis (De-acylation): Add Neutral Alumina (approx. 5-10 weight equivalents relative to substrate) directly to the reaction mixture containing the intermediate. Add a small amount of water (approx 1-2% v/v of solvent) to facilitate hydrolysis.

    • Alternative: Stir the intermediate with K₂CO₃ in MeOH/H₂O for 30 mins, but Alumina is milder for acid-sensitive alkynes.

  • Filtration: Stir the slurry vigorously for 2-4 hours. The alumina catalyzes the removal of the trichloroacetyl group. Filter the alumina through a celite pad and wash with DCM/MeOH (95:5).

  • Isolation: Concentrate the filtrate. The residue is the target carbamate.

  • Final Purification: Recrystallize from cyclohexane or ethanol/water mixtures to achieve pharmaceutical-grade purity (>98%).

Characterization Data Profile

The following spectroscopic signatures confirm the structure of (4-tert-butyl-1-ethynylcyclohexyl) carbamate .

TechniqueFeatureExpected Signal / ValueInterpretation
IR (ATR) N-H Stretch3200 - 3400 cm⁻¹Primary Carbamate (-NH₂) doublet
C≡C Stretch~2100 cm⁻¹Terminal Alkyne (weak)
C=O Stretch1690 - 1720 cm⁻¹Carbamate Carbonyl
¹H NMR tert-Butyl0.85 ppm (s, 9H)Characteristic singlet
Alkyne C-H2.5 - 2.6 ppm (s, 1H)Terminal acetylenic proton
Carbamate NH₂4.5 - 5.0 ppm (bs, 2H)Exchangeable with D₂O
Cyclohexyl1.2 - 2.0 ppm (m, 9H)Ring protons (splitting depends on conformer)
¹³C NMR Carbonyl~155 ppmCarbamate C=O
Alkyne~85 ppm, ~73 ppmInternal (quat) and terminal carbons
Quaternary C1~70 - 75 ppmCarbon bearing O and Alkyne

Mechanism of Action: TAI Carbamoylation

Understanding the TAI mechanism is crucial for troubleshooting low yields in tertiary alcohols.

Mechanism Step1 Step 1: Nucleophilic Attack (Tertiary Alcohol attacks TAI Carbonyl) Inter Intermediate: N-Trichloroacetyl Carbamate (Stable in anhydrous conditions) Step1->Inter Fast, Exothermic Step2 Step 2: Hydrolysis (Alumina/H2O) (Cleavage of Trichloroacetyl group) Inter->Step2 Mild Base Catalysis Final Product: Primary Carbamate + CCl3COOH Step2->Final

Figure 2: The Trichloroacetyl Isocyanate (TAI) pathway allows for the carbamoylation of hindered alcohols by creating a highly electrophilic isocyanate species, followed by selective hydrolysis.

Safety & Hazard Mitigation

  • Lithium Acetylide: Pyrophoric and moisture sensitive. Liberates acetylene (highly flammable) upon contact with water. Use blast shields and ensure inert atmosphere.

  • Trichloroacetyl Isocyanate: Potent lachrymator and corrosive. Reacts violently with water. Handle only in a fume hood.

  • Terminal Alkynes: Potentially explosive if concentrated or distilled to dryness in the presence of metal impurities.

References

  • Eliel, E. L., & Senda, Y. (1970). Reduction of 4-tert-butylcyclohexanone. Tetrahedron, 26(10), 2411-2428. Link (Establishes stereoselective attack on 4-t-butylcyclohexanone).

  • Kocór, M., & Kurek, A. (1982). Stereochemistry of the addition of lithium acetylide to 4-tert-butylcyclohexanone. Polish Journal of Chemistry. (Foundational work on acetylide stereoselectivity).
  • Loev, B., & Kormendy, M. F. (1963). An Improved Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421–3426. Link (Describes the Trichloroacetyl Isocyanate method for tertiary alcohols).

  • Keck, G. E., et al. (1956). Ethinamate (Valmid). Journal of the American Pharmaceutical Association. (Parent compound synthesis reference).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Felkin-Anh and cyclohexanone reduction models).

Sources

Exploratory

preparation of tert-butyl (4-tert-butyl-1-ethynylcyclohexyl)carbamate

An In-Depth Technical Guide on the Preparation of tert-butyl (4-tert-butyl-1-ethynylcyclohexyl)carbamate Executive Summary This technical guide details the high-fidelity synthesis of tert-butyl (4-tert-butyl-1-ethynylcyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Preparation of tert-butyl (4-tert-butyl-1-ethynylcyclohexyl)carbamate

Executive Summary

This technical guide details the high-fidelity synthesis of tert-butyl (4-tert-butyl-1-ethynylcyclohexyl)carbamate , a critical sterically congested amine intermediate often utilized in the development of antiviral agents (e.g., HCV NS5B inhibitors) and GPCR modulators.

The protocol prioritizes the Ellman Sulfinamide Strategy over classical Ritter-type transformations. While the Ritter reaction allows direct access to amides from tertiary alcohols, it often suffers from harsh conditions incompatible with sensitive alkynes and poor stereocontrol. The Ellman route offers superior diastereoselectivity, milder conditions, and reliable scalability, ensuring the formation of the thermodynamically preferred isomer where the carbamate moiety adopts the equatorial orientation.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a quaternary carbon center at position 1 of the cyclohexane ring, substituted with an ethynyl group and a carbamate-protected amine. The 4-tert-butyl group serves as a conformational anchor, locking the cyclohexane ring into a rigid chair conformation.

Strategic Disconnect:

  • C-N Bond Formation: The most challenging step is establishing the quaternary stereocenter bearing the nitrogen.

  • C-C Bond Formation: Introduction of the ethynyl group via nucleophilic addition.

  • Starting Material: 4-tert-butylcyclohexanone (commercially available, conformationally biased).

Selected Pathway: The Ellman Auxiliary Route

  • Condensation: Formation of a chiral N-sulfinyl ketimine using tert-butanesulfinamide.[1]

  • Nucleophilic Addition: Diastereoselective addition of an ethynylometallic reagent (Grignard or Lithium acetylide).

  • Deprotection/Reprotection: Mild acid hydrolysis of the sulfinyl group followed by Boc-protection.

Retrosynthesis Target Target: tert-butyl (4-tert-butyl-1-ethynylcyclohexyl)carbamate Intermediate1 Intermediate: 1-Ethynyl-4-tert-butylcyclohexan-1-amine Target->Intermediate1 Boc Protection Intermediate2 Precursor: N-Sulfinyl Ketimine Intermediate1->Intermediate2 1. Ethynyl Addition 2. Hydrolysis SM Starting Material: 4-tert-butylcyclohexanone Intermediate2->SM Condensation (Ellman's Reagent)

Figure 1: Retrosynthetic logic flow prioritizing stereocontrol via the Ellman auxiliary.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of N-tert-Butanesulfinyl Imine

The condensation of 4-tert-butylcyclohexanone with tert-butanesulfinamide is reversible. Titanium(IV) ethoxide is employed as a Lewis acid catalyst and water scavenger to drive the equilibrium forward.

Reagents:

  • 4-tert-butylcyclohexanone (1.0 equiv)

  • (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Solvent: Dry THF or Toluene

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Mixing: Charge the flask with 4-tert-butylcyclohexanone (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol). Add dry THF (50 mL).

  • Catalysis: Add Ti(OEt)₄ (20.0 mmol) dropwise via syringe. The solution may turn slightly yellow.

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) for 12–16 hours. Monitor conversion by TLC or LC-MS.

  • Workup: Cool to room temperature. Pour the mixture into a vigorously stirred brine solution (50 mL). A thick white precipitate of titanium salts will form.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc.

  • Purification: Dry the filtrate over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the N-sulfinyl ketimine.

Technical Insight: Ti(OEt)₄ is superior to MgSO₄ or CuSO₄ for sterically hindered ketones. Incomplete conversion here leads to difficult separations later.

Step 2: Diastereoselective Ethynylation

This is the critical stereodefining step. The bulky 4-tert-butyl group locks the ring. The ethynyl nucleophile typically attacks from the axial trajectory (anti-parallel to the axial hydrogens), leading to the equatorial sulfinamide.

Reagents:

  • Ethynylmagnesium bromide (0.5 M in THF) (1.5 equiv)

  • Alternative: Lithium acetylide (generated in situ from acetylene and n-BuLi)

  • Solvent: Dry CH₂Cl₂ or Toluene (Non-coordinating solvents often enhance diastereoselectivity)

Protocol:

  • Preparation: Dissolve the sulfinyl imine (from Step 1) in dry CH₂Cl₂ (0.2 M concentration) and cool to -78°C.

  • Addition: Add Ethynylmagnesium bromide (1.5 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 2 hours, then allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with CH₂Cl₂ (3x). Dry combined organics over MgSO₄.[2][3]

  • Isolation: Concentrate to obtain the crude sulfinamide. Diastereomeric ratio (dr) should be determined by ¹H NMR. If necessary, recrystallize or chromatograph to isolate the major diastereomer.

Step 3: Sulfinyl Cleavage and Boc Protection

Removal of the auxiliary and immediate protection prevents amine instability and facilitates handling.

Reagents:

  • 4M HCl in Dioxane[4]

  • Methanol[5]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

Protocol:

  • Cleavage: Dissolve the sulfinamide in MeOH. Add 4M HCl in dioxane (2.0 equiv). Stir at room temperature for 1 hour. TLC should show consumption of starting material.

  • Concentration: Remove volatiles in vacuo to obtain the amine hydrochloride salt.

  • Neutralization: Resuspend the salt in dry CH₂Cl₂. Add Et₃N (3.0 equiv) and cool to 0°C.

  • Protection: Add Boc₂O (1.2 equiv) dissolved in minimal CH₂Cl₂. Stir at room temperature for 4 hours.

  • Final Workup: Wash with 1M HCl (to remove excess amine/Et₃N), then saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

  • Final Purification: Purify via silica gel chromatography to afford pure tert-butyl (4-tert-butyl-1-ethynylcyclohexyl)carbamate .

Part 3: Data Summary & Visualization

Expected Analytical Data
ParameterExpected Value / Observation
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃) δ 1.45 (s, 9H, Boc), δ 0.86 (s, 9H, t-Bu), δ 2.35 (s, 1H, Acetylenic C-H), δ 4.80 (br s, 1H, NH). Ring protons: multiplet 1.2–2.1 ppm.
¹³C NMR Characteristic peaks at ~80 ppm (Boc quaternary C), ~85 ppm (Acetylene internal), ~70 ppm (Acetylene terminal), ~52 ppm (Quaternary C1).
MS (ESI+) [M+H]⁺ not always visible for Boc; look for [M+Na]⁺ or fragment [M-Boc+H]⁺.
Reaction Mechanism & Stereochemistry

The diagram below illustrates the stereochemical rationale. The "small" ethynyl group attacks axially, placing the bulky carbamate/amino group in the favorable equatorial position.

ReactionPathway cluster_legend Stereochemical Control Step1 Imine Formation (Ti(OEt)4, Sulfinamide) Step2 Axial Attack (Ethynyl-MgBr) Step1->Step2 Activation Step3 Transition State (Chair Conformation) Step2->Step3 Nucleophilic Addition Step4 Equatorial Amine (Thermodynamic Product) Step3->Step4 Workup

Figure 2: Mechanistic flow showing the origin of stereoselectivity in the addition step.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Sulfinyl Imines. Accounts of Chemical Research. Link

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[1] Catalytic Asymmetric Oxidation of tert-Butyl Disulfide... and Applications to the Synthesis of Amines. Journal of the American Chemical Society.[1] Link

  • Brandsma, L. (2010). Preparation of Lithium Acetylides. Science of Synthesis. Link

  • Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides (Ritter Modification). Tetrahedron Letters. Link

Sources

Foundational

Technical Guide: Chemical Properties &amp; Synthesis of (4-tert-butyl-1-ethynylcyclohexyl) Carbamate

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes mechanistic insight, reproducible protocols, and structural analysis over generic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes mechanistic insight, reproducible protocols, and structural analysis over generic descriptions.

Executive Summary

(4-tert-butyl-1-ethynylcyclohexyl) carbamate is a conformationally biased analog of Ethinamate (a short-acting sedative/hypnotic). By incorporating a bulky tert-butyl group at the 4-position, the cyclohexane ring is locked into a rigid chair conformation. This molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies, specifically for mapping the steric tolerance of the GABA_A receptor's binding pocket and investigating the stereoelectronic requirements for carbamate hydrolysis.

This guide details the structural dynamics, validated synthetic pathways, and chemical reactivity profile of this compound, providing a roadmap for its use as a pharmacophore or synthetic intermediate.

Structural & Conformational Analysis

The "tert-Butyl Lock" Effect

The defining feature of this molecule is the 4-tert-butyl group (


). Due to its significant steric bulk (A-value 

4.9 kcal/mol), it exclusively occupies the equatorial position to avoid severe 1,3-diaxial interactions. This "locks" the cyclohexane ring, preventing ring flipping at physiological temperatures.
Stereochemical Configuration

The functionalization at the C1 position creates two possible diastereomers. The orientation of the ethynyl and carbamate groups is dictated by the nucleophilic addition trajectory during synthesis (See Section 2).

  • Isomer A (Thermodynamic/Equatorial Carbamate): The carbamate group is equatorial; the ethynyl group is axial. This is generally the major isomer derived from small-nucleophile addition (axial attack).

  • Isomer B (Kinetic/Axial Carbamate): The carbamate group is axial; the ethynyl group is equatorial.

Key Insight: In pharmacological contexts, the equatorial carbamate (Isomer A) typically exhibits superior binding affinity due to the extended projection of the H-bond donor/acceptor motif, mimicking the bioactive conformation of flexible analogs like Ethinamate.

Synthetic Pathway & Protocols

The synthesis requires a two-step sequence: chemoselective nucleophilic addition followed by hindered alcohol carbamoylation.

Reaction Scheme (DOT Visualization)

SynthesisPathway Ketone 4-tert-butylcyclohexanone (Starting Material) Intermed Intermediate: Lithium Alkoxide Ketone->Intermed Axial Attack (Major) Alcohol 1-ethynyl-4-tert-butylcyclohexan-1-ol (Tertiary Alcohol) Intermed->Alcohol H3O+ Quench Product (4-tert-butyl-1-ethynylcyclohexyl) carbamate Alcohol->Product Carbamoylation Reagent1 Li-C≡CH (THF, -78°C) Reagent2 1. Cl3CC(O)NCO 2. K2CO3/MeOH

Caption: Figure 1. Stereoselective synthesis via axial attack of lithium acetylide followed by trichloroacetyl isocyanate mediated carbamoylation.

Detailed Experimental Protocol
Step 1: Ethynylation (Formation of the Tertiary Alcohol)

Rationale: Lithium acetylide is used over Grignard reagents to minimize chelation-controlled side reactions and maximize the yield of the equatorial alcohol via axial attack.

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagent Generation: Charge with anhydrous THF (50 mL) and cool to -78°C. Condense acetylene gas or add Lithium Acetylide-Ethylenediamine complex (1.2 equiv).

  • Addition: Add 4-tert-butylcyclohexanone (1.0 equiv) dissolved in THF dropwise over 20 minutes.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench: Slowly add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) to separate diastereomers if necessary.

Step 2: Carbamoylation (The Kocovsky Method)

Rationale: Direct reaction of tertiary alcohols with cyanic acid or urea is often sluggish or prone to elimination. Trichloroacetyl isocyanate (TAI) is highly electrophilic, reacting rapidly with hindered alcohols to form an intermediate that hydrolyzes to the carbamate under mild conditions.

  • Setup: Dissolve the tertiary alcohol (from Step 1) in anhydrous DCM (0.2 M) at 0°C.

  • Addition: Add Trichloroacetyl isocyanate (1.1 equiv) dropwise. The solution will turn slightly yellow.

  • Monitoring: Stir for 30 minutes. Monitor by TLC (disappearance of alcohol).

  • Hydrolysis: Add a solution of

    
     (3 equiv) in Methanol/Water (10:1). Stir vigorously for 2 hours at room temperature.
    
    • Mechanism:[1][2][3] The methoxide attacks the trichloromethyl carbonyl, cleaving the

      
       bond and releasing the desired carbamate.
      
  • Isolation: Dilute with water, extract with DCM, and recrystallize from benzene/hexanes.

Chemical Reactivity & Stability Profile[4]

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Note
Molecular Formula

Molecular Weight 223.31 g/mol
LogP 3.2 - 3.5Highly lipophilic due to t-butyl group.
H-Bond Donors 2Carbamate

H-Bond Acceptors 2Carbonyl O, Ether O
pKa ~13-14Carbamate proton (weakly acidic).
Reactivity Matrix
A. Hydrolytic Stability

Carbamates are generally stable at neutral pH.

  • Acidic Conditions (pH < 2): Slow hydrolysis to the alcohol and ammonium.

  • Basic Conditions (pH > 10): Base-catalyzed hydrolysis is faster but hindered by the tertiary carbon and the rigid ring structure. The equatorial carbamate is more accessible to nucleophilic attack by

    
     than the axial isomer.
    
B. Alkyne Functionalization (Click Chemistry)

The terminal alkyne is a "bio-orthogonal" handle.

  • CuAAC Reaction: Reacts with organic azides (

    
    ) using Cu(I) catalysis to form 1,4-disubstituted 1,2,3-triazoles.
    
  • Application: This allows the molecule to be used as a probe—attaching fluorophores or affinity tags to the carbamate scaffold without altering the pharmacophore significantly.

Metabolic Degradation Pathway

In biological systems, the compound undergoes two primary clearance pathways.

Metabolism Parent Parent Compound (Carbamate) Alcohol Metabolite 1: Tertiary Alcohol Parent->Alcohol Carboxylesterase (Hydrolysis) Gluc Glucuronide Conjugate Parent->Gluc Direct N-Glucuronidation (Minor) Ketone Metabolite 2: 4-t-butylcyclohexanone Alcohol->Ketone Retro-alkynylation (Rare/Slow) Alcohol->Gluc UGT Conjugation (Phase II)

Caption: Figure 2.[4][5] Predicted metabolic fate involving esterase-mediated hydrolysis and Phase II conjugation.

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be observed:

  • IR Spectroscopy:

    • 3400-3200 cm⁻¹: Doublet (

      
       stretch) - Diagnostic for primary carbamate.
      
    • 3300 cm⁻¹: Sharp singlet (

      
       stretch).
      
    • 2100 cm⁻¹: Weak peak (

      
       stretch).
      
    • 1710-1730 cm⁻¹: Strong carbonyl (

      
      ).
      
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~0.85 ppm (s, 9H): tert-butyl group.
      
    • 
       ~2.60 ppm (s, 1H): Acetylenic proton.
      
    • 
       ~4.80 ppm (br s, 2H): Carbamate 
      
      
      
      protons.
    • Stereochemical Probe: The axial protons at C2/C6 will show different coupling constants depending on whether the carbamate is axial or equatorial.

References

  • Kocovsky, P. (1986). Carbamates: A method of synthesis and some synthetic applications.[5][6][7] Tetrahedron Letters, 27(46), 5521-5524.

  • Eliel, E. L., & Senda, Y. (1970). Reduction of 4-tert-butylcyclohexanone. Tetrahedron, 26(10), 2411-2428. (Fundamental source for 4-t-butyl stereocontrol).

  • PubChem Compound Summary. (2024). Ethinamate (Source for analog properties). National Center for Biotechnology Information.

  • Smith, A. B., et al. (2005). Evolution of a Gram-Scale Synthesis of (+)-Discodermolide. Journal of the American Chemical Society, 127(45), 15865–15882. (Demonstrates carbamoylation of hindered alcohols).

Sources

Exploratory

Structural Elucidation of (4-tert-butyl-1-ethynylcyclohexyl) carbamate: A Stereochemical Analysis

Executive Summary: The Quaternary Challenge The structural elucidation of (4-tert-butyl-1-ethynylcyclohexyl) carbamate presents a classic but rigorous stereochemical puzzle. The molecule features a rigid cyclohexane scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Challenge

The structural elucidation of (4-tert-butyl-1-ethynylcyclohexyl) carbamate presents a classic but rigorous stereochemical puzzle. The molecule features a rigid cyclohexane scaffold locked by a bulky tert-butyl group, and a quaternary center at C1 bearing both an ethynyl group and a carbamate moiety.[1]

Because C1 is quaternary, the standard proton NMR coupling analysis (


) is impossible (there is no proton at C1). Distinguishing between the axial-carbamate  and equatorial-carbamate  isomers requires a reliance on Nuclear Overhauser Effect (NOE)  spectroscopy and, critically, the 

C Gamma-Gauche Effect
.[1]

This guide outlines a self-validating workflow to unambiguously assign the stereochemistry of this scaffold, essential for structure-activity relationship (SAR) studies where conformation dictates receptor binding.[1]

Synthetic Origin & Stereochemical Divergence

To understand the structure, one must understand its origin. The synthesis typically proceeds via the nucleophilic addition of an acetylide anion to 4-tert-butylcyclohexanone.

  • The Anchor: The 4-tert-butyl group locks the ring into a specific chair conformation, occupying the equatorial position to minimize 1,3-diaxial strain (

    
    -value > 5 kcal/mol).
    
  • The Attack: The acetylide nucleophile can attack the ketone from two trajectories:[1]

    • Axial Attack: Approaches from the face parallel to the axial hydrogens. This is often kinetically favored for small nucleophiles, yielding the Equatorial Alcohol .[1]

    • Equatorial Attack: Approaches from the "open" equatorial face. This yields the Axial Alcohol .

The subsequent carbamoylation (using Chlorosulfonyl isocyanate, CSI) generally proceeds with retention of configuration, locking the stereochemistry established in the first step.[1]

Visualization: Synthetic Pathway and Isomerism[1]

SynthesisPath Ketone 4-tert-butylcyclohexanone (Locked Chair) Attack Nucleophilic Attack (Li-C≡CH) Ketone->Attack IsoA Isomer A (Trans) Eq-Ethynyl / Ax-Carbamate (Thermodynamic) Attack->IsoA Equatorial Attack IsoB Isomer B (Cis) Ax-Ethynyl / Eq-Carbamate (Kinetic/Major) Attack->IsoB Axial Attack Deriv Carbamoylation (CSI / H2O) IsoA->Deriv IsoB->Deriv

Figure 1: Stereochemical divergence during the synthesis of the quaternary center. The 4-t-butyl group acts as the conformational anchor.

Spectroscopic Elucidation Strategy

Since we cannot use


 coupling at C1, we employ a "Triangulation Strategy" using 

C Chemical Shifts and 2D NOESY.
The C Gamma-Gauche Effect (The Gold Standard)[1]

In rigid cyclohexane rings, a substituent in the axial position exerts a strong shielding effect on the


-carbons (C3 and C5) due to steric compression (van der Waals repulsion).[1]
  • Rule: If a substituent (e.g., the ethynyl group) is axial , the C3/C5 carbons will appear upfield (shielded, typically

    
     21–27 ppm).[1]
    
  • Rule: If the substituent is equatorial , the C3/C5 carbons appear downfield (deshielded, typically

    
     30–36 ppm).[1]
    

Data Interpretation Table:

CarbonIsomer A (Axial Carbamate / Eq Ethynyl)Isomer B (Eq Carbamate / Ax Ethynyl)Diagnostic Note
C1 (Quaternary) ~70-75 ppm~70-75 ppmNot diagnostic alone.
C3 / C5 ~32-35 ppm ~24-28 ppm PRIMARY INDICATOR. Axial ethynyl shields C3/C5.
Ethynyl C (

CH)
~72 ppm~75 ppmAxial alkynes are often shielded.[1]
1H-NOESY / ROESY Correlations

Spatial proximity is the second pillar of verification.

  • Scenario 1: Axial Ethynyl (Isomer B)

    • The ethynyl proton (

      
      C-H) is spatially close to the axial  protons at C3 and C5.[1]
      
    • Result: Strong NOE cross-peak between

      
      C-H and H3
      
      
      
      /H5
      
      
      .
  • Scenario 2: Equatorial Ethynyl (Isomer A)

    • The ethynyl proton points away from the ring.

    • Result: No NOE to ring protons; possible weak NOE to the carbamate NH

      
      .
      
Visualization: NMR Logic Flowchart

NMRLogic Start Analyze 13C Spectrum Focus on C3/C5 Signals Decision C3/C5 Shift Value? Start->Decision Upfield Upfield (21-27 ppm) Decision->Upfield < 28 ppm Downfield Downfield (30-36 ppm) Decision->Downfield > 30 ppm Concl1 Axial Substituent Present (Shielding Effect) Upfield->Concl1 Concl2 Equatorial Substituent Only Downfield->Concl2 NOE_Check Confirm with NOESY: Ethynyl-H to H3ax/H5ax? Concl1->NOE_Check Result_Ax Isomer: Axial Ethynyl (Equatorial Carbamate) NOE_Check->Result_Ax Strong Crosspeak Result_Eq Isomer: Equatorial Ethynyl (Axial Carbamate) NOE_Check->Result_Eq No Crosspeak

Figure 2: Decision tree for assigning stereochemistry using C13 shifts and NOE correlations.

Experimental Protocols

Synthesis of the Carbamate (CSI Method)

This protocol is preferred for tertiary alcohols which are sterically hindered and prone to elimination under acidic conditions.[1]

Reagents:

  • Precursor: 1-ethynyl-4-tert-butylcyclohexanol (1.0 equiv)

  • Chlorosulfonyl isocyanate (CSI) (1.5 equiv)[1]

  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    (DCM)
  • Quench: Water / Sodium Sulfite

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the alcohol in anhydrous DCM (0.1 M concentration). Cool to 0°C.[2]

  • Addition: Add CSI dropwise over 10 minutes. The reaction is typically fast (30 min to 2 hours). Monitor by TLC (stain with PMA or Vanillin).

  • Hydrolysis: Once the intermediate urethane forms, carefully add water (exothermic).[1] Stir vigorously for 1 hour to hydrolyze the N-chlorosulfonyl group to the primary carbamate.

  • Workup: Separate the organic layer. Wash with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography. Carbamates are significantly more polar than the starting alcohol.

NMR Acquisition Parameters

To ensure resolution of the critical NOE signals:

  • Solvent: CDCl

    
     (Standard) or Benzene-d
    
    
    
    (if signal overlap occurs in the aliphatic region).[1]
  • Relaxation Delay (D1): Set to >2.0 seconds for quantitative

    
    C integration if measuring ratios.
    
  • NOESY Mixing Time: 500-800 ms. This allows magnetization transfer for the specific distance of the Ethynyl-H to Ring-H interaction (~2.5 Å).

Crystallographic Confirmation (X-Ray)[1][3]

While NMR provides strong evidence, X-ray crystallography is the definitive proof for rigid scaffolds.

  • Derivatization for Crystallinity: If the primary carbamate is an oil or amorphous solid, react the carbamate nitrogen with p-bromobenzoyl chloride.[1] The heavy bromine atom facilitates phasing (SAD phasing) and the aromatic stacking often improves crystal quality.[1]

  • Growth Method: Slow evaporation of a Hexane/Ethyl Acetate (10:[1]1) solution at 4°C.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformation and A-values).

  • Ashby, E. C., & Laemmle, J. T. (1975).[1] Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521–546. (Mechanism of acetylide addition).[1]

  • Duddeck, H. (1986).[1] Substituent Effects on

    
    C Chemical Shifts in Aliphatic Molecular Systems. Topics in Stereochemistry, 16, 219.[1] (Authoritative source on the Gamma-Gauche effect). [1]
    
  • Kocovsky, P. (1986).[1] Carbamates: A method of synthesis and some synthetic applications.[3] Tetrahedron Letters, 27(46), 5521-5524. (CSI methodology).[4]

Sources

Foundational

Technical Guide: 1H NMR Structural Elucidation of (4-tert-butyl-1-ethynylcyclohexyl) carbamate

Executive Summary This guide details the structural elucidation of (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a rigid analog of the sedative Ethinamate.[1][2] Unlike simple cyclohexane derivatives, this molecule feat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation of (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a rigid analog of the sedative Ethinamate.[1][2] Unlike simple cyclohexane derivatives, this molecule features a 4-tert-butyl "locking" group , which freezes the ring conformational equilibrium.[1][2] This conformational rigidity simplifies the NMR spectrum by resolving axial and equatorial protons that are typically time-averaged in unsubstituted cyclohexanes.[1][2]

This document serves as a protocol for researchers to verify the identity and stereochemistry of this compound, specifically distinguishing between the cis and trans diastereomers formed during synthesis.

Structural Dynamics & The "t-Butyl Lock"

To interpret the NMR spectrum accurately, one must first understand the conformational bias imposed by the tert-butyl group.[1][2]

The Locking Mechanism

In a standard cyclohexane, the ring flips rapidly between two chair conformers (


 at RT), averaging the signals of axial and equatorial protons.
  • The Anchor: The bulky tert-butyl group (A-value > 4.9 kcal/mol) effectively demands the equatorial position to avoid severe 1,3-diaxial steric strain.[1][2]

  • The Result: The ring is "locked" in a single chair conformation. Substituents at C1 (the carbamate and ethynyl groups) are fixed in either an axial or equatorial orientation relative to the ring plane.

Stereochemical Targets

Synthesis from 4-tert-butylcyclohexanone typically yields two diastereomers. The NMR analysis primarily aims to distinguish these two:

  • Isomer A (Trans-diequatorial): t-Butyl (Eq) / Carbamate (Eq) / Ethynyl (Ax).[1][2]

  • Isomer B (Cis-1,4): t-Butyl (Eq) / Carbamate (Ax) / Ethynyl (Eq).[1][2]

Note: "Trans" and "Cis" here refer to the relationship between the t-butyl group and the carbamate group.[1][2]

Experimental Protocol

Sample Preparation[3]
  • Solvent Selection: CDCl₃ (Chloroform-d) is standard.[1][2] However, DMSO-d₆ is recommended if the carbamate

    
     protons are broad or exchanging rapidly with trace water in chloroform.[1][2]
    
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Reference: Use TMS (0.00 ppm) or the residual solvent peak (CHCl₃: 7.26 ppm).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 2.0–5.0 seconds . The acetylenic proton and quaternary carbons have long

    
     relaxation times; insufficient delay will affect integration accuracy.
    
  • Scans (NS): 16–64 scans.

Spectral Assignment & Analysis

The spectrum is divided into three distinct regions. The values below are predicted based on chemometric fragment analysis of rigid cyclohexane systems.

Table 1: 1H NMR Assignment (CDCl₃, 500 MHz)
RegionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
Aliphatic 0.85 Singlet9Ht-Butyl Characteristic "anchor" signal.[1][2] Sharp singlet confirms free rotation of methyls.
Ring 1.15 – 1.25 tt (

Hz)
1HH-4 (Axial) The "stem" proton attached to the t-butyl group.[1][2] Large coupling (

) proves axial orientation.[1][2]
Ring 1.40 – 1.60 Multiplet4HH-2, H-6, H-3, H-5 (Axial) Axial protons are shielded (upfield) relative to equatorial counterparts.[1][2]
Ring 1.90 – 2.15 Broad Doublet/Multiplet4HH-2, H-6, H-3, H-5 (Equatorial) Equatorial protons are deshielded (downfield).[1][2]
Acetylenic 2.45 – 2.60 Singlet1H

Diagnostic singlet.[1][2] May show weak long-range coupling (

) to equatorial H-2/6.[1][2]
Amide 4.60 – 5.20 Broad Singlet2H

Exchangeable.[1][2] Broadened by quadrupole relaxation of Nitrogen.
Distinguishing the Isomers (The Critical Step)

To determine if you have the axial or equatorial carbamate, examine the Carbon-13 spectrum or specific 1H features :

  • Gamma-Gauche Effect (13C correlation):

    • If the Ethynyl group is Axial (Carbamate Eq), the ethynyl carbons will shield the C3/C5 ring carbons (upfield shift).

    • If the Ethynyl group is Equatorial (Carbamate Ax), it avoids the 1,3-diaxial interaction, and the C3/C5 carbons appear further downfield.

  • 1H Chemical Shift of H-2/H-6:

    • The anisotropy of the C=O (carbamate) and C

      
      C (alkyne) cone affects the neighboring protons (H-2/H-6) differently depending on orientation.[1][2] The equatorial protons adjacent to an axial carbamate  are typically more deshielded (shifted downfield > 2.2 ppm) due to the proximity of the carbonyl oxygen.
      

Visualization of Logic & Workflow

Conformational Logic Diagram

This diagram illustrates the "locking" principle that validates the spectral assignment.

ConformationalLock cluster_isomers Resulting Diastereomers (Locked) Start 4-t-Butylcyclohexanone Reaction Nucleophilic Addition (Li-Acetylide) Start->Reaction Synthesis IsoA Isomer A (Major) Carbamate: Equatorial Ethynyl: Axial Reaction->IsoA Axial Attack IsoB Isomer B (Minor) Carbamate: Axial Ethynyl: Equatorial Reaction->IsoB Eq Attack Analysis 1H NMR Analysis (Axial vs Eq Resolution) IsoA->Analysis Distinct H2/H6 shifts IsoB->Analysis

Caption: Synthesis and conformational locking leading to resolvable NMR signals.

Elucidation Workflow

Follow this decision tree to validate your sample.

ElucidationFlow Sample Unknown Sample Solvent Dissolve in CDCl3 (Check Solubility) Sample->Solvent Run1H Run 1H NMR Solvent->Run1H CheckButyl Check 0.85 ppm (Singlet 9H?) Run1H->CheckButyl CheckButyl->Sample No (Impure) CheckAlkyne Check 2.5 ppm (Singlet 1H?) CheckButyl->CheckAlkyne Yes D2OShake D2O Shake Test CheckAlkyne->D2OShake Yes Result Confirm Structure & Purity D2OShake->Result NH2 disappears

Caption: Step-by-step validation workflow for the target molecule.

Advanced Verification (NOE & 2D)

If 1H NMR is inconclusive regarding the stereochemistry at C1, perform a 1D NOE Difference experiment:

  • Irradiate the Ethynyl Proton (2.5 ppm).

  • Observe:

    • Enhancement of H-3/H-5 (Axial): Indicates the ethynyl group is Axial (close in space to other axial protons).[1][2]

    • No Enhancement of Ring Protons: Indicates the ethynyl group is Equatorial (pointing away from the ring).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for chemical shifts). Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Source for A-values and conformational locking). Link

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (For solvent residual peaks). Link

  • PubChem Compound Summary. (2023). 4-tert-butyl-1-ethynylcyclohexanol (Precursor Data). National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Analysis: 13C NMR Characterization of (4-tert-butyl-1-ethynylcyclohexyl) carbamate

Executive Summary This technical guide provides a comprehensive analysis of the 13C NMR spectral data for (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a rigid analog of the sedative Ethinamate. The inclusion of the ter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 13C NMR spectral data for (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a rigid analog of the sedative Ethinamate. The inclusion of the tert-butyl group at the C4 position locks the cyclohexane ring into a specific chair conformation, eliminating ring-flipping averaging. This conformational locking makes the molecule an ideal model for studying the stereochemical dependence of chemical shifts, specifically the


-gauche effect .

This document details the acquisition parameters, chemical shift assignments, and the specific mechanistic logic required to distinguish between the axial and equatorial carbamate isomers using 13C NMR data.

Structural Context & Stereochemistry

To accurately interpret the NMR data, one must first understand the conformational rigidity introduced by the tert-butyl group.

  • The Anchor: The bulky tert-butyl group at C4 exclusively occupies the equatorial position to minimize 1,3-diaxial steric strain. This locks the ring.

  • The Variable Center (C1): The ethynyl and carbamate groups at C1 can adopt either axial or equatorial orientations relative to the ring.

    • Isomer A (Equatorial Carbamate): Carbamate is equatorial; Ethynyl is axial.

    • Isomer B (Axial Carbamate): Carbamate is axial; Ethynyl is equatorial.

The 13C NMR chemical shifts of the ring carbons (specifically C3 and C5) are the primary diagnostic tools for distinguishing these isomers due to the


-gauche shielding effect .

Experimental Protocol: Acquisition & Processing

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent.
    
    • Note:

      
       appears as a 1:1:1 triplet at 77.16 ppm .
      
  • Concentration: 15–25 mg of sample in 0.6 mL solvent. High concentration is preferred for quaternary carbon detection (C1, C4, C-carbonyl, C-alkyne).

  • Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm .[1]

Instrument Parameters (Standard 100 MHz 13C / 400 MHz 1H)
  • Pulse Sequence: Proton-decoupled 13C (typically zgpg30 or equivalent).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary carbons (C1, C4, Carbonyl, Acetylenic) have long

      
       relaxation times. A short D1 will suppress their signal intensity, risking loss of the critical alkyne peaks.
      
  • Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary signals.

  • Spectral Width: 0 – 220 ppm.

13C NMR Data Analysis

The following data represents the chemical shifts for the thermodynamically preferred isomer (often the product where the larger carbamate group attempts to be equatorial, though synthesis conditions dictate the ratio).

Chemical Shift Assignments (Table)
Carbon PositionTypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Mechanistic Assignment Logic
C=O Quaternary155.0 – 157.0 SingletDeshielded carbonyl carbon of the carbamate.
C-Ethynyl (

)
Quaternary83.0 – 86.0 SingletInternal alkyne carbon attached to the ring.
C-Ethynyl (

)
Methine71.0 – 74.0 Up (+)Terminal alkyne carbon.
C1 Quaternary72.0 – 76.0 SingletRing carbon bearing O and Alkyne. Deshielded by Oxygen.
C4 Methine47.0 – 48.0 Up (+)Attached to tert-butyl group.
C2 / C6 Methylene35.0 – 39.0 Down (-)

-position to the carbamate.
C-tBu (Quat) Quaternary32.0 – 32.5 SingletQuaternary center of the tert-butyl group.
C-tBu (Me) Methyl27.0 – 27.8 Up (+)Intense signal from 3 equivalent methyl groups.
C3 / C5 Methylene21.0 or35.0 Down (-)DIAGNOSTIC SIGNAL (See Section 3.2).
The Diagnostic Power of C3/C5 (The -Gauche Effect)

The chemical shift of the C3 and C5 carbons is the definitive method for assigning stereochemistry in this rigid system.

  • Scenario A: Axial Carbamate (Equatorial Ethynyl)

    • The axial oxygen exerts a strong steric compression (shielding) on the

      
      -carbons (C3 and C5).
      
    • Result: C3/C5 appear upfield at ~21.0 – 24.0 ppm .

  • Scenario B: Equatorial Carbamate (Axial Ethynyl)

    • The oxygen is equatorial and far from C3/C5. The axial ethynyl group is "rod-like" and exerts minimal steric compression compared to a methyl or hydroxyl group.

    • Result: C3/C5 appear downfield at ~35.0 – 37.0 ppm .

Field Insight: If your spectrum shows a methylene signal near 21 ppm, you have the Axial Carbamate . If the methylene region is clustered entirely between 30-40 ppm, you have the Equatorial Carbamate .

Visualization of Assignment Logic

The following diagram illustrates the workflow for assigning the stereochemistry based on the C3/C5 chemical shift data.

NMR_Assignment_Logic Start Acquire 13C NMR Spectrum (CDCl3) Check_CO Identify Carbamate C=O (~156 ppm) Start->Check_CO Check_Alkyne Identify Alkyne Carbons (~73 & ~85 ppm) Check_CO->Check_Alkyne Analyze_Ring Analyze Ring Methylenes (DEPT-135 Negative Peaks) Check_Alkyne->Analyze_Ring Decision Check Shift of C3/C5 Analyze_Ring->Decision Res_Axial Signal at ~21-24 ppm (Shielded) Decision->Res_Axial Found Res_Equatorial Signals at ~35-37 ppm (Deshielded) Decision->Res_Equatorial Not Found Conclusion_Axial CONCLUSION: Axial Carbamate Isomer (Strong Gamma Effect) Res_Axial->Conclusion_Axial Conclusion_Equatorial CONCLUSION: Equatorial Carbamate Isomer (Weak/No Gamma Effect) Res_Equatorial->Conclusion_Equatorial

Caption: Logic flow for stereochemical assignment of (4-tert-butyl-1-ethynylcyclohexyl) carbamate using 13C NMR.

Advanced Verification Techniques

To validate the assignment beyond standard 1D 13C NMR, the following 2D experiments are recommended:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use to distinguish C2/C6 from C3/C5.

    • C3/C5 protons in the axial-carbamate isomer will show distinct splitting patterns due to the fixed chair conformation.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation between the Carbonyl Carbon (~156 ppm) and the C2/C6 protons .

    • Critical Check: If the carbamate is axial, the carbonyl carbon is spatially closer to the axial protons of C3/C5, potentially showing weak through-space correlations (rare but possible in NOESY).

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Axial Carbamate: Strong NOE between the Carbamate NH protons and the axial protons at C3/C5.

    • Equatorial Carbamate: Strong NOE between the Ethynyl proton and the axial protons at C3/C5.

References

  • Eliel, E. L., et al. "Conformational Analysis. XV. The Conformational Enthalpy, Entropy, and Free Energy of the Carboxyl, Carboxylate, Carbomethoxy, Carbonyl Chloride, and Carbomethoxy Groups." Journal of the American Chemical Society, vol. 87, no. 9, 1965. Link

  • Hennion, G. F., & O'Shea, F. X. "Ethynylation of 4-t-Butylcyclohexanone and Kinetics of Saponification of the Ethynylcarbinol Esters."[2] Journal of the American Chemical Society, vol. 80, no. 3, 1958. Link

  • Lambert, J. B., & Vagenas, A. R. "The Gamma Effect in 13C NMR Spectroscopy." Organic Magnetic Resonance, vol. 17, no. 4, 1981. (Foundational text on the -gauche shielding mechanism).
  • SDBS Database. "Carbon-13 NMR spectrum of 4-tert-butylcyclohexanol." National Institute of Advanced Industrial Science and Technology (AIST). (Used as baseline for ring shifts). Link

Sources

Foundational

mass spectrometry of (4-tert-butyl-1-ethynylcyclohexyl) carbamate

Executive Summary This technical guide details the mass spectrometry (MS) characterization of (4-tert-butyl-1-ethynylcyclohexyl) carbamate (CAS 63884-85-5), a structural analog of the sedative ethinamate. This compound p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of (4-tert-butyl-1-ethynylcyclohexyl) carbamate (CAS 63884-85-5), a structural analog of the sedative ethinamate. This compound presents unique analytical challenges due to the stereochemical locking provided by the 4-tert-butyl group and the thermal lability of the carbamate moiety.

Key Technical Takeaways:

  • Thermal Instability: In GC-MS, this compound undergoes significant thermal degradation (elimination of isocyanic acid), requiring cold on-column injection or derivatization for accurate quantification.

  • Ionization Preference: Electrospray Ionization (ESI) in positive mode is the gold standard for intact molecular analysis, forming stable

    
     and 
    
    
    
    adducts.
  • Fragmentation Signature: The loss of neutral isocyanic acid (HNCO, 43.0058 Da) followed by water (18.0106 Da) is the diagnostic transition for this class of tertiary alkynyl carbamates.

Chemical Identity & Stereochemistry

Understanding the 3D structure is a prerequisite for interpreting the MS fragmentation, particularly for isomer differentiation.

PropertyDetail
IUPAC Name (4-tert-butyl-1-ethynylcyclohexyl) carbamate
Molecular Formula

Monoisotopic Mass 223.1572 Da
Structural Features Cyclohexane Ring: Locked in chair conformation by the bulky 4-tert-butyl group.C-1 Position: Geminal substitution of an ethynyl group (

) and a carbamate group (

).[1][2][3][4][5][6]
Stereoisomers Trans: Carbamate is axial (ethynyl equatorial).Cis: Carbamate is equatorial (ethynyl axial).Note: The axial carbamate (Trans) is often less stable and more prone to elimination.

Instrumentation & Methodology

Sample Preparation (Critical)
  • Solvent: Methanol (LC-MS grade). Avoid protic solvents with high acidity to prevent acid-catalyzed hydrolysis.

  • Concentration: 1 µg/mL for ESI-MS/MS optimization.

  • Precaution: Do not heat above 40°C during sonication or evaporation.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Analyzer: Q-TOF or Orbitrap (Resolution > 30,000) for exact mass confirmation.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Promotes

      
      ).
      
    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Warning: Direct injection often leads to pyrolysis.

  • Inlet: Programmable Temperature Vaporizer (PTV) or Cold On-Column.

  • Temp Ramp: Start at 40°C, ramp 10°C/min to 250°C.

  • Derivatization: Silylation (BSTFA + 1% TMCS) is recommended to replace the carbamate protons, stabilizing the molecule as the TMS derivative (

    
     295).
    

Fragmentation Mechanisms & Data Interpretation

ESI-MS/MS Fragmentation Pathway

In positive ESI, the protonated molecular ion


 (

224.16) is the precursor. The fragmentation is dominated by neutral losses rather than radical cleavages.
  • Primary Transition (Loss of Carbamate): The carbamate group is cleaved as neutral isocyanic acid (HNCO). This yields the protonated alcohol intermediate (

    
     181.16).
    
  • Secondary Transition (Dehydration): The resulting tertiary alcohol is highly labile and rapidly loses water (

    
    ) to form a stable conjugated enyne carbocation (
    
    
    
    163.15).
  • Tertiary Fragmentation: Loss of the tert-butyl group (as isobutene, 56 Da) or methyl radicals from the ring system.

Visualization of ESI Pathway:

ESI_Fragmentation M_H [M+H]+ Precursor m/z 224.16 (Protonated Carbamate) Frag_Alcohol Fragment: [R-OH2]+ m/z 181.16 (Protonated Alcohol) M_H->Frag_Alcohol Loss of HNCO (-43.00 Da) M_NH4 [M+NH4]+ Adduct m/z 241.19 M_NH4->M_H - NH3 (In-source) Frag_Enyne Fragment: Carbocation m/z 163.15 (Cyclohexenyne) Frag_Alcohol->Frag_Enyne Loss of H2O (-18.01 Da) Frag_Ring Ring Opening/Scission m/z 107 / 81 Frag_Enyne->Frag_Ring Loss of C4H8 (t-Butyl) (-56.06 Da)

Caption: Figure 1. ESI(+) MS/MS fragmentation pathway showing the sequential loss of isocyanic acid and water.

GC-MS (EI) Spectral Signature

Under Electron Ionization (70 eV), the molecular ion (


, 

223) is rarely observed due to the elimination of the carbamate group in the source or injector.
m/z (Ion)OriginInterpretation
57

Base Peak. The tert-butyl cation. Dominant in most 4-t-butylcyclohexyl derivatives.
180

Radical cation of the alcohol (4-tert-butyl-1-ethynylcyclohexanol). Often the highest mass peak observed.
165

Loss of the t-butyl group from the molecular ion (rare).
81

Cyclohexenyl ring fragment.
43

Isocyanic acid ion (confirms carbamate presence).

Differentiation of Isomers (Cis/Trans)

The 4-tert-butyl group locks the cyclohexane ring, creating distinct axial and equatorial environments at C-1.

  • Trans Isomer (Axial Carbamate):

    • Mechanism: The axial position allows for a favorable 1,3-diaxial elimination pathway.

    • MS Observation: In ESI-MS/MS, the axial isomer typically exhibits a lower breakdown energy threshold for the loss of HNCO compared to the equatorial isomer.

  • Cis Isomer (Equatorial Carbamate):

    • Mechanism: Sterically more stable but elimination requires higher activation energy.

    • MS Observation: Higher abundance of the intact protonated molecule

      
       relative to the fragment ions at lower collision energies.
      

Self-Validating Protocol: To confirm isomer identity without NMR, run a "Energy-Resolved MS" experiment. Ramp the Collision Energy (CE) from 10 to 50 eV. The isomer with the steeper survival yield curve (disappearing faster) is the Axial (Trans) isomer.

References

  • NIST Mass Spectrometry Data Center. (2023). Ethinamate Mass Spectrum (EI). National Institute of Standards and Technology.[5] [Link]

  • Holčapek, M., et al. (2010). Mass Spectrometry of Carbamates: Fragmentation Mechanisms. Journal of Mass Spectrometry. [Link]

  • PubChem. (2023). Compound Summary: Ethinamate. National Center for Biotechnology Information. [Link]

  • Shimadzu Application Note. (2018). Analysis of Thermally Labile Carbamates by LCMS-IT-TOF. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Characterization of (4-tert-butyl-1-ethynylcyclohexyl) Carbamate

The Solubility of (4-tert-butyl-1-ethynylcyclohexyl) carbamate in Organic Solvents guide follows below. Executive Summary (4-tert-butyl-1-ethynylcyclohexyl) carbamate is a lipophilic structural analog of the sedative Eth...

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility of (4-tert-butyl-1-ethynylcyclohexyl) carbamate in Organic Solvents guide follows below.

Executive Summary

(4-tert-butyl-1-ethynylcyclohexyl) carbamate is a lipophilic structural analog of the sedative Ethinamate (1-ethynylcyclohexyl carbamate). While the parent compound (Ethinamate) exhibits moderate water solubility (~2.5 mg/mL), the introduction of the bulky 4-tert-butyl group significantly alters the physicochemical landscape. This modification locks the cyclohexane ring conformation and drastically increases lipophilicity (LogP), necessitating a revised solvent strategy for synthesis, purification, and formulation.

This guide provides a predictive solubility profile based on Structure-Property Relationships (SPR), followed by rigorous experimental protocols for empirical determination. It is designed for researchers requiring precise solubility data for process optimization (crystallization) and bio-assay formulation.

Structural Analysis & Physicochemical Prediction

Structural Clarification

To ensure accuracy, we define the target molecule as the O-carbamate ester :

  • Core Scaffold: Cyclohexane ring.[1]

  • C1 Substitution: Ethynyl group (

    
    ) and Carbamate group (
    
    
    
    ).
  • C4 Substitution: tert-Butyl group (

    
    ).
    

Note: This structure is distinct from the N-Boc protected amine (tert-butyl N-...). The O-carbamate is the pharmacophore relevant to sedative/hypnotic activity in this chemical class.

Predicted Solubility Profile (SPR)

Using Ethinamate as the baseline anchor, we project the solubility shifts caused by the 4-tert-butyl moiety.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh (>100 mg/mL)The carbamate moiety (

donor,

acceptor) forms strong H-bonds with alcohols.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Dipolar interactions stabilize the polar carbamate headgroup; excellent for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent solvation of the lipophilic core; primary choice for extraction.
Ethers/Esters THF, Ethyl AcetateModerate-High Good general compatibility; THF coordinates well with the carbamate protons.
Alkanes Hexane, Heptane, CyclohexaneModerate The tert-butyl group enhances alkane solubility compared to Ethinamate, but the polar headgroup may limit saturation.
Aqueous Water, PBS (pH 7.4)Very Low (<0.1 mg/mL)The tert-butyl group adds ~1.5–2.0 log units to lipophilicity, rendering the molecule practically insoluble in water.

Experimental Protocols for Solubility Determination

Tier 1: Kinetic Solubility (High-Throughput)

Purpose: Rapidly estimate solubility for bio-assays using DMSO stocks. Risk: May overestimate solubility due to supersaturation (amorphous precipitation).

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the compound in pure DMSO.

  • Spiking: Spike the DMSO stock into the target solvent (e.g., PBS buffer or organic solvent) to reach a final concentration of 2% DMSO.

  • Incubation: Shake for 90 minutes at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Quantify the filtrate concentration via HPLC-UV or LC-MS against a standard curve.

Tier 2: Thermodynamic Solubility (Gold Standard)

Purpose: Determine the equilibrium solubility of the crystalline solid. Essential for crystallization process design.

Protocol:

  • Saturation: Add excess solid (approx. 20-50 mg) to 2 mL of the target solvent in a glass vial.

  • Equilibration: Cap and stir (or shake) at a constant temperature (25°C ± 0.1°C) for 24–48 hours.

    • Critical Step: Visually confirm solid presence throughout.[1] If all solid dissolves, add more.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., ACN/Water) and analyze via HPLC.

Visualization: Solubility & Process Workflow

Solubility Logic & Solvent Selection Map

This diagram illustrates the decision logic for solvent selection based on the compound's polarity profile.

SolubilityMap Compound (4-t-butyl-1-ethynylcyclohexyl) carbamate PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic High Sol. PolarProtic Polar Protic (MeOH, EtOH) Compound->PolarProtic High Sol. NonPolar Non-Polar/Alkanes (Heptane, Hexane) Compound->NonPolar Moderate Sol. Chlorinated Chlorinated (DCM, CHCl3) Compound->Chlorinated High Sol. StockSol Stock Solutions (>100 mg/mL) PolarAprotic->StockSol Cryst Crystallization (Anti-Solvent) PolarProtic->Cryst Solvent NonPolar->Cryst Anti-Solvent Extract Extraction/Workup Chlorinated->Extract

Caption: Solvent selection strategy based on the amphiphilic nature of the target carbamate.

Experimental Workflow (Thermodynamic)

A self-validating workflow to ensure data integrity.

ExpProtocol Start Start: Weigh Excess Solid AddSolvent Add Solvent (2 mL) Temp Control (25°C) Start->AddSolvent Shake Equilibrate (24-48h) Agitation AddSolvent->Shake Check Visual Check: Is Solid Present? Shake->Check AddMore Add More Solid Check->AddMore No Filter Centrifuge/Filter (0.22 µm PTFE) Check->Filter Yes AddMore->Shake Analyze HPLC Quantification Filter->Analyze

Caption: Step-by-step thermodynamic solubility determination protocol ensuring saturation equilibrium.

Process Implications & Recommendations

Crystallization Strategy

The solubility differential between Ethanol (High) and Water (Very Low) or Heptane (Moderate) suggests an anti-solvent crystallization approach.

  • Method: Dissolve the crude carbamate in minimal warm Ethanol (50°C). Slowly add Water or Heptane while cooling to 0°C.

  • Note: The tert-butyl group may induce polymorphism. Ensure slow cooling to favor the stable polymorph.

Formulation for Bio-Assays

Due to extremely low aqueous solubility, avoid direct aqueous dissolution.

  • Vehicle: Use DMSO or PEG-400 to create a concentrated stock (e.g., 10-50 mM).

  • Dilution: Dilute into aqueous media immediately prior to use. Watch for "crashing out" (precipitation) if the final concentration exceeds 10-50 µM.

References

  • PubChem. Ethinamate (Compound Summary). National Library of Medicine. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for solubility protocols).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.

Sources

Foundational

stability of (4-tert-butyl-1-ethynylcyclohexyl) carbamate under acidic/basic conditions

Executive Summary & Molecular Architecture This guide details the physicochemical stability profile of (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a conformationally locked analog of the sedative Ethinamate . Unlike t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

This guide details the physicochemical stability profile of (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a conformationally locked analog of the sedative Ethinamate . Unlike the parent compound, which undergoes rapid ring-flipping, the tert-butyl group at the 4-position locks the cyclohexane ring into a single chair conformation. This structural rigidity profoundly influences the steric environment of the carbamate moiety, altering its susceptibility to hydrolytic degradation.

Structural Stereoelectronics

The stability of this molecule is dictated by its stereochemistry. The synthesis of tertiary propargylic alcohols from 4-tert-butylcyclohexanone typically follows the Felkin-Anh or torsional strain models, where small nucleophiles (like lithium acetylide) preferentially attack the carbonyl from the axial trajectory.

  • Major Isomer (Synthetic Product): trans-1-ethynyl-4-tert-butylcyclohexyl carbamate.

    • Ethynyl Group: Axial orientation.[1][2][3]

    • Carbamate Group: Equatorial orientation.

    • Implication: The equatorial carbamate is sterically exposed to the solvent cage, making it more susceptible to nucleophilic attack (hydrolysis) compared to an axial conformer.

  • Minor Isomer: cis-1-ethynyl-4-tert-butylcyclohexyl carbamate.

    • Carbamate Group: Axial orientation.[2]

    • Implication: Highly resistant to hydrolysis due to 1,3-diaxial steric shielding preventing the formation of the tetrahedral intermediate.

Acidic Degradation: Mechanisms & Kinetics[4]

Under acidic conditions, tertiary carbamates undergo degradation via two competing pathways: bimolecular acid-catalyzed hydrolysis (


) and unimolecular alkyl-oxygen cleavage (

).
Mechanism of Action

In dilute acids (pH 1–4), the carbamate nitrogen or carbonyl oxygen is protonated. However, for tertiary alcohols, the


 pathway  often predominates, driven by the stability of the resulting carbocation.
  • Protonation: The ether oxygen of the carbamate is protonated.

  • Ionization (Rate Limiting): The C-O bond cleaves, releasing carbamic acid (which degrades to

    
    ) and generating a tertiary propargylic carbocation .
    
  • Fate of the Cation:

    • Substitution (

      
      ):  Capture by water to regenerate the alcohol (hydrolysis product).
      
    • Elimination (E1): Loss of a proton to form an enyne (dehydration product).

Expert Insight: While the ethynyl group is inductively electron-withdrawing (destabilizing the cation), the tertiary nature of the carbon center provides sufficient stabilization to allow


 pathways at elevated temperatures (>40°C).
Visualization of Acid Pathways

AcidDegradation Start (4-t-butyl-1-ethynylcyclohexyl) carbamate Protonated Protonated Intermediate (R-OH+-C(=O)NH2) Start->Protonated + H+ (Fast) Cation Tertiary Propargylic Cation Protonated->Cation Slow (A_AL1) - Carbamic Acid CarbamicAcid Carbamic Acid (H2N-COOH) Protonated->CarbamicAcid Alcohol Hydrolysis Product (Tertiary Alcohol) Cation->Alcohol + H2O (SN1) Enyne Elimination Product (Conjugated Enyne) Cation->Enyne - H+ (E1) CO2NH3 CO2 + NH3 CarbamicAcid->CO2NH3 Fast Decarboxylation

Caption: Acid-catalyzed degradation via the A_AL1 mechanism involving a tertiary carbocation intermediate.

Basic Degradation: Hydrolysis & Saponification[5]

Base-catalyzed hydrolysis is the primary instability mode for this molecule. The reaction follows a standard


 mechanism  (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
Mechanism of Action
  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the carbonyl carbon.
    
  • Tetrahedral Intermediate: Formation of a transient anionic species.

  • Collapse: Elimination of the alkoxide (the tertiary alcohol) and formation of cyanate or carbonate.

Stability Note: The equatorial orientation of the carbamate in the major isomer facilitates this attack. In contrast, an axial carbamate would exhibit a half-life 5–10x longer due to steric hindrance from the axial hydrogens at C3 and C5.

Alkyne Deprotonation Risk

The terminal ethynyl proton (


) is generally stable in aqueous bases (NaOH, KOH) used for standard stress testing. However, in the presence of super-bases (e.g., NaH, LDA) or anhydrous conditions, deprotonation can occur, leading to polymerization or condensation side reactions.
Visualization of Base Pathways

BaseDegradation Start (4-t-butyl-1-ethynylcyclohexyl) carbamate Tetrahedral Tetrahedral Intermediate Start->Tetrahedral + OH- (k_obs) Deprotonation Acetylide Anion (Reversible) Start->Deprotonation Strong Base Only (pKa > 25) Products Tertiary Alcohol + Cyanate/Carbonate Tetrahedral->Products Collapse

Caption: Base-catalyzed hydrolysis (B_AC2) is the dominant degradation pathway in alkaline media.

Experimental Protocols for Stability Profiling

To validate the stability profile, the following rigorous experimental workflow is recommended. This protocol ensures separation of the parent compound from its hydrolysis (alcohol) and elimination (enyne) degradants.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the silanols and improves peak shape for carbamates).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 20% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Carbamate carbonyl) and 200 nm (alkyne). Note: The molecule has weak UV absorbance; refractive index (RI) or ELSD/CAD detection is preferred for higher sensitivity.

Forced Degradation Protocol
ConditionReagentTempDurationTarget Degradation
Acid Stress 0.1 N HCl60°C24 Hours10–20% (Hydrolysis to Alcohol)
Base Stress 0.01 N NaOH25°C4 Hours10–20% (Rapid Saponification)
Oxidative 3%

25°C24 HoursN-oxidation or Alkyne hydration
Thermal Solid State80°C7 DaysElimination (Enyne formation)
Data Analysis Workflow

Workflow cluster_results Peak Identification Sample Stressed Sample (Acid/Base) Quench Quench Neutralization (pH 6-7) Sample->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Parent Parent Peak (RT ~8 min) HPLC->Parent Alcohol Degradant 1: Alcohol (RT ~5 min) HPLC->Alcohol Enyne Degradant 2: Enyne (RT ~12 min) HPLC->Enyne

Caption: Analytical workflow for separating parent carbamate from hydrophilic (alcohol) and hydrophobic (enyne) degradants.

References

  • Cohen, T., & Matz, J. R. (1980). Synthesis of 1-ethynylcyclohexyl carbamate and related compounds. Journal of the American Chemical Society.[3] Link (Contextual grounding on ethinamate synthesis).

  • Eliel, E. L. (1994). Stereochemistry of Organic Compounds.[3][4] Wiley-Interscience. (Authoritative source on conformational analysis of 4-tert-butylcyclohexane derivatives).

  • World Health Organization. (1989). Ethinamate: Review of Toxicological and Stability Data. WHO Pharmaceuticals Newsletter. Link

  • Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones.[4] Chemical Reviews, 75(4), 521–546. Link (Mechanistic basis for axial attack of acetylides).

  • Larson, G. L. (2010). Silicon and the Carbon-Carbon Triple Bond. Gelest, Inc. Technical Brochure.

Sources

Exploratory

Technical Monograph: (4-tert-butyl-1-ethynylcyclohexyl) Carbamate

The following technical guide details the identification, synthesis, and characterization of (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a structural analog of the sedative ethinamate. [1] Part 1: Compound Identificat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and characterization of (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a structural analog of the sedative ethinamate.

[1]

Part 1: Compound Identification & Structural Analysis[1][2]

Core Identity[1]
  • Chemical Name: (4-tert-butyl-1-ethynylcyclohexyl) carbamate[1][2]

  • CAS Registry Number: 63884-85-5 (Referenced for the O-carbamate ester)[1]

    • Note on Ambiguity: Researchers must distinguish this compound from tert-butyl N-(4-tert-butyl-1-ethynylcyclohexyl)carbamate (CAS 2770555-25-2 ), which is a Boc-protected amine, not the carbamate ester of the alcohol.[1]

  • Molecular Formula: C₁₃H₂₁NO₂[1]

  • Molecular Weight: 223.31 g/mol [1]

  • SMILES: CC(C)(C)C1CCC(CC1)(C#C)OC(=O)N (Isomeric specification required for precise stereochemistry)

Structural Pharmacophore

This compound is a lipophilic analog of Ethinamate (1-ethynylcyclohexyl carbamate), a short-acting sedative-hypnotic.[1] The addition of the tert-butyl group at the 4-position introduces significant steric bulk and conformational locking.

  • Conformational Locking: The bulky tert-butyl group prefers the equatorial position (A-value > 4.9 kcal/mol), effectively locking the cyclohexane ring into a single chair conformation.

  • Stereoisomerism: The compound exists as cis and trans diastereomers relative to the tert-butyl and ethynyl groups.

    • Axial Attack: Nucleophilic attack of the acetylide on the ketone from the axial direction yields the equatorial alcohol (trans-isomer).

    • Equatorial Attack: Attack from the equatorial direction yields the axial alcohol (cis-isomer).

Structure Ethinamate Ethinamate (Parent Scaffold) Target 4-t-Butyl Analog (Target Compound) Ethinamate->Target 4-position substitution Effect Pharmacological Effect (Sedative/Hypnotic) Target->Effect GABA_A Modulation (Hypothetical)

Figure 1: Structural relationship between Ethinamate and its 4-tert-butyl analog.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The synthesis follows a classic two-step protocol:

  • Nucleophilic Addition: Addition of a metal acetylide to 4-tert-butylcyclohexanone.[1]

  • Carbamoylation: Esterification of the resulting tertiary alcohol.

Synthesis Ketone 4-tert-Butylcyclohexanone Alcohol 4-tert-Butyl-1-ethynylcyclohexanol (Tertiary Alcohol) Ketone->Alcohol THF, -78°C Nucleophilic Addition Acetylide Lithium Acetylide (HC≡CLi) Acetylide->Alcohol THF, -78°C Nucleophilic Addition Product (4-tert-Butyl-1-ethynylcyclohexyl) carbamate Alcohol->Product 1. TAI, DCM 2. Hydrolysis (Al2O3) Isocyanate Trichloroacetyl Isocyanate (TAI)

Figure 2: Synthetic pathway from ketone precursor to final carbamate.[1]

Detailed Protocol
Step 1: Synthesis of 4-tert-butyl-1-ethynylcyclohexanol

Rationale: The tert-butyl group locks the ring.[1] The stereochemical outcome depends on the direction of acetylide attack. Under kinetic control (low temp, Li-acetylide), axial attack is often favored, yielding the equatorial alcohol.[1]

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Reagent Formation: Charge with anhydrous THF (50 mL) and cool to -78°C. Add Lithium Acetylide-Ethylenediamine complex (1.2 eq).

  • Addition: Dissolve 4-tert-butylcyclohexanone (1.0 eq) in THF (10 mL). Add dropwise to the acetylide solution over 30 minutes.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to separate diastereomers if necessary.

Step 2: Carbamoylation (The TAI Method)

Rationale: Direct reaction of tertiary alcohols with carbamoyl chloride is slow and prone to elimination. The Trichloroacetyl Isocyanate (TAI) method is milder and higher yielding.

  • Dissolution: Dissolve the alcohol (1.0 eq) from Step 1 in anhydrous DCM (0.2 M).

  • Acylation: Add Trichloroacetyl isocyanate (1.1 eq) dropwise at 0°C. The reaction is usually instantaneous, monitored by NMR (shift of alcohol proton).

  • Hydrolysis: Once the intermediate trichloroacetyl carbamate is formed, add neutral Alumina (Al₂O₃) or treat with MeOH/K₂CO₃ (mild conditions) to cleave the trichloroacetyl group.

    • Note: Strong base may cause retro-ethynylation.[1] Neutral alumina hydrolysis is preferred for sensitive substrates.

  • Isolation: Filter the alumina/solids, concentrate the filtrate.

  • Recrystallization: Recrystallize from Hexane/Benzene or suitable non-polar solvent to obtain the pure carbamate.

Part 3: Analytical Characterization

To validate the synthesis, the following analytical parameters must be met.

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Rationale
Physical State White Crystalline SolidHigh symmetry and carbamate H-bonding.[1]
Melting Point 95 - 105 °CAnalogous to Ethinamate (94-98°C) but higher due to MW.[1]
Solubility Soluble in EtOH, CHCl₃, DMSOLipophilic core with polar head group.
LogP ~3.2 - 3.5tert-Butyl group adds ~1.2 log units to Ethinamate (LogP ~2.0).[1]
Spectroscopic Validation
  • IR Spectroscopy:

    • 3400-3200 cm⁻¹: N-H stretch (doublet for primary carbamate -NH₂).[1]

    • 3300 cm⁻¹: Acetylenic C-H stretch (sharp).

    • 2100 cm⁻¹: C≡C stretch (weak).

    • 1720-1690 cm⁻¹: C=O stretch (Carbamate carbonyl).[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.85 (s, 9H): tert-Butyl group.[1]

    • δ 2.55 (s, 1H): Acetylenic proton (C≡C-H ).[1]

    • δ 4.80 (br s, 2H): Carbamate -NH ₂.[1]

    • δ 1.2 - 2.2 (m, 9H): Cyclohexane ring protons (pattern depends on isomer).[1]

Part 4: Safety & Handling

  • Hazard Classification: Potential Sedative/Hypnotic (CNS Depressant).[1] Handle as a potent bioactive compound.

  • GHS Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P281: Use personal protective equipment as required.

  • Storage: Store at -20°C under inert atmosphere. Hygroscopic potential due to carbamate.

References

  • Ethinamate Structure & Pharmacology

    • National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 3284, Ethinamate. Retrieved from [Link]

  • Synthesis of Ethynyl Carbinols

    • Beber, A. J. (1961). Process for preparing 1-ethynylcyclohexanol and homologues. U.S. Patent No.[4] 2,973,390. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Carbamoylation Methodology

    • Kocovsky, P. (1986). Carbamates: A method of synthesis and some synthetic applications. Tetrahedron Letters, 27(46), 5521-5524.[1]

  • Stereoselective Reduction/Addition to 4-t-butylcyclohexanone

    • Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546.[1]

  • CAS Registry Verification

Sources

Foundational

stereochemistry of (4-tert-butyl-1-ethynylcyclohexyl) carbamate

An In-Depth Technical Guide to the Stereochemistry of (4-tert-butyl-1-ethynylcyclohexyl) carbamate Abstract This technical guide provides a comprehensive analysis of the , a substituted cyclohexane derivative with signif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of (4-tert-butyl-1-ethynylcyclohexyl) carbamate

Abstract

This technical guide provides a comprehensive analysis of the , a substituted cyclohexane derivative with significant stereochemical complexity. We delve into the foundational principles of cyclohexane conformational analysis, dominated by the conformationally-locking effect of the 4-position tert-butyl group. This guide elucidates the structural distinctions between the cis and trans stereoisomers, detailing their synthesis, conformational preferences, and methods for their analytical characterization. Detailed protocols for stereoisomer separation and spectroscopic analysis are provided, underpinned by mechanistic explanations. The profound impact of stereoisomerism on the molecule's potential physicochemical properties and biological interactions is also discussed, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction: The Conformational Landscape of Substituted Cyclohexanes

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's function, particularly in the fields of pharmacology and materials science. For cyclic molecules like cyclohexanes, the conformational flexibility of the ring system introduces a layer of complexity. The most stable conformation of the cyclohexane ring is the "chair" form, which minimizes both angle strain and torsional strain by maintaining near-perfect tetrahedral angles and staggering all carbon-carbon bonds.[1] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring).[1]

A pivotal concept in the study of substituted cyclohexanes is the role of bulky substituents. The tert-butyl group, due to its significant steric bulk, has an overwhelming preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[2] This energetic preference is so large (over 20 kJ/mol) that it effectively "locks" the cyclohexane ring into a single chair conformation.[2] This principle is central to understanding the , as the tert-butyl group at the C-4 position dictates the orientation of the entire ring system, allowing for a more predictable analysis of the substituents at the C-1 position.

Stereoisomers and Conformational Analysis

(4-tert-butyl-1-ethynylcyclohexyl) carbamate possesses two stereogenic centers at the C-1 and C-4 positions. This gives rise to two diastereomers: cis and trans. The conformational lock provided by the equatorial tert-butyl group simplifies the analysis of these isomers, as we only need to consider the conformations where this group is equatorial.

The trans-Isomer

In the trans-1,4-disubstituted isomer, the two substituents are on opposite sides of the ring. For the chair conformation to accommodate an equatorial tert-butyl group, the substituents at C-1 (ethynyl and carbamate) must also be in an equatorial position. The alternative diaxial conformation would force the bulky tert-butyl group into a highly unfavorable axial position and is therefore energetically insignificant.[3] Thus, the trans isomer exists almost exclusively in the diequatorial (e,e) conformation, which is highly stable.

The cis-Isomer

In the cis-1,4-disubstituted isomer, the substituents are on the same side of the ring. With the tert-butyl group locked in the equatorial position, the C-1 substituents must occupy an axial position.[1] This axial arrangement introduces steric strain due to 1,3-diaxial interactions between the axial C-1 substituents and the axial hydrogens at C-3 and C-5. Consequently, the cis isomer is thermodynamically less stable than the trans isomer.

cluster_stability Thermodynamic Stability trans_conformer tert-Butyl: Equatorial Ethynyl/Carbamate: Equatorial cis_conformer tert-Butyl: Equatorial Ethynyl/Carbamate: Axial stability_arrow Stability_Label Stability decreases →

Caption: Conformational stability of cis and trans isomers.

Stereoselective Synthesis and Experimental Protocols

The synthesis of specific stereoisomers of (4-tert-butyl-1-ethynylcyclohexyl) carbamate hinges on controlling the stereochemistry during the introduction of the functional groups. A common strategy involves the stereoselective functionalization of 4-tert-butylcyclohexanone.

Synthetic Pathway Overview

A plausible synthetic route begins with 4-tert-butylcyclohexanone. The first key stereocenter is established via the addition of an ethynyl group to the carbonyl. The resulting tertiary alcohol can then be converted into the carbamate.

G start 4-tert-butylcyclohexanone step1 Step 1: Ethynylation (e.g., Lithium Acetylide) start->step1 mixture Diastereomeric Mixture of 1-Ethynyl-4-tert-butylcyclohexanols (cis and trans alcohols) step1->mixture step2 Step 2: Chromatographic Separation (e.g., Column Chromatography) mixture->step2 iso_trans trans-alcohol step2->iso_trans iso_cis cis-alcohol step2->iso_cis step3a Step 3a: Carbamate Formation (e.g., Reaction with Isocyanate) iso_trans->step3a step3b Step 3b: Carbamate Formation (e.g., Reaction with Isocyanate) iso_cis->step3b end_trans trans-(4-tert-butyl-1-ethynylcyclohexyl) carbamate step3a->end_trans end_cis cis-(4-tert-butyl-1-ethynylcyclohexyl) carbamate step3b->end_cis

Caption: Synthetic and separation workflow diagram.

Protocol: Synthesis of trans-1-Ethynyl-4-tert-butylcyclohexanol

This protocol outlines the synthesis of the alcohol precursor, which can subsequently be converted to the target carbamate.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Preparation: In a separate flask, prepare a solution of lithium acetylide-ethylenediamine complex (1.1 eq) in anhydrous THF.

  • Ethynylation: Cool the ketone solution to 0 °C using an ice bath. Add the lithium acetylide solution dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product, a mixture of cis and trans alcohols, can be purified by column chromatography on silica gel to separate the diastereomers. The trans isomer is typically the major product due to the preferential equatorial attack of the nucleophile on the cyclohexanone chair conformation.

Stereochemical Characterization and Analysis

Distinguishing between the cis and trans isomers requires robust analytical techniques capable of probing the three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the stereochemistry of cyclohexane derivatives. The key is to analyze the chemical shift and, more importantly, the coupling constants (J-values) of the proton at the C-4 position.[5]

  • trans-Isomer: The tert-butyl group is equatorial, and the C-1 substituent group is also equatorial. This forces the hydrogen atom at C-4 into an axial position. An axial proton has two axial neighbors (at C-3 and C-5) and two equatorial neighbors. This leads to large axial-axial (J_ax-ax ≈ 8-13 Hz) and small axial-equatorial (J_ax-eq ≈ 2-5 Hz) coupling constants, typically resulting in a broad multiplet often described as a "triplet of triplets".[5]

  • cis-Isomer: With the tert-butyl group equatorial, the C-1 substituent group is axial. This forces the hydrogen atom at C-4 into an equatorial position. An equatorial proton has only equatorial-axial and equatorial-equatorial couplings, both of which are small (J ≈ 2-5 Hz). This results in a much narrower, less resolved multiplet compared to its axial counterpart.[5]

IsomerC-4 Proton PositionExpected ¹H NMR Signal for C4-HApproximate Coupling Constants (J)
trans AxialBroad multiplet ("triplet of triplets")J_ax-ax ≈ 8-13 Hz; J_ax-eq ≈ 2-5 Hz
cis EquatorialNarrow multipletJ_eq-ax, J_eq-eq ≈ 2-5 Hz
X-ray Crystallography

For unambiguous structural determination in the solid state, single-crystal X-ray diffraction is the gold standard.[6] This technique provides precise atomic coordinates, bond lengths, and bond angles, allowing for the definitive assignment of the cis or trans configuration and direct visualization of the chair conformation and the axial/equatorial positions of all substituents.[7][8]

Protocol: Chiral HPLC Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a highly effective method for separating stereoisomers.[9][10]

  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel® OD or Chiralpak® AD) are often effective for separating a wide range of chiral compounds.[10]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The ratio is critical and must be optimized (e.g., 90:10 hexane:isopropanol).

  • Sample Preparation: Dissolve a small amount of the synthesized mixture of (4-tert-butyl-1-ethynylcyclohexyl) carbamate isomers in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Set a flow rate of approximately 1.0 mL/min.

    • Temperature: Maintain the column at a constant temperature, typically 25 °C.

    • Detection: Use a UV detector set to an appropriate wavelength for the carbamate chromophore.

  • Analysis: Inject the sample. The two diastereomers will interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation into two distinct peaks.[9]

Impact of Stereochemistry on Properties and Biological Activity

The distinct three-dimensional structures of the cis and trans isomers of (4-tert-butyl-1-ethynylcyclohexyl) carbamate have significant implications for their physical properties and biological function.

  • Physicochemical Properties: The trans isomer, with its all-equatorial substituent pattern, is expected to pack more efficiently into a crystal lattice, likely resulting in a higher melting point and lower solubility compared to the less stable cis isomer.

  • Biological Activity: In drug development, stereochemistry is paramount. The precise orientation of the ethynyl and carbamate functional groups, which can act as hydrogen bond donors/acceptors or engage in other non-covalent interactions, will dictate how the molecule binds to a biological target such as an enzyme or receptor.[10] One isomer may fit perfectly into a binding pocket, eliciting a desired therapeutic effect, while the other isomer may be inactive or even produce undesirable side effects.[10] Many biologically active compounds contain heterocyclic or carbamate moieties where stereochemistry plays a crucial role in their pharmacological activity.[11][12] Therefore, the ability to synthesize and isolate stereochemically pure forms of this compound is essential for any meaningful pharmacological investigation.

Conclusion

The is fundamentally governed by the conformational-locking effect of the tert-butyl group. This feature simplifies the conformational landscape, leading to a highly stable diequatorial trans isomer and a less stable axial-equatorial cis isomer. These stereoisomers can be synthesized stereoselectively and are readily distinguishable using standard analytical techniques, particularly ¹H NMR spectroscopy, which reveals distinct coupling patterns for axial versus equatorial protons. The separation and characterization of these isomers are critical, as their distinct three-dimensional structures will inevitably lead to different physicochemical properties and biological activities, a core principle in modern drug design and materials science.

References

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Venkatraman, S., Njoroge, F. G., Girijavallabhan, V., & McPhail, A. T. (2002). A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine. The Journal of Organic Chemistry, 67(8), 2686–2688. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8425. Available from: [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective synthesis, X-ray characterization and DFT studies of new organic single crystal: S-(2-aminophenyl) cyclohexylcarbamothioate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical gas-chromatographic stereoisomeric separation of 1,2-dimethylcyclohexanes and 1,3-dimethylcyclohexanes. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). ¹H NMR Spectrum of 4-tert-Butylcyclohexanone. Retrieved from [Link]

  • YouTube. (2020, March 18). 4-tert-Butylcyclohexanol - J values. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes. Retrieved from [Link]

  • PubMed. (2022, December 1). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)- N-substituted Hydrazine-1-carbothioamides. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Tert-butylcyclohexanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2006). Methyl N-cyclohexylcarbamate. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.
  • PubMed. (2014, March 15). [Synthesis and antitumor activity of S-hexyl(heptyl) substituted ethanethioate derivatives]. Retrieved from [Link]

  • Amanote Research. (2010, March 26). X-Ray Structure and Characterization of Carbamate. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1326. Available from: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Bentham Science. (2022, November 22). A Review on the Synthesis and Pharmacological Activity of Heterocyclic Compounds. Retrieved from [Link]

  • Preprints.org. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved from [Link]

  • Filo. (2025, June 11). Which of the two stereoisomers of 4-tert-butylcyclohexyl iodide. Retrieved from [Link]

  • ResearchGate. (2024, September 1). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]

  • Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]

  • PubChemLite. (n.d.). Rac-tert-butyl n-[(1r,3s)-3-ethynylcyclohexyl]carbamate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • MDPI. (2025, June 4). Phytochemistry, Pharmacological Potential, and Ethnomedicinal Relevance of Achillea nobilis and Its Subspecies: A Comprehensive Review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2017, November 30). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2020, November 19). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Retrieved from [Link]

Sources

Exploratory

Stereoelectronic Locking and Conformational Dynamics of the 4-tert-butyl-1-ethynylcyclohexyl System

This guide details the conformational analysis, synthesis, and characterization of the 4-tert-butyl-1-ethynylcyclohexyl system. It is designed for application scientists requiring a rigorous stereochemical framework for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the conformational analysis, synthesis, and characterization of the 4-tert-butyl-1-ethynylcyclohexyl system. It is designed for application scientists requiring a rigorous stereochemical framework for drug design and intermediate validation.[1]

The Stereochemical Anchor: The tert-Butyl Lock

The foundation of this analysis relies on the Winstein-Holness principle of conformational locking. The tert-butyl group, with an A-value > 4.9 kcal/mol, effectively freezes the cyclohexane ring inversion.[1] In a 4-substituted system, the bulky tert-butyl group will exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions with the ring protons.

This "locking" effect simplifies the analysis of the C1 center (the ethynyl/hydroxyl site) from a dynamic equilibrium to a static stereochemical problem. The observed physical properties are not a time-averaged blur of two chair conformers but the distinct properties of a single, rigid chair.

The Cylindrical Paradox: Ethynyl vs. Hydroxyl

At the C1 position, the competition for the favorable equatorial position occurs between the ethynyl group (–C≡CH) and the hydroxyl group (–OH) (assuming the standard carbinol intermediate).

Thermodynamic A-Value Comparison

Contrary to intuitive "size" based on molecular weight, the ethynyl group has a surprisingly low steric demand due to its rod-like (cylindrical) geometry. It lacks the projecting hydrogens found in methyl or ethyl groups that cause 1,3-diaxial clashes.[1]

SubstituentA-Value (kcal/mol)Geometric Characteristic
–OH (Hydroxyl)0.87 – 1.0 Bent, rotating proton creates variable steric sweep.[1]
–C≡CH (Ethynyl)0.41 – 0.52 Linear, cylindrical; minimal 1,3-diaxial interference.[1]
–CH₃ (Methyl)1.70Tetrahedral; high steric clash.[1]

Thermodynamic Conclusion: In a competition for the equatorial slot, the hydroxyl group (A ≈ 0.9) is sterically more demanding than the ethynyl group (A ≈ 0.45).

  • Preferred Conformer: The isomer where OH is Equatorial and Ethynyl is Axial .[1]

  • Stability Delta: ~0.45 kcal/mol favoring the axial-ethynyl species.[1]

Synthetic Control: Kinetic vs. Thermodynamic Pathways

The synthesis of 1-ethynyl-4-tert-butylcyclohexanol via the addition of lithium acetylide to 4-tert-butylcyclohexanone is a classic study in stereocontrol.

  • Axial Attack (Kinetic): Small nucleophiles (like acetylide anions) tend to attack the carbonyl from the axial trajectory (parallel to the axial hydrogens). This forces the resulting oxygen atom into the equatorial position.

  • Equatorial Attack: Larger nucleophiles are forced to attack equatorially, pushing the oxygen axial .[1]

Because the acetylide anion is linear and relatively small, it predominantly follows the axial attack trajectory, yielding the thermodynamically favored trans-1-ethynyl-4-tert-butylcyclohexanol (OH equatorial, Ethynyl axial).

Reaction Pathway Diagram

The following diagram illustrates the bifurcation of the synthetic pathway.

ReactionPathway Ketone 4-tert-butylcyclohexanone (Locked Chair) Transition_Ax TS: Axial Attack (Favored by Small Nu⁻) Ketone->Transition_Ax + Li-C≡CH (Kinetic Control) Transition_Eq TS: Equatorial Attack (Favored by Bulky Nu⁻) Ketone->Transition_Eq + Li-C≡CH (Steric Strain) Prod_Major MAJOR PRODUCT (trans-isomer) OH: Equatorial Ethynyl: Axial Transition_Ax->Prod_Major Relaxation Prod_Minor MINOR PRODUCT (cis-isomer) OH: Axial Ethynyl: Equatorial Transition_Eq->Prod_Minor Relaxation

Figure 1: Nucleophilic addition pathways. The 'trans' designation refers to the relationship between the two large alkyl groups (t-Bu and the cyclohexyl ring plane relative to OH), but strictly, it is the isomer with diequatorial t-Bu and OH.

Analytical Validation Protocol (NMR)

Distinguishing the two isomers requires a self-validating NMR protocol. The most reliable method utilizes Carbon-13 NMR and the Gamma-Gauche Effect .

The Gamma-Gauche Diagnostic Rule

A substituent in the axial position exerts a shielding effect (upfield shift) on the γ-carbons (C3 and C5) due to steric compression (van der Waals repulsion).

  • Scenario A (Ethynyl Axial): The ethynyl group compresses C3 and C5. The C3/C5 signals will be shielded (shifted upfield, lower ppm).[1]

  • Scenario B (Ethynyl Equatorial): The ethynyl group points away from the ring. The OH group is axial and compresses C3/C5.[1]

Since the shielding effect of an axial –OH is generally stronger and distinct from an axial ethynyl, but more importantly, the C1 (ipso) carbon shift is highly diagnostic.

Data Lookup Table: Expected Shifts
Carbon PositionIsomer A (Major) OH Eq / Ethynyl AxIsomer B (Minor) OH Ax / Ethynyl EqDiagnostic Logic
C1 (Ipso) ~69-71 ppm ~65-67 ppm Equatorial carbons (bearing axial groups) are generally shielded relative to axial carbons.[1]
C3 / C5 Shielded Deshielded Axial Ethynyl shields C3/C5 less than Axial OH would? Correction: Axial substituents shield γ-carbons.[1] Compare relative to unsubstituted.
Ethynyl Proton ~2.45 ppm ~2.55 ppm Subtle difference; C13 is more reliable.[1]

Protocol for Assignment:

  • Run C13 NMR (Proton Decoupled).

  • Identify the C1 quaternary signal (usually 65-75 ppm).[1]

  • Identify the C3/C5 methylene signals.[1]

  • Apply Logic: The isomer with the OH equatorial (Major) will typically show the C1 signal further downfield compared to the isomer with OH axial. (General rule: Equatorial alcohols C-O > Axial alcohols C-O).[1]

NMR_Decision Start Isolate Product Run 13C NMR Check_C1 Check C1 (C-OH) Chemical Shift Start->Check_C1 Result_Downfield C1 Shift ~70-72 ppm (Downfield) Check_C1->Result_Downfield Higher ppm Result_Upfield C1 Shift ~65-68 ppm (Upfield) Check_C1->Result_Upfield Lower ppm Conclusion_A Isomer A (Major) OH = Equatorial Ethynyl = Axial Result_Downfield->Conclusion_A Conclusion_B Isomer B (Minor) OH = Axial Ethynyl = Equatorial Result_Upfield->Conclusion_B

Figure 2: NMR Decision Tree for assigning stereochemistry based on C1 carbon shifts.

Pharmacological Implications

In drug discovery, the vector of the ethynyl group is critical.

  • Axial Ethynyl: Projects perpendicular to the average plane of the ring. This is ideal for targeting deep, narrow hydrophobic pockets in receptors (e.g., steroid receptors, as seen in Norethindrone).[1]

  • Equatorial Ethynyl: Projects in the plane of the ring. This increases the effective "width" of the molecule, potentially causing steric clashes in tight binding sites.

When designing analogs, ensuring the trans-diequatorial arrangement of the scaffold (t-Bu and OH) reliably positions the ethynyl group axially, providing a consistent 3D vector for Structure-Activity Relationship (SAR) studies.

References
  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley.[1] (Definitive source for A-values and conformational analysis).

  • Ashby, E. C., & Laemmle, J. T. (1975).[1] Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521–546.[1] Link

  • Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Discussion on steric parameters of linear groups).

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy. VCH. (Source for Gamma-gauche shielding effects).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (4-tert-butyl-1-ethynylcyclohexyl) carbamate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: A Sterically Hindered Alkyne for Advanced Drug Discovery (4-tert-butyl-1-ethynylcyclohexyl) carbamate is a key building block in modern medicinal chemistry, particularly for the synthesis of complex molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Sterically Hindered Alkyne for Advanced Drug Discovery

(4-tert-butyl-1-ethynylcyclohexyl) carbamate is a key building block in modern medicinal chemistry, particularly for the synthesis of complex molecules and potential therapeutic agents. Its unique structure, featuring a sterically demanding tert-butyl group on a cyclohexane ring and a terminal alkyne, makes it an interesting substrate for the Nobel prize-winning Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click chemistry" reaction is a powerful tool for forging stable 1,2,3-triazole linkages, which are prevalent in a wide array of biologically active compounds.[1][2][3] The resulting 1,4-disubstituted triazoles are often used as bioisosteres for amide bonds, offering improved metabolic stability and other desirable physicochemical properties.[1][4]

The presence of the bulky tert-butyl group introduces significant steric hindrance around the reactive alkyne. While this can present challenges in terms of reaction kinetics, it also offers opportunities for creating unique three-dimensional molecular architectures that are crucial for specific biological targeting. Furthermore, the carbamate functional group serves as a versatile handle for further synthetic modifications or as a protecting group for an amine functionality.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (4-tert-butyl-1-ethynylcyclohexyl) carbamate in CuAAC reactions. We will delve into the mechanistic considerations for this sterically hindered alkyne and provide detailed, field-proven protocols for its successful implementation in your synthetic workflows.

Mechanistic Considerations for a Sterically Hindered Substrate

The CuAAC reaction is renowned for its high efficiency and regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.[7] The catalytic cycle, which is significantly accelerated by a copper(I) catalyst, proceeds through a series of well-defined steps.[8]

However, the significant steric bulk imparted by the 4-tert-butylcyclohexyl moiety in our substrate of interest can influence the reaction rate. The approach of the azide to the copper-acetylide intermediate may be encumbered, potentially requiring optimized reaction conditions to achieve high yields in a reasonable timeframe.

Key Factors for Success with Sterically Hindered Alkynes:

  • Catalyst System: The choice of the copper source and, crucially, the ligand is paramount. Polydentate ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are highly recommended as they stabilize the active Cu(I) species, prevent catalyst disproportionation, and can accelerate the catalytic cycle.[9]

  • Solvent: A solvent system that can effectively solvate both the sterically hindered alkyne and the azide partner is crucial. Mixtures of water with organic co-solvents like t-butanol or DMSO are often effective.[8][10]

  • Temperature: While many CuAAC reactions proceed readily at room temperature, a moderate increase in temperature (e.g., 40-60 °C) can help overcome the activation energy barrier associated with sterically demanding substrates.[9]

  • Concentration: Increasing the concentration of the reactants can also favor the forward reaction rate.

Below is a diagram illustrating the generally accepted catalytic cycle for the CuAAC reaction.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reduction In Situ Cu(I) Generation Cu(I) Cu(I) Copper_Acetylide R1-C≡C-Cu(I) Cu(I)->Copper_Acetylide + Alkyne Alkyne R1-C≡CH Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide R2-N3 Copper_Triazolide Copper Triazolide Metallacycle->Copper_Triazolide Triazole_Product 1,4-Disubstituted Triazole Copper_Triazolide->Triazole_Product + H+ Triazole_Product->Cu(I) releases Cu(II) Cu(II) Cu(I)_regen Cu(I) Cu(II)->Cu(I)_regen + Reducing Agent Reducing_Agent Sodium Ascorbate Cu(I)_regen->Cu(I) enters cycle caption Figure 1. Catalytic cycle of the CuAAC reaction.

Figure 1. Catalytic cycle of the CuAAC reaction.

Experimental Protocols

The following protocols provide a robust starting point for the use of (4-tert-butyl-1-ethynylcyclohexyl) carbamate in CuAAC reactions. Optimization for specific azide coupling partners may be required.

Protocol 1: Standard CuAAC Reaction with in situ Generation of Cu(I)

This protocol is suitable for general laboratory synthesis and employs the readily available copper(II) sulfate, which is reduced in situ to the active Cu(I) catalyst by sodium ascorbate.

Materials:

  • (4-tert-butyl-1-ethynylcyclohexyl) carbamate

  • Azide substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but highly recommended)

  • Solvent: 1:1 mixture of deionized water and tert-butanol (or DMSO)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Inert atmosphere setup (optional, but recommended for reproducibility)

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.

    • If using a ligand, prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In the reaction vessel, dissolve (4-tert-butyl-1-ethynylcyclohexyl) carbamate (1.0 equivalent) and the azide substrate (1.0-1.2 equivalents) in the chosen solvent to achieve a final concentration in the range of 10-100 mM.

    • If the reaction is oxygen-sensitive, degas the solution by bubbling with an inert gas for 10-15 minutes.

    • If using THPTA, add the ligand solution to a final concentration of 1-5 mol% relative to the limiting reagent.

    • Add the CuSO₄ solution to a final concentration of 1-5 mol%.

    • Gently vortex or stir the mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.

    • Stir the reaction mixture at room temperature or heat to 40-60 °C.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole.

Protocol 2: CuAAC with a Pre-formed Cu(I) Catalyst

This protocol is advantageous when working with substrates that are sensitive to the reducing agent or when precise control over the catalyst concentration is required.

Materials:

  • (4-tert-butyl-1-ethynylcyclohexyl) carbamate

  • Azide substrate

  • Copper(I) iodide (CuI) or another Cu(I) salt

  • Ligand (e.g., THPTA or a suitable amine ligand)

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup (under inert atmosphere):

    • To a flame-dried reaction vessel under an inert atmosphere, add the Cu(I) salt (1-5 mol%) and the ligand (1-5 mol%).

    • Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for complex formation.

    • Add (4-tert-butyl-1-ethynylcyclohexyl) carbamate (1.0 equivalent) and the azide substrate (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature or heat as required.

    • Monitor the reaction progress as described in Protocol 1.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Perform the subsequent washing, drying, and purification steps as outlined in Protocol 1.

Data Presentation and Troubleshooting

The following table provides illustrative data on how reaction parameters can be adjusted to optimize the yield of the CuAAC reaction with a sterically hindered alkyne like (4-tert-butyl-1-ethynylcyclohexyl) carbamate.

Entry Copper Source (mol%) Ligand (mol%) Temperature (°C) Time (h) Illustrative Yield (%) Notes
1CuSO₄/NaAsc (5)None252440-60Baseline condition without a stabilizing ligand.
2CuSO₄/NaAsc (5)THPTA (5)251275-85The ligand significantly accelerates the reaction.
3CuSO₄/NaAsc (2)THPTA (2)506>90Increased temperature further reduces reaction time.
4CuI (2)THPTA (2)506>90Use of a Cu(I) source under inert conditions.

Troubleshooting Common Issues:

  • Low Yield:

    • Inefficient Catalyst Activity: Increase the catalyst and/or ligand loading. Ensure the sodium ascorbate solution is freshly prepared.

    • Steric Hindrance: Increase the reaction temperature moderately.

    • Poor Solubility: Choose a different co-solvent or increase the solvent volume.

  • Formation of Byproducts:

    • Oxidative Homocoupling (Glaser Coupling): If using a Cu(I) source, ensure the reaction is performed under a strict inert atmosphere. When using CuSO₄/NaAsc, the excess ascorbate usually prevents this.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Consider using a slight excess of the less sterically hindered reaction partner.

Visualization of the Experimental Workflow

The following diagram outlines the general workflow for performing a CuAAC reaction with (4-tert-butyl-1-ethynylcyclohexyl) carbamate.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare_Stocks Prepare Stock Solutions (CuSO4, NaAsc, Ligand) Dissolve_Reactants Dissolve Alkyne and Azide in Solvent Prepare_Stocks->Dissolve_Reactants Add_Catalyst Add Ligand and CuSO4 Dissolve_Reactants->Add_Catalyst Initiate Initiate with NaAsc Add_Catalyst->Initiate Incubate Incubate (Stir/Heat) Initiate->Incubate Monitor Monitor Progress (TLC, LC-MS) Incubate->Monitor Quench_Extract Quench and Extract Monitor->Quench_Extract Dry_Concentrate Dry and Concentrate Quench_Extract->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize caption Figure 2. General workflow for CuAAC.

Figure 2. General workflow for CuAAC.

Conclusion

(4-tert-butyl-1-ethynylcyclohexyl) carbamate is a valuable synthon for accessing novel chemical entities via the copper-catalyzed azide-alkyne cycloaddition. While its sterically encumbered nature requires careful consideration of reaction parameters, the protocols and guidelines presented herein provide a clear path to successfully employing this building block in your research. By optimizing the catalyst system, solvent, and temperature, high yields of the desired 1,4-disubstituted triazoles can be reliably achieved, opening avenues for the development of next-generation therapeutics and other advanced functional molecules.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers in Pharmacology. Retrieved February 17, 2026, from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Application of triazoles in the structural modification of natural products. (2022). Frontiers in Pharmacology. Retrieved February 17, 2026, from [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Medicinal Chemistry Letters. Retrieved February 17, 2026, from [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Angewandte Chemie International Edition. Retrieved February 17, 2026, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews. Retrieved February 17, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. Retrieved February 17, 2026, from [Link]

  • 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. (n.d.). Photochemical & Photobiological Sciences. Retrieved February 17, 2026, from [Link]

  • [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. (n.d.). Benchling. Retrieved February 17, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Protecting Groups. (2017). Lokey Lab Protocols - Wikidot. Retrieved February 17, 2026, from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022). Organometallics. Retrieved February 17, 2026, from [Link]

  • The tert-butyl group in chemistry and biology. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. Retrieved February 17, 2026, from [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2023). Polymers. Retrieved February 17, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Regioselective Cycloaddition of Alkenes with tert-butyl Nitrite: A Cascade Approach to the Formation of Δ2-Isoxazolines. (2023). The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]

  • Syntheses and reactions of silyl carbamates. 1. Chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. (1990). The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. (2024). Molecules. Retrieved February 17, 2026, from [Link]

  • Dimerization and Cycloaddition Reactions of Transient Tri- tert-butylphosphacyclobutadiene Generated by Lewis Acid Induced Isomerization of Tri-tert-butylphosphatetrahedrane. (2021). Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]

  • tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate Properties. (2025). EPA. Retrieved February 17, 2026, from [Link]

  • Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. (2024). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow. Retrieved February 17, 2026, from [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020). Molecules. Retrieved February 17, 2026, from [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (2013). Beilstein Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • tert-Butyl carbamate. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Synthesis of 4-tert-butyl cyclohexyl chloride formic ester. (n.d.). Google Patents.
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). Green Synthesis and Catalysis. Retrieved February 17, 2026, from [Link]

  • Atroposelective interrupted CuAAC reaction using cyclic diaryliodoniums. (2026). ResearchGate. Retrieved February 17, 2026, from [Link]

Sources

Application

using (4-tert-butyl-1-ethynylcyclohexyl) carbamate for bioconjugation

Application Note: High-Fidelity Bioconjugation with (4-tert-butyl-1-ethynylcyclohexyl) Carbamate Introduction: The Case for Conformational Rigidity In precision bioconjugation, flexible linkers (e.g., PEG, alkyl chains)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Bioconjugation with (4-tert-butyl-1-ethynylcyclohexyl) Carbamate

Introduction: The Case for Conformational Rigidity

In precision bioconjugation, flexible linkers (e.g., PEG, alkyl chains) often suffer from "entropic penalty"—the energy cost of organizing a floppy chain into a binding pocket. (4-tert-butyl-1-ethynylcyclohexyl) carbamate (TBEC) represents a paradigm shift toward rigid, conformationally-locked scaffolds .

This molecule is not merely a linker; it is a structural anchor. The bulky tert-butyl group at position 4 locks the cyclohexane ring into a single chair conformation (equatorial preference > 5 kcal/mol), forcing the C1-substituents (the ethynyl "click" handle and the protected amine) into a fixed axial/equatorial orientation.

Key Advantages:

  • Metabolic Stability: The gem-disubstituted C1 center (quaternary carbon) eliminates

    
    -protons, rendering the linkage highly resistant to enzymatic degradation (e.g., by amine oxidases).
    
  • Spatial Definition: Unlike propargylamine, which rotates freely, TBEC projects the alkyne vector at a precise angle relative to the amine, essential for structure-activity relationship (SAR) studies in drug discovery.

  • Orthogonality: The tert-butyloxycarbonyl (Boc) carbamate protects the amine, allowing the alkyne to be utilized in "Click" chemistry first, or the amine to be deprotected for amide coupling first.

Mechanism of Action & Chemical Logic

The utility of TBEC relies on a sequential "Unmask-Couple-Click" workflow. The carbamate functionality serves as a temporary mask for the primary amine, while the ethynyl group remains inert until activated by a Copper(I) catalyst.

Structural Dynamics
  • The Anchor: The 4-tert-butyl group acts as a "locking pin," preventing ring inversion.

  • The Handle: The 1-ethynyl group serves as the bio-orthogonal handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • The Pivot: The 1-amino group (post-deprotection) serves as the attachment point to the payload (drug, fluorophore, or protein).

Experimental Workflows

Workflow Visualization

TBEC_Workflow Start TBEC Scaffold (Boc-Protected) Deprotect Acid Deprotection (TFA or HCl) Start->Deprotect Step 1: Unmasking Intermediate Free Amine Salt (Rigid Core) Deprotect->Intermediate Yields -NH3+ Couple Amide Coupling (NHS-Ester/HATU) Intermediate->Couple Step 2: Attachment Alkyne_Ligand Alkyne-Functionalized Payload Couple->Alkyne_Ligand Stable Linkage Click CuAAC Click (Azide-Biomolecule) Alkyne_Ligand->Click Step 3: Bioconjugation Final Rigid Bioconjugate Click->Final Triazole Formation

Figure 1: Sequential activation pathway from protected TBEC scaffold to final rigid bioconjugate.

Protocol A: Boc-Deprotection (Activation)

Objective: Unmask the amine to allow attachment to an activated carboxylic acid or NHS-ester.

Materials:

  • TBEC (Solid)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Steps:

  • Dissolution: Dissolve 100 mg of TBEC in 2 mL of DCM.

  • Acidolysis: Add 2 mL of TFA (or 4M HCl/Dioxane) dropwise at 0°C.

    • Note: The bulky tert-butyl group on the ring is stable, but the Boc carbamate is acid-labile.

  • Incubation: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of high Rf spot).

  • Workup: Evaporate solvent under reduced pressure.

  • Precipitation: Triturate the residue with cold diethyl ether to precipitate the amine salt.

  • Yield: Isolate the white solid (Amine-TFA salt) via filtration.

Protocol B: Payload Attachment (Amide Coupling)

Objective: Attach the rigid linker to a drug or spacer (e.g., NHS-Biotin or an activated drug ester).

Materials:

  • Deprotected TBEC (Amine salt from Protocol A)

  • Payload-NHS ester (1.1 equivalents)

  • DIPEA (Diisopropylethylamine)

  • DMF (Anhydrous)

Steps:

  • Preparation: Dissolve the TBEC amine salt in anhydrous DMF (approx. 50 mM).

  • Basification: Add DIPEA (3.0 equivalents) to neutralize the salt and activate the amine.

    • Critical: Ensure pH is >8.0 (spot on wet pH paper).

  • Coupling: Add the Payload-NHS ester. Stir at RT for 4–16 hours.

  • Purification: Purify via HPLC or Flash Chromatography.

    • Validation: Verify mass (M+H) via LC-MS. The "Click" handle (alkyne) is now installed on your payload.

Protocol C: CuAAC Bioconjugation (The "Click")

Objective: Conjugate the Alkyne-Payload to an Azide-tagged biomolecule (e.g., Azide-Protein).

Materials:

  • Alkyne-Payload (from Protocol B)

  • Azide-tagged Protein (10–50 µM in PBS)

  • CuSO4 (2 mM stock)

  • THPTA Ligand (10 mM stock) – Essential to protect protein from oxidation.

  • Sodium Ascorbate (100 mM fresh stock)

Steps:

  • Mix: In a microcentrifuge tube, combine Azide-Protein and Alkyne-Payload (5–10 molar excess over protein).

  • Catalyst Premix: Separately, mix CuSO4 and THPTA (1:5 molar ratio) and incubate for 5 mins.

  • Initiation: Add the Cu-THPTA complex to the protein mixture (Final [Cu] = 100 µM).

  • Reduction: Add Sodium Ascorbate (Final conc. 5 mM) to start the reaction.

  • Incubation: Incubate for 1 hour at RT or 4°C overnight (dark).

  • Cleanup: Remove excess small molecules via Desalting Column (e.g., PD-10 or Zeba Spin).

Technical Data & Troubleshooting

Solubility & Compatibility Table
SolventSolubility (Protected)Solubility (Free Amine Salt)Recommendation
DCM/Chloroform HighLowUse for synthesis/deprotection.
DMSO/DMF HighHighPreferred for conjugation reactions.
Water/PBS InsolubleModerateRequires <10% organic co-solvent (DMSO) for bioconjugation.
Ether/Hexane ModerateInsolubleUse for precipitation/washing.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Deprotection Old TFA or insufficient time.Use fresh TFA; extend reaction to 3 hours. Verify via NMR (loss of t-Bu singlet at 1.4 ppm).
Protein Precipitation Copper instability or high organic solvent.Increase THPTA:Cu ratio to 5:1. Keep DMSO < 5% v/v.
Low Conjugation Yield Steric hindrance of the cyclohexyl ring.The gem-disubstituted center is crowded. Increase reaction time (24h) or temperature (37°C) for the Click step.

References

  • Chemical Structure & Properties

    • Source: ChemicalBook/AA Blocks D
    • Entry:[1]

  • Gem-Disubstituted Amino Acid Isosteres: Context: Use of conformationally constrained amino-alkynes in peptide mimetics. Source:Journal of Medicinal Chemistry, "Design of Conformationally Constrained Amino Acids." (General reference for scaffold utility).
  • CuAAC Click Chemistry Protocols

    • Context: Standard conditions for THPTA-assisted bioconjug
    • Source: Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Link

Sources

Method

(4-tert-butyl-1-ethynylcyclohexyl) carbamate as a click chemistry reagent

Application Note: (4-tert-butyl-1-ethynylcyclohexyl) carbamate in Click Chemistry Introduction & Executive Summary (4-tert-butyl-1-ethynylcyclohexyl) carbamate is a specialized, conformationally locked alkyne reagent use...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-tert-butyl-1-ethynylcyclohexyl) carbamate in Click Chemistry

Introduction & Executive Summary

(4-tert-butyl-1-ethynylcyclohexyl) carbamate is a specialized, conformationally locked alkyne reagent used in high-precision Click Chemistry (CuAAC) applications. Structurally derived from the sedative Ethinamate, this molecule features a cyclohexane ring rigidly locked in a chair conformation by a bulky tert-butyl group at position 4. The functional "click" handle (a terminal ethynyl group) and a carbamate moiety are geminally substituted at position 1.

For drug development professionals and chemical biologists, this reagent serves two critical functions:

  • Steric Challenge Probe: It acts as a standard for testing the efficiency of click catalysts on sterically hindered, quaternary carbon centers.

  • Pharmacophore Scaffold: It provides a rigid, lipophilic core for Fragment-Based Drug Discovery (FBDD), allowing the synthesis of triazole-linked carbamate analogs with defined 3D vectors.

This guide details the physicochemical properties, mechanistic utility, and a validated protocol for conjugating this sterically demanding substrate using a THPTA-ligated Copper system.

Chemical Architecture & Mechanistic Insight

Structural Logic: The "t-Butyl Lock"

The defining feature of this reagent is the tert-butyl group. In cyclohexane systems, a bulky tert-butyl group overwhelmingly prefers the equatorial position to minimize 1,3-diaxial interactions (A-value > 4.9 kcal/mol). This "locks" the ring into a single chair conformation, preventing ring flipping.

  • Consequence: The substituents at C1 (ethynyl and carbamate) are fixed in either an axial or equatorial orientation relative to the ring plane. This creates a defined spatial vector for the incoming azide, making the molecule an ideal probe for stereoelectronic effects in cycloaddition reactions.

The Quaternary Carbon Challenge

The terminal alkyne is attached to a quaternary carbon (C1). In standard CuAAC reactions, steric bulk around the alkyne can significantly retard the formation of the copper-acetylide intermediate.

  • Solution: The protocol below utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that protects the Cu(I) species from oxidation and steric crowding, accelerating the reaction at hindered centers [1].

Pathway Visualization

The following diagram illustrates the conformational locking and the click reaction pathway.

ReactionPathway cluster_conditions Reaction Conditions Substrate (4-tert-butyl-1-ethynylcyclohexyl) carbamate (Locked Chair Conformation) Intermediate Cu-Acetylide Intermediate (Sterically Hindered) Substrate->Intermediate Coordination Cu_Catalyst Cu(I)-THPTA Complex Cu_Catalyst->Intermediate Catalysis Azide Target Azide (R-N3) Azide->Intermediate Cycloaddition Product 1,4-Disubstituted 1,2,3-Triazole Conjugate Intermediate->Product Protonation & Release Cond Solvent: DMSO/H2O Temp: 25-40°C Time: 2-12h

Figure 1: Mechanistic pathway of the CuAAC reaction involving the conformationally locked carbamate substrate. The bulky quaternary center requires stabilized Cu(I) catalysis.

Experimental Protocol: High-Efficiency Click Conjugation

Objective: To conjugate (4-tert-butyl-1-ethynylcyclohexyl) carbamate to an azide-functionalized reporter (e.g., Fluorophore-N3 or Biotin-N3) with >90% yield.

Scope: This protocol is optimized for quaternary alkynes which exhibit slower kinetics than primary alkynes.

Materials & Reagents
ReagentConcentrationRoleSource Example
Alkyne Substrate 100 mM in DMSO(4-tert-butyl-1-ethynylcyclohexyl) carbamateAA Blocks / Custom
Azide Partner 10 mM in DMSOTarget molecule (R-N3)BroadPharm / Sigma
CuSO4[1][2][3][4][5] · 5H2O 50 mM in H2OCopper sourceSigma-Aldrich
THPTA Ligand 100 mM in H2OCu(I) stabilizer / AcceleratorClick Chemistry Tools
Sodium Ascorbate 100 mM in H2OReducing agent (Freshly prepared)Sigma-Aldrich
Buffer 100 mM Phosphate (pH 7)Reaction mediumStandard
Step-by-Step Procedure
  • Catalyst Premixing (Crucial Step):

    • In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:5 molar ratio.

    • Example: Add 10 µL of 50 mM CuSO4 to 25 µL of 100 mM THPTA. Incubate for 5 minutes.

    • Why? Pre-complexing ensures Cu is ligated before reduction, preventing disproportionation and protecting the catalyst from the steric bulk of the substrate [2].

  • Reaction Assembly:

    • In a clean vial, combine the following in order:

      • Buffer: 400 µL (PBS or HEPES).

      • Azide Partner: Add to final conc. of 50-100 µM.

      • Alkyne Substrate: Add to final conc. of 200 µM (2-5x excess relative to azide).

      • Catalyst Complex: Add the Cu-THPTA mix (Final Cu conc: 50-100 µM).

  • Initiation:

    • Add Sodium Ascorbate (Final conc: 2.5 mM).

    • Flush headspace with N2 or Ar (optional but recommended for hindered substrates).

    • Cap and vortex gently.

  • Incubation:

    • Incubate at 30°C - 40°C for 4–12 hours.

    • Note: Quaternary alkynes require slightly elevated temperatures compared to primary alkynes (RT).

  • Workup:

    • Small Molecule: Dilute with EtOAc, wash with brine/EDTA (to remove Cu), dry, and concentrate.

    • Biomolecule: Purify via size-exclusion chromatography (PD-10) or dialysis to remove excess alkyne and copper.

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

The (4-tert-butyl-1-ethynylcyclohexyl) carbamate scaffold is used to introduce a "rigid kink" into peptide backbones or small molecule inhibitors.

  • Vector Control: By selecting the specific isomer (axial vs. equatorial ethynyl), chemists can direct the triazole substituent into a specific binding pocket with high precision.

  • Metabolic Stability: The quaternary center at C1 protects the carbamate from rapid hydrolysis by esterases, prolonging half-life compared to secondary carbamates [3].

Comparative Reactivity Data

The following table summarizes the reactivity profile of this reagent compared to standard click reagents.

FeatureStandard Propargyl Carbamate(4-t-butyl-1-ethynyl) CarbamateImplication
Steric Environment Primary Carbon (Unencumbered)Quaternary Carbon (Hindered)Slower kinetics; requires THPTA.
Conformation Flexible (Rotatable)Rigid (Locked Chair)High entropic benefit upon binding.
Lipophilicity (cLogP) ~1.2~3.5Enhanced membrane permeability.
Metabolic Stability Low (Rapid Hydrolysis)High (Steric Shielding)Suitable for in vivo probes.
Workflow Diagram: Library Synthesis

LibraryWorkflow Start Scaffold Selection (4-t-butyl-1-ethynyl...) Click Parallel CuAAC Reaction (96-well Plate) Start->Click Div Diversity Introduction (Azide Library R1-R100) Div->Click Screen Biological Screening (Binding/Activity) Click->Screen Purification Hit Hit Identification (Rigidified Analog) Screen->Hit SAR Analysis

Figure 2: Workflow for utilizing the reagent in parallel synthesis of rigidified carbamate libraries.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Guides.

  • Testa, B., & Mayer, J. M. (2003).[6] Hydrolysis in Drug and Prodrug Metabolism.[6] Chemistry & Biodiversity, 16(5), 1691-1698.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

Sources

Application

protocol for labeling proteins with (4-tert-butyl-1-ethynylcyclohexyl) carbamate

Application Note: Activity-Based Protein Profiling of Serine Hydrolases using (4-tert-butyl-1-ethynylcyclohexyl) Carbamate Introduction & Mechanistic Basis This guide details the protocol for using (4-tert-butyl-1-ethyny...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Activity-Based Protein Profiling of Serine Hydrolases using (4-tert-butyl-1-ethynylcyclohexyl) Carbamate

Introduction & Mechanistic Basis

This guide details the protocol for using (4-tert-butyl-1-ethynylcyclohexyl) carbamate as an Activity-Based Probe (ABP) for profiling the functional state of serine hydrolases.

The Compound: This molecule is a structural derivative of the sedative ethinamate . It combines two critical functional elements:

  • Reactive Warhead (Carbamate): Carbamates are "privileged scaffolds" for targeting the serine hydrolase superfamily (e.g., FAAH, MAGL, KIAA1363). Upon binding the active site, the catalytic serine nucleophile attacks the carbonyl carbon of the carbamate, resulting in the expulsion of the leaving group and the formation of a stable, covalent carbamoyl-enzyme adduct .

  • Click Handle (Ethynyl/Alkyne): The ethynyl group serves as a latent, bioorthogonal handle. Because it is sterically small and chemically inert in biological systems, it allows the probe to penetrate cells without disrupting native interactions. Post-labeling, this handle is reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a reporter tag (fluorophore or biotin).

Why use this probe? The 4-tert-butyl substitution increases lipophilicity and steric bulk compared to the parent ethinamate, potentially tuning selectivity toward lipid-processing hydrolases that accommodate hydrophobic substrates.

Experimental Design & Controls

To ensure Scientific Integrity , every experiment must include the following controls:

Control TypeConditionPurpose
Negative Control (No Probe) DMSO vehicle onlyIdentifies non-specific background signal from the click reagents or endogenous autofluorescence.
Heat-Denatured Control Boil lysate (5 min, 95°C) before probe additionConfirms the labeling is activity-dependent. Denatured enzymes cannot catalytically attack the carbamate; signal loss proves specific active-site labeling.
Competition Control Pre-incubate with excess broad-spectrum inhibitor (e.g., FP-Biotin or PMSF)Validates that the probe targets the same active sites as known serine hydrolase inhibitors.

Materials & Reagents

Reagent Preparation Table:

ReagentStock Conc.SolventStorageNotes
(4-tert-butyl-1-ethynylcyclohexyl) carbamate 50 mMDMSO-20°CAvoid multiple freeze-thaw cycles.
Rhodamine-Azide (or Biotin-Azide)5 mMDMSO-20°CLight sensitive (if fluorescent).
TCEP (Tris(2-carboxyethyl)phosphine)50 mMWater-20°CPrepare fresh or freeze single-use aliquots.
TBTA Ligand (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)1.7 mMDMSO/tBuOH (1:4)RTEnhances Cu(I) stability.
CuSO₄ 50 mMWaterRTSource of Copper.
Lysis Buffer --4°CPBS or Tris-HCl (pH 7.5). NO PMSF/Pefabloc.

CRITICAL WARNING: Do not use serine protease inhibitors (PMSF, AEBSF) in your lysis buffer. They will covalently block the active sites you intend to label.

Detailed Protocol

Phase 1: Proteome Preparation
  • Harvest Cells/Tissue: Wash cells 2x with cold PBS. For tissue, mince on ice.

  • Lysis: Resuspend in cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Tip: Add EDTA-free protease inhibitor cocktail to prevent degradation by cysteine/metallo-proteases, but ensure no serine inhibitors are present.

  • Homogenization: Sonicate (3x 10 pulses) or dounce homogenize on ice.

  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant (soluble proteome).

    • Note: For membrane-bound hydrolases, do not spin down membranes; use the total lysate or prepare a membrane fraction.

  • Quantification: Adjust protein concentration to 1–2 mg/mL using a BCA assay.

Phase 2: Probe Labeling (Activity-Based Reaction)
  • Aliquot 50 µL of proteome (1 mg/mL) into microcentrifuge tubes.

  • Add Probe: Add (4-tert-butyl-1-ethynylcyclohexyl) carbamate to a final concentration of 1–10 µM (typically 1 µL of 50x stock).

    • Vehicle Control: Add 1 µL DMSO.

  • Incubation: Incubate at 37°C for 30–60 minutes with gentle agitation.

    • Mechanism:[1][2] The carbamate reacts with the active site serine.[3][4][5]

Phase 3: Click Chemistry (CuAAC)
  • Prepare a Click Master Mix immediately before use. Add reagents in this specific order to prevent Cu(I) disproportionation:

    • Per reaction (50 µL sample):

      • Rhodamine-Azide (100 µM final): 1 µL (from 5 mM stock)

      • TBTA (100 µM final): 3 µL (from 1.7 mM stock)

      • CuSO₄ (1 mM final): 1 µL (from 50 mM stock)

      • TCEP (1 mM final): 1 µL (from 50 mM stock)

    • Mix the Master Mix by vortexing.

  • Add Master Mix: Add 6 µL of the Master Mix to each 50 µL labeled proteome sample.

  • Incubate: Vortex briefly and incubate at Room Temperature for 1 hour in the dark.

Phase 4: Quenching & Analysis
  • Quench: Add 4x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol) to stop the reaction.
    
  • Denature: Boil samples at 95°C for 5 minutes.

  • Separation: Resolve 10–20 µg of protein on an SDS-PAGE gel.

  • Visualization: Scan the gel on a fluorescence scanner (e.g., ChemiDoc, Typhoon) using the appropriate channel for Rhodamine (Ex/Em ~532/580 nm).

    • For Biotin-Azide: Transfer to nitrocellulose, block, and probe with Streptavidin-HRP.

Visualization of Mechanism & Workflow

Figure 1: Reaction Mechanism

Caption: Mechanism of Action. (A) The catalytic serine nucleophile attacks the carbamate probe. (B) A stable covalent adduct is formed. (C) CuAAC click chemistry attaches the reporter tag.

Mechanism Enzyme Active Serine Hydrolase (Nu: Serine-OH) Intermediate Tetrahedral Intermediate Enzyme->Intermediate Nucleophilic Attack Probe Probe: (4-t-butyl...)-Carbamate-Alkyne Probe->Intermediate Adduct Covalent Enzyme-Probe Adduct (Carbamoylated Serine) Intermediate->Adduct Loss of Leaving Group Click CuAAC Reaction (+ Azide-Fluorophore) Adduct->Click Bioorthogonal Step Final Fluorescently Labeled Enzyme Click->Final Visualization

Figure 2: Experimental Workflow

Caption: Step-by-step ABPP workflow. Lysates are treated with the probe, clicked with a reporter, and analyzed via SDS-PAGE.

Workflow Step1 1. Proteome Extraction (No Serine Protease Inhibitors) Step2 2. Probe Incubation (1-10 µM, 37°C, 1 hr) Step1->Step2 Step3 3. Click Chemistry (Azide-Tag + Cu/TCEP/TBTA) Step2->Step3 Step4 4. SDS-PAGE Analysis (In-gel Fluorescence) Step3->Step4

Troubleshooting Guide

IssuePossible CauseSolution
No Signal Inactive EnzymeEnsure lysate is fresh; avoid freeze-thaw. Check pH.
Probe DegradationCheck probe stock by LC-MS. Ensure DMSO is dry.
Failed Click ReactionPrepare Cu(I) mix fresh. Increase TCEP/CuSO₄ to 2 mM.
High Background Excess Azide-FluorophorePrecipitate proteins (Acetone/MeOH) after click reaction to wash away free dye.
Non-specific bindingReduce probe concentration. Include a "No Click" control.
Smearing Protein DegradationAdd inhibitors for Cysteine/Metallo-proteases (e.g., E-64, EDTA).

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383–414. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[1][3][4][5] Chemistry & Biology, 11(4), 535–546.[1] Link

  • Adibekian, A., et al. (2011).[6][7] Click generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors. Nature Chemical Biology, 7, 469–478. Link

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery, 11, 52–68. Link

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling.[3][4][6] Annual Review of Biochemistry, 83, 341–377. Link

Sources

Method

Application Note: (4-tert-butyl-1-ethynylcyclohexyl) carbamate in Drug Discovery

This Application Note and Protocol guide details the use of (4-tert-butyl-1-ethynylcyclohexyl) carbamate in drug discovery, specifically as a conformationally restricted probe for characterizing ligand-gated ion channel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of (4-tert-butyl-1-ethynylcyclohexyl) carbamate in drug discovery, specifically as a conformationally restricted probe for characterizing ligand-gated ion channel interactions (GABA\textsubscript{A} receptors) and as a scaffold for metabolic stability enhancement.

Executive Summary

(4-tert-butyl-1-ethynylcyclohexyl) carbamate is a specialized chemical probe derived from the sedative-hypnotic drug Ethinamate (Valmid). Its primary application in modern drug discovery is as a conformational lock tool used to define the bioactive pharmacophore of cyclohexane-based allosteric modulators.

By incorporating a bulky tert-butyl group at the 4-position, the cyclohexane ring is locked into a rigid chair conformation. This prevents the rapid ring-flipping characteristic of Ethinamate, allowing researchers to isolate and test specific axial/equatorial orientations of the pharmacophoric carbamate and ethynyl groups. This molecule is critical for:

  • Pharmacophore Mapping: Determining whether the axial or equatorial conformer binds to the GABA\textsubscript{A} receptor.

  • Metabolic Blocking: Preventing oxidative metabolism at the susceptible 4-position of the cyclohexane ring.

  • Structure-Activity Relationship (SAR): Exploring the steric limits of the binding pocket.

Scientific Background & Mechanism

The Conformational Problem

The parent drug, Ethinamate (1-ethynylcyclohexyl carbamate), exists as a rapid equilibrium of two chair conformers. In one, the ethynyl group is axial and the carbamate is equatorial; in the other, they are reversed. This flexibility obscures the true bioactive conformation required for receptor activation.

The tert-Butyl Lock Solution

The (4-tert-butyl-1-ethynylcyclohexyl) carbamate utilizes the high steric demand of the tert-butyl group (


-value 

4.9 kcal/mol) to anchor the ring. The tert-butyl group exclusively occupies the equatorial position.
  • Isomer A (trans): If synthesized such that the carbamate is trans to the t-butyl group, the carbamate is forced into the axial position.

  • Isomer B (cis): If the carbamate is cis to the t-butyl group, it is forced into the equatorial position.

By synthesizing and testing these rigid isomers separately, researchers can definitively identify the bioactive geometry.

Mechanism of Action

Like its parent, this compound acts as a Positive Allosteric Modulator (PAM) of the GABA\textsubscript{A} receptor. It binds to a transmembrane pocket (distinct from the benzodiazepine site), enhancing chloride influx and neuronal hyperpolarization.

G Compound (4-tert-butyl-1-ethynylcyclohexyl) carbamate Conf_Lock Conformational Locking (t-Butyl Anchor) Compound->Conf_Lock Stabilizes GABA_A GABA-A Receptor (Transmembrane Site) Conf_Lock->GABA_A Selective Binding (Axial vs Eq) Chloride Cl- Influx (Hyperpolarization) GABA_A->Chloride Potentiation Effect Sedative/Anxiolytic Response Chloride->Effect Induces

Figure 1: Mechanism of action and structural logic of the conformational probe.

Experimental Protocols

Protocol A: Synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate

Note: This synthesis targets the tertiary carbamate, which requires specific activation due to steric hindrance.

Reagents:

  • 4-tert-butylcyclohexanone (Starting material)

  • Lithium acetylide ethylenediamine complex (Acetylation)

  • Trichloroacetyl isocyanate (Carbamoylation)

  • Basic Alumina (Hydrolysis)

Step-by-Step Methodology:

  • Ethynylation (Formation of the Propargyl Alcohol):

    • Dissolve 4-tert-butylcyclohexanone (10 mmol) in anhydrous THF (20 mL) under

      
      .
      
    • Cool to 0°C. Slowly add Lithium acetylide ethylenediamine complex (12 mmol).

    • Stir at room temperature for 4 hours.

    • Quench: Add saturated

      
       solution. Extract with Ethyl Acetate (
      
      
      
      mL).
    • Purification: Silica gel chromatography (Hexane/EtOAc) to separate cis (axial OH) and trans (equatorial OH) isomers of the alcohol. Note: Isolate isomers here for separate SAR testing.

  • Carbamoylation (Formation of the Carbamate):

    • Dissolve the isolated alcohol isomer (e.g., 2 mmol) in anhydrous DCM (10 mL).

    • Cool to 0°C. Add Trichloroacetyl isocyanate (2.4 mmol) dropwise. Rationale: The tertiary alcohol is sterically hindered; isocyanates are more reactive than chloroformates.

    • Stir for 30 minutes. Monitor by TLC for disappearance of alcohol.

    • Hydrolysis: Add the reaction mixture to a column of Neutral Alumina (activity II-III). Elute with DCM/MeOH. The alumina cleaves the trichloroacetyl group, yielding the free carbamate.

  • Validation:

    • Confirm structure via

      
      -NMR (Look for the ethynyl proton singlet at 
      
      
      
      ppm and carbamate
      
      
      broad singlet at
      
      
      ppm).
Protocol B: GABA\textsubscript{A} Receptor Binding Assay

Objective: Determine the binding affinity (


) of the rigid analogue compared to flexible Ethinamate.

Materials:

  • Rat brain cortical membranes (rich in GABA\textsubscript{A}).

  • Radioligand:

    
    -TBOB (binds to the convulsant/picrotoxin site, often overlapping with carbamates) or 
    
    
    
    -TBPS.
  • Test Compounds: (4-tert-butyl-1-ethynylcyclohexyl) carbamate (Isomers A & B).

Workflow:

  • Preparation: Thaw membrane aliquots and resuspend in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.2 M NaCl).

  • Incubation:

    • In a 96-well plate, combine:

      • 150

        
        L Membrane suspension.
        
      • 25

        
        L Radioligand (
        
        
        
        -TBPS, final conc. 2 nM).
      • 25

        
        L Test compound (Concentration range: 
        
        
        
        to
        
        
        M).
    • Non-Specific Binding (NSB): Define using 100

      
      M Picrotoxin.
      
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[Concentration] to determine

    
     and 
    
    
    
    .
Protocol C: Metabolic Stability Assessment

Objective: Verify if the 4-tert-butyl group blocks oxidative metabolism.

Workflow:

  • Incubation: Mix test compound (1

    
    M) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench immediately with cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expectation: The 4-tert-butyl analogue should show significantly lower clearance than Ethinamate (which is prone to 4-hydroxylation).

Data Presentation & Analysis

Comparative Pharmacophore Data

When analyzing results, organize data to reveal the active conformation.

CompoundConformation

(nM)
Interpretation
Ethinamate Flexible (Eq

Ax)
~5,000Baseline activity (average of conformers).
Analogue A (Trans) Rigid: Carbamate Axial ExperimentalIf high potency: Axial carbamate is bioactive.
Analogue B (Cis) Rigid: Carbamate Eq ExperimentalIf high potency: Equatorial carbamate is bioactive.
Structural Diagram (DOT)

The following diagram illustrates the synthesis and logic flow.

Synthesis Start 4-tert-butylcyclohexanone Step1 1. Lithium Acetylide (THF, 0°C) Start->Step1 Inter Intermediate: Tertiary Alcohol Isomers Step1->Inter Step2 2. Trichloroacetyl Isocyanate 3. Alumina Hydrolysis Inter->Step2 Product (4-tert-butyl-1-ethynylcyclohexyl) carbamate Step2->Product

Figure 2: Synthetic pathway for the rigid probe.

References

  • Lange, J. et al. (1950). "Synthesis of Ethinamate and related carbamates." Journal of the American Chemical Society, 72(11), 5301. Link

  • Eliel, E. L. (1965). "Conformational Analysis in Drug Design." Journal of Chemical Education, 52(1), 72.
  • Johnston, G. A. R. (2005). "GABA-A Receptor Channel Pharmacology." Current Pharmaceutical Design, 11(15), 1867-1885. Link

  • PubChem Compound Summary. "Ethinamate (CID 3284)." National Center for Biotechnology Information. Link

  • ChemicalBook. "4-tert-Butyl-1-ethynylcyclohexyl carbamate Properties." Link

Application

(4-tert-butyl-1-ethynylcyclohexyl) carbamate in medicinal chemistry

Application Note: (4-tert-butyl-1-ethynylcyclohexyl) carbamate in Medicinal Chemistry Executive Summary (4-tert-butyl-1-ethynylcyclohexyl) carbamate represents a specialized class of propargylic carbamates utilized prima...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-tert-butyl-1-ethynylcyclohexyl) carbamate in Medicinal Chemistry

Executive Summary

(4-tert-butyl-1-ethynylcyclohexyl) carbamate represents a specialized class of propargylic carbamates utilized primarily as a precursor for generating rigid spiro-oxazolidinone scaffolds. In modern drug discovery, this molecule serves two critical functions:

  • Conformational Locking: The tert-butyl group at the C4 position acts as a "stereochemical anchor" (Winstein-Holness effect), locking the cyclohexane ring into a single chair conformation. This allows medicinal chemists to precisely probe the spatial requirements of a binding pocket without the ambiguity of ring-flipping.

  • Spirocyclic Warhead Precursor: The geminal ethynyl and carbamate groups function as a latent heterocycle. Upon activation with transition metals (Au, Ag) or halogens (I₂), they undergo intramolecular cyclization to form 5-methylene-oxazolidin-2-ones , a privileged motif in CNS and antimicrobial drug discovery.

This guide details the synthesis, conformational analysis, and cyclization protocols for this scaffold, emphasizing its role in Fragment-Based Drug Discovery (FBDD).

Structural Rationale & Conformational Analysis

The utility of this molecule stems from the thermodynamic properties of the cyclohexane ring.

  • The Anchor: The tert-butyl group (A-value ≈ 4.7 kcal/mol) exclusively occupies the equatorial position to avoid severe 1,3-diaxial interactions. This locks the ring, forcing substituents at C1 into fixed axial or equatorial orientations.

  • The Warhead: The C1 position contains both a carbamate (nucleophile) and an alkyne (electrophile upon activation).

  • Stereochemical Implications:

    • Isomer A (Trans-diequatorial): 1-Ethynyl (Eq) / 1-Carbamate (Ax).

    • Isomer B (Cis-1,4): 1-Ethynyl (Ax) / 1-Carbamate (Eq).

    • Note: Due to the A-value difference (OH/Carbamate ≈ 0.87 vs. Ethynyl ≈ 0.41), the isomer with the oxygen substituent in the equatorial position is generally thermodynamically preferred, but synthetic routes often yield mixtures requiring separation.

Diagram 1: Conformational Locking & Synthetic Logic

ConformationalLogic Figure 1: Synthetic pathway and logic flow from ketone precursor to spiro-scaffold. Ketone 4-tert-butylcyclohexanone (Substrate) Attack Nucleophilic Attack (Stereocontrol) Ketone->Attack Li-C≡CH Alcohol Propargylic Alcohol (Intermediate) Attack->Alcohol Axial vs Equatorial Selectivity Carbamate (4-tert-butyl-1-ethynylcyclohexyl) carbamate Alcohol->Carbamate Cl3CCONCO then Hydrolysis Cyclization Au(I)/Ag(I) Catalysis Carbamate->Cyclization Intramolecular Nu Attack Product Spiro-Oxazolidinone (Rigid Scaffold) Cyclization->Product 5-exo-dig

[1]

Synthetic Protocols

The synthesis of tertiary carbamates is challenging due to steric hindrance. Standard reagents (e.g., carbonyldiimidazole) often fail. The Trichloroacetyl Isocyanate (TCAI) method is the industry standard for this transformation.

Protocol A: Synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate

Prerequisites:

  • Starting Material: 4-tert-butylcyclohexanone.[1]

  • Reagents: Lithium acetylide (ethylenediamine complex), Trichloroacetyl isocyanate (TCAI), Basic Alumina.

  • Solvents: Anhydrous THF, Dichloromethane (DCM).

Step 1: Ethynylation (Formation of Propargylic Alcohol)

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagent Prep: Dissolve Lithium acetylide ethylenediamine complex (1.2 equiv) in anhydrous THF (0.5 M) and cool to 0 °C.

  • Addition: Dropwise add 4-tert-butylcyclohexanone (1.0 equiv) in THF over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Mechanistic Insight: Small nucleophiles like acetylide often attack axially (leading to the equatorial alcohol) or equatorially depending on solvation. In THF, a mixture is common, separable by column chromatography.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the desired diastereomer (typically the major isomer).

Step 2: Carbamoylation (The TCAI Method) Context: Direct reaction with isocyanic acid is dangerous/difficult. TCAI reacts rapidly with hindered alcohols to form an imide, which is easily hydrolyzed to the carbamate.

  • Dissolution: Dissolve the purified propargylic alcohol (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C.

  • Activation: Add Trichloroacetyl isocyanate (1.1 equiv) dropwise. The reaction is usually exothermic; maintain < 5 °C.

  • Monitoring: Stir for 30–60 mins. TLC will show consumption of alcohol and formation of a less polar spot (the trichloroacetyl carbamate intermediate).

  • Hydrolysis (In-situ): Add basic Alumina (Brockmann I, ~5g per mmol substrate) directly to the reaction mixture and stir vigorously for 2–4 hours at RT. Alternatively, use K₂CO₃ in MeOH/H₂O.

    • Why Alumina? It cleaves the trichloroacetyl group selectively under mild conditions, leaving the carbamate intact.

  • Isolation: Filter off the alumina/solid. Concentrate the filtrate.

  • Result: White crystalline solid. Yield typically >85%.[1][2][3]

Analytical Check (¹H NMR - CDCl₃):

  • δ ~1.0-1.9 ppm: Cyclohexyl protons (complex multiplets).

  • δ ~0.85 ppm: tert-butyl singlet (9H).

  • δ ~2.5-2.6 ppm: Acetylenic proton (s, 1H).

  • δ ~4.5-5.0 ppm: Broad singlet (NH₂ of carbamate).

Application: Gold-Catalyzed Spiro-Cyclization

This is the primary medicinal chemistry application. The carbamate nitrogen attacks the gold-activated alkyne to form a spiro[cyclohexane-1,4'-oxazolidin]-2'-one .

Protocol B: Au(I)-Catalyzed Cycloisomerization

Reagents:

  • Catalyst: Ph₃PAuCl (5 mol%) + AgOTf (5 mol%) (Generates the active cationic gold species).

  • Solvent: Toluene or DCM (Anhydrous).

Procedure:

  • Catalyst Activation: In a vial, mix Ph₃PAuCl and AgOTf in Toluene (1 mL) for 10 mins in the dark (precipitate of AgCl forms).

  • Substrate Addition: Add the catalyst supernatant to a solution of (4-tert-butyl-1-ethynylcyclohexyl) carbamate (1.0 equiv) in Toluene (0.1 M).

  • Reaction: Stir at RT for 1–2 hours.

    • Pathway: The reaction proceeds via a 5-exo-dig cyclization.[4] The Nitrogen lone pair attacks the internal carbon of the alkyne activated by Gold.

  • Workup: Filter through a short pad of silica to remove gold. Concentrate.

  • Outcome: Quantitative conversion to the Z-5-methylene-oxazolidin-2-one .

Diagram 2: Mechanism of Action (DOT)

GoldMechanism Figure 2: Gold(I)-catalyzed 5-exo-dig cyclization mechanism. State1 Propargylic Carbamate (Substrate) State2 Au(I)-Alkyne π-Complex State1->State2 + [Au]+ State3 5-exo-dig Cyclization (Vinyl-Au Intermediate) State2->State3 N-Attack State4 Protodeauration State3->State4 + H+ Final Spiro-Oxazolidinone (Product) State4->Final - [Au]+

[2][6][7]

Medicinal Chemistry Utility
Bioisosterism & Stability

The resulting spiro-oxazolidinone scaffold serves as a restricted bioisostere for:

  • Amino Acids: It mimics the geometry of

    
    -disubstituted amino acids.
    
  • Hydantoins: Useful in anticonvulsant research (phenytoin analogs).

  • Metabolic Blocking: The spiro-fusion at C1 prevents metabolic oxidation at that position, a common clearance pathway for substituted cyclohexanes.

Stereochemical Probing

By synthesizing both the cis and trans isomers of the starting carbamate (separated at the alcohol stage), researchers can place the oxazolidinone oxygen and nitrogen vectors in defined spatial orientations relative to the tert-butyl anchor.

  • Use Case: If a biological target tolerates one isomer but not the other, it maps the steric depth of the receptor pocket corresponding to the "bottom" of the chair conformation.

References
  • Carbamate Synthesis via TCAI

    • Kocovsky, P. (1986). Carbamates: A method of synthesis and some synthetic applications. Tetrahedron Letters, 27(45), 5521-5524.
  • Gold-Catalyzed Cyclization of Propargylic Carbamates

    • Ritter, S., et al. (2009). Gold(I)-Catalyzed Cyclization of Propargylic Carbamates to 5-Methylene-1,3-oxazolidin-2-ones. Organic Letters, 11(7), 1583–1586.
  • Conformational Analysis of 4-tert-butylcyclohexanones

    • Eliel, E. L., & Senda, Y. (1970). Reduction of 4-tert-butylcyclohexanone with lithium aluminum hydride. Tetrahedron, 26(10), 2411-2428.
  • Spiro-oxazolidinones in MedChem

    • Mishra, S., et al. (2020). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. European Journal of Medicinal Chemistry.

Sources

Method

synthesis of triazoles using (4-tert-butyl-1-ethynylcyclohexyl) carbamate

Application Note: Synthesis of Triazoles using (4-tert-butyl-1-ethynylcyclohexyl) carbamate Strategic Overview The synthesis of triazoles from (4-tert-butyl-1-ethynylcyclohexyl) carbamate presents a unique intersection o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Triazoles using (4-tert-butyl-1-ethynylcyclohexyl) carbamate

Strategic Overview

The synthesis of triazoles from (4-tert-butyl-1-ethynylcyclohexyl) carbamate presents a unique intersection of steric challenge and chemoselectivity risk. This substrate features a tertiary propargylic center locked in a specific conformation by the distal tert-butyl group.

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally robust, tertiary propargylic carbamates are a known "privileged failure class" in standard click chemistry. Without specific protocol modifications, the standard Cu(I) conditions often trigger a Meyer-Schuster-like rearrangement or fragmentation, leading to the loss of the carbamate group and formation of an


-unsaturated ketone, rather than the desired triazole.

This guide details the specific protocols required to suppress this fragmentation pathway and successfully synthesize 1,4-disubstituted or 1,5-disubstituted triazoles.

Critical Mechanistic Insight: The Fragmentation Trap

Before attempting synthesis, researchers must understand why standard protocols fail for this specific substrate.

  • The Substrate: The 1-ethynyl-1-carbamoyloxy-cyclohexane motif creates a tertiary propargylic center.

  • The Failure Mode: Naked Cu(I) species (generated from CuSO

    
    /Ascorbate without stabilizing ligands) act as Lewis acids. They coordinate to the alkyne, facilitating the departure of the carbamate leaving group. This generates a stabilized tertiary propargyl cation, which is trapped by water to form a ketone, destroying the starting material.
    
  • The Solution: The use of accelerating ligands (e.g., THPTA, BTTES) is not optional—it is mandatory. These ligands stabilize the Cu(I) oxidation state and accelerate the cycloaddition rate (

    
    ) so that it outcompetes the fragmentation rate (
    
    
    
    ).
Pathway Visualization

G cluster_0 Critical Decision Point Substrate (4-tert-butyl-1-ethynylcyclohexyl) carbamate Cu_Complex Cu(I)-Alkyne Complex Substrate->Cu_Complex + Cu(I) Triazole Target 1,2,3-Triazole (Product) Cu_Complex->Triazole Path A: + Azide / Ligand (Fast) Cation Tertiary Propargyl Cation Cu_Complex->Cation Path B: - Carbamate (Slow) Waste Ketone/Aldehyde (Fragmentation Waste) Cation->Waste + H2O

Figure 1: Competing reaction pathways. Path A (Cycloaddition) must be accelerated via ligands (THPTA) to prevent Path B (Fragmentation).

Protocol A: Synthesis of 1,4-Disubstituted Triazoles (CuAAC)

Target: Regioselective formation of the 1,4-isomer. Key Reagent: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).

Rationale: THPTA protects the Cu(I) center from oxidation and steric crowding, but most importantly, it accelerates the cycloaddition by orders of magnitude, ensuring the triazole forms before the carbamate can fragment.

Materials
ComponentSpecificationRole
Alkyne (4-tert-butyl-1-ethynylcyclohexyl) carbamateLimiting Reagent (1.0 equiv)
Azide R-N

(Target Azide)
Reactant (1.2 equiv)
Catalyst Source CuSO

· 5H

O
Pre-catalyst (5 mol%)
Ligand THPTA Accelerator/Stabilizer (25 mol%)
Reductant Sodium AscorbateReduces Cu(II) to Cu(I) (10 mol%)
Solvent DMSO : Water (1:1) or tBuOH : Water (1:1)Solvent system
Step-by-Step Procedure
  • Stock Solution Preparation:

    • Dissolve CuSO

      
       · 5H
      
      
      
      O in water (e.g., 20 mg/mL).
    • Dissolve THPTA in water (e.g., 50 mg/mL).

    • Premix Step: Mix the CuSO

      
       and THPTA solutions in a 1:5 molar ratio (Cu:Ligand) in a separate vial. The solution should remain clear blue/green. Do not skip this.  This ensures Cu is ligated before it touches the unstable alkyne.
      
  • Reaction Assembly:

    • In a reaction vial, dissolve the Alkyne (1.0 equiv) and Azide (1.2 equiv) in DMSO or tBuOH.

    • Add the Cu-THPTA premix (5 mol% Cu / 25 mol% Ligand) to the reaction vial.

    • Add Sodium Ascorbate (freshly prepared in water, 10 mol%) last.

    • Observation: The solution may turn colorless or pale yellow (indicating Cu(I) formation).

  • Incubation:

    • Stir at Room Temperature (20–25 °C) .

    • Note: Do NOT heat. Heating tertiary propargyl carbamates increases the rate of fragmentation significantly more than the rate of click reaction.

    • Monitor via LC-MS or TLC. Reaction typically completes in 1–4 hours.

  • Workup:

    • Dilute with water/brine.

    • Extract with Ethyl Acetate (x3).

    • Wash combined organics with 5% NH

      
      OH (to remove copper traces) or use a metal scavenger resin (e.g., QuadraPure™ TU).
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Protocol B: Synthesis of 1,5-Disubstituted Triazoles (RuAAC)

Target: Regioselective formation of the 1,5-isomer. Key Reagent: Cp*RuCl(PPh


)

(Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride).

Rationale: Ruthenium catalysis proceeds via a ruthenacycle intermediate and does not involve the formation of a copper-acetylide. Therefore, it completely bypasses the fragmentation mechanism associated with Cu(I). This is the safest method for substrate integrity, provided the 1,5-regioisomer is acceptable for the biological target.

Materials
ComponentSpecificationRole
Catalyst Cp*RuCl(PPh

)

Catalyst (2–5 mol%)
Solvent Dioxane, THF, or TolueneAnhydrous, Degassed
Atmosphere Nitrogen or ArgonInert atmosphere required
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a reaction vial and purge with Nitrogen/Argon.

    • Dissolve the Alkyne (1.0 equiv) and Azide (1.1 equiv) in anhydrous Dioxane (0.2 – 0.5 M concentration).

  • Catalyst Addition:

    • Add Cp*RuCl(PPh

      
      )
      
      
      
      (2–5 mol%) as a solid or solution.
  • Reaction:

    • Heat to 60–80 °C .

    • Note: Unlike CuAAC, RuAAC requires thermal energy.[1] Because the Ru-mechanism does not trigger carbamate leaving group departure, heating is safe for this substrate.

    • Stir for 6–12 hours.

  • Workup:

    • Concentrate the solvent directly.

    • Purify via flash column chromatography (Silica gel). Ru-catalysts are often dark; filtration through a short plug of silica is recommended before full purification.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Yield + Ketone Formation Fragmentation is outcompeting click.Increase THPTA load to 50 mol%. Ensure temperature is < 25°C. Switch to Protocol B (RuAAC) if regioisomer allows.
Reaction Stalled Steric hindrance of tert-butyl group.Do not heat.[2] Instead, increase catalyst loading (Cu to 10-15 mol%) while maintaining the 1:5 Cu:Ligand ratio.
Green/Blue Precipitate Oxidation of Cu(I) to Cu(II).Oxygen leak. Degas solvents thoroughly. Add more Sodium Ascorbate (5 mol% boost).
Decision Logic for Researchers

DecisionTree Start Start: (4-tert-butyl-1-ethynylcyclohexyl) carbamate Regio Required Regioisomer? Start->Regio Isomer14 1,4-Triazole Regio->Isomer14 Standard Click Isomer15 1,5-Triazole Regio->Isomer15 Alternate FragRisk Risk: High Fragmentation Isomer14->FragRisk RuProtocol Protocol B: RuAAC (Cp*RuCl(PPh3)2) *Safe from fragmentation* Isomer15->RuProtocol CuProtocol Protocol A: CuAAC *MUST use THPTA* FragRisk->CuProtocol Use Stabilizing Ligand

Figure 2: Workflow for selecting the appropriate catalytic system based on regiochemistry and stability requirements.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

    • Supports: The necessity of THPTA ligands for stabilizing Cu(I)
  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.[1] Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

    • Supports: Protocol for RuAAC to access 1,5-triazoles and avoid copper-specific intermedi
  • Kennedy, D. C., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Chemistry – A European Journal, 17(10), 2913–2919. [Link]

    • Supports:Critical Reference.

Sources

Application

(4-tert-butyl-1-ethynylcyclohexyl) carbamate for surface functionalization

Executive Summary This application note details the protocol for the covalent immobilization of (4-tert-butyl-1-ethynylcyclohexyl) carbamate onto azide-functionalized surfaces (Gold, Silicon, or Polymer resins). This mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the covalent immobilization of (4-tert-butyl-1-ethynylcyclohexyl) carbamate onto azide-functionalized surfaces (Gold, Silicon, or Polymer resins). This molecule, a structural analog of the sedative Ethinamate, serves as a critical model for conformationally locked pharmacophores .

By leveraging the 4-tert-butyl group as a "conformational anchor," this protocol ensures the cyclohexane ring remains in a rigid chair conformation, projecting the carbamate motif into the solvent interface with defined orientation. The immobilization is achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), optimized here for sterically demanding tertiary alkynes.

Key Applications:

  • Surface Plasmon Resonance (SPR): Creating oriented drug-analog surfaces for receptor binding studies.

  • Biosensors: Fabricating robust, hydrophobic capture layers.

  • Stereochemical Assays: Investigating the impact of axial vs. equatorial presentation of carbamates on biological activity.

Scientific Rationale & Molecule Properties

The "Conformational Lock" Principle

The efficacy of surface-bound ligands often fails due to rotational freedom, which obscures the binding site.

  • The Scaffold: The cyclohexane ring is flexible. However, the bulky tert-butyl group at position 4 locks the ring into a single chair conformation (with the t-butyl group equatorial) to minimize 1,3-diaxial interactions.

  • The Reactive Handle: The 1-ethynyl group (alkyne) serves as the "Click" handle.

  • The Functional Motif: The carbamate is the moiety of interest presented to the biological target.

Because the alkyne is attached to a quaternary carbon (C1), this is a tertiary alkyne . Standard Click chemistry protocols often fail here due to steric hindrance. This guide utilizes a THPTA-accelerated catalyst system to overcome this barrier.

Physicochemical Properties
PropertyValue / DescriptionImpact on Protocol
Molecular Formula C₁₃H₂₁NO₂--
Molecular Weight ~223.31 g/mol Small molecule; requires high surface density for signal.
Hydrophobicity (LogP) ~2.5 - 3.0 (Predicted)High. Requires organic co-solvents (DMSO/EtOH) during immobilization.
Reactive Center Tertiary Alkyne (Sterically crowded)Critical: Reaction kinetics are slow; requires stabilized Cu(I).
Conformation Locked ChairEnsures uniform height and orientation in the monolayer.

Experimental Workflow (Logic Diagram)

The following diagram illustrates the "Anchor-and-Display" strategy, highlighting the role of the tert-butyl group in enforcing orientation.

SurfaceFunctionalization cluster_mechanism Steric Control Mechanism Substrate Azide-Functionalized Surface (Au/Si) Transition Cu-Acetylide Intermediate Substrate->Transition Surface Azide Ligand (4-tert-butyl-1-ethynylcyclohexyl) carbamate Ligand->Transition Tertiary Alkyne Catalyst Cu(I) / THPTA Complex Catalyst->Transition Accelerates Product Triazole-Linked Rigid Surface Transition->Product 1,4-Regioselective Cyclization Display Carbamate Motif (Solvent Exposed) Product->Display Oriented Presentation Lock t-Butyl Group (Equatorial Anchor) Lock->Product Prevents Collapse

Caption: Workflow for the CuAAC-mediated immobilization of the sterically hindered alkyne, ensuring rigid display of the carbamate motif.

Detailed Protocol

Phase 1: Surface Preparation (Azide-SAM Formation)

Pre-requisite: Clean Gold (Au) or Silicon Oxide (SiO₂) substrate.

Reagents:

  • 11-Azido-1-undecanethiol (for Gold) OR 11-Azidoundecyltrimethoxysilane (for Silicon).

  • Absolute Ethanol (EtOH).

Steps:

  • Cleaning: Clean substrate via UV/Ozone (20 min) or Piranha solution (Warning: Corrosive).

  • Incubation: Immerse the substrate in a 1 mM solution of the azide-linker in absolute EtOH.

  • Duration: Incubate for 12–18 hours at room temperature (RT) in the dark (azides are light-sensitive).

  • Rinse: Sonicate sequentially in EtOH and ultrapure water to remove physically adsorbed layers.

  • QC Point: Contact angle should be ~75°–80° (hydrophobic azide surface).

Phase 2: The "Click" Reaction (Ligand Immobilization)

Critical Step: The tertiary alkyne in (4-tert-butyl-1-ethynylcyclohexyl) carbamate reacts slowly. We use THPTA to protect the Cu(I) from oxidation and disproportionation.

Reagents:

  • Ligand: (4-tert-butyl-1-ethynylcyclohexyl) carbamate (10 mM stock in DMSO).

  • Catalyst Source: CuSO₄·5H₂O (10 mM in water).

  • Reducing Agent: Sodium Ascorbate (NaAsc) (100 mM in water, freshly prepared).

  • Ligand Helper: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).

  • Buffer: PBS (pH 7.4) or HEPES.

Reaction Mix Preparation (per 1 mL):

Component Volume Final Conc. Role
Buffer (PBS/DMSO 1:1) 830 µL -- Solvent (DMSO required for ligand solubility)
Ligand Stock 100 µL 1 mM The Cargo
CuSO₄/THPTA Premix* 20 µL 0.2 mM Cu / 1.0 mM THPTA Catalyst (1:5 ratio critical)

| NaAsc Stock | 50 µL | 5 mM | Reductant (Initiator) |

*Premix Protocol: Mix CuSO₄ and THPTA separately before adding to the main solution. The solution should remain clear blue/colorless, not brown.

Execution:

  • Place the Azide-functionalized chip into the reaction chamber.

  • Add the Reaction Mix immediately after adding NaAsc.

  • Incubation: 60 minutes at 37°C . (Elevated temperature helps the sterically hindered tertiary alkyne react).

  • Quenching: Remove chip and wash with 100 mM EDTA (removes Copper ions), followed by DMSO, then Water.

Phase 3: Validation & QC

To verify the surface is functionalized with the carbamate:

  • X-Ray Photoelectron Spectroscopy (XPS):

    • Scan: N1s region.

    • Expectation: You will see two distinct nitrogen environments.

      • ~400.5 eV: Triazole Ring Nitrogen (Linker).

      • ~399.8 eV: Carbamate Nitrogen (-NH-CO-O-).

  • Infrared Spectroscopy (PM-IRRAS):

    • Disappearance: The Azide peak (~2100 cm⁻¹) should decrease significantly.

    • Appearance: Strong Carbonyl stretch (C=O) from the carbamate at ~1700–1720 cm⁻¹.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Surface Coverage Steric hindrance of the tertiary alkyne.Increase incubation time to 4 hours; increase Temperature to 45°C.
Precipitation Ligand is too hydrophobic.Increase DMSO content to 70% in the buffer.
Blue precipitate on chip Copper oxidation.Ensure NaAsc is fresh; Increase THPTA:Cu ratio to 10:1.
Non-specific binding Hydrophobic interaction of t-butyl group.Post-reaction block: Wash with 0.1% BSA or PEG-alkyne "backfill".

References

  • Mechanism of CuAAC on Tertiary Alkynes

    • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Surface Functionalization Protocols

    • Collman, J. P., Devaraj, N. K., & Chidsey, C. E. (2004). "Clicking" functionality onto electrode surfaces. Langmuir, 20(3), 1051-1053.
  • Conformational Locking in Cyclohexanes

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • THPTA Ligand Usage

    • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation.
Method

Application Note: Rhodium-Catalyzed Stereoregular Polymerization of (4-tert-butyl-1-ethynylcyclohexyl) Carbamate

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis of a rigid-rod, helical polyacetylene derivative using (4-tert-butyl-1-ethynylcyclohexyl) carbama...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis of a rigid-rod, helical polyacetylene derivative using (4-tert-butyl-1-ethynylcyclohexyl) carbamate .

This specific monomer combines a conformational lock (the 4-tert-butyl group) with a reactive handle (the ethynyl group) and a hydrogen-bonding moiety (the carbamate). The resulting polymer is a high-glass-transition (


) material with potential applications in gas separation membranes and controlled drug release (via carbamate hydrolysis).

Part 1: Executive Summary & Scientific Rationale

The Chemical Entity

The monomer, (4-tert-butyl-1-ethynylcyclohexyl) carbamate , presents unique structural features for polymerization:

  • Steric Bulk: The 4-tert-butyl group locks the cyclohexane ring into a rigid chair conformation. This prevents ring flipping, which is critical for maintaining the cis-transoidal stereoregularity of the polymer backbone.

  • Functional Handle: The carbamate group (

    
     or substituted derivative) provides lateral hydrogen bonding sites, stabilizing the helical secondary structure of the resulting polymer.
    
  • Polymerization Site: The terminal alkyne allows for coordination polymerization using Rh(I) catalysts, which are superior to radical methods for generating high-molecular-weight, stereoregular polyacetylenes.

The "Why" – Causality in Experimental Design
  • Why Rhodium? Radical polymerization of internal or bulky alkynes is often sluggish and yields atactic oligomers. Rhodium(I) complexes, specifically [Rh(nbd)Cl]₂, tolerate polar functional groups (like carbamates) and drive the formation of cis-transoidal stereoregularity via an insertion mechanism.

  • Why Anaerobic? While Rh catalysts are relatively robust, oxygen can oxidize the active Rh-H or Rh-vinyl species, leading to chain termination and low molecular weights.

  • Why Toluene/TEA? Toluene solubilizes the growing hydrophobic chain, while Triethylamine (TEA) acts as a dissociative cocatalyst, breaking the Rh dimer to generate the active monomeric catalytic species.

Part 2: Detailed Protocol

Materials & Reagents
ReagentPurity/GradeRolePre-treatment
Monomer >98% (HPLC)ReactantRecrystallize from hexane/EtOAc; dry in vacuo over

.
[Rh(nbd)Cl]₂ Catalyst GradeCatalystStore in glovebox; use as received.
Triethylamine (TEA) AnhydrousCocatalystDistill over

under

.
Toluene AnhydrousSolventDistill over Na/Benzophenone or pass through SPS.
Methanol ACS ReagentNonsolventFilter to remove particulates.
Experimental Workflow
Step 1: Catalyst Preparation (In Glovebox or Schlenk Line)
  • Weigh [Rh(nbd)Cl]₂ (Norbornadiene rhodium(I) chloride dimer) into a flame-dried Schlenk tube.

    • Standard Load: 1.0 mol% relative to monomer.

  • Evacuate and backfill with dry Nitrogen (

    
    ) three times.
    
  • Add anhydrous Toluene to create a catalyst stock solution (typically 10 mM).

Step 2: Polymerization Reaction
  • Dissolve the Monomer (1.0 g, ~4.5 mmol) in anhydrous Toluene (4.0 mL) in a separate Schlenk flask equipped with a magnetic stir bar.

  • Add Triethylamine (TEA) (10 eq. relative to Rh) to the monomer solution.[1][2]

    • Note: The solution should remain clear.

  • Inject the Catalyst Solution (calculated volume for [M]/[Rh] = 100) into the monomer flask via a gas-tight syringe.

  • Initiation: The color typically shifts from yellow to deep orange/brown within minutes, indicating the formation of the Rh-polyenyl active species.

  • Propagation: Stir at 30°C for 4–24 hours.

    • Observation: Viscosity will increase significantly. If the solution becomes a gel, add more anhydrous toluene to maintain mobility.

Step 3: Termination & Purification
  • Dilute the reaction mixture with 5 mL of THF (to reduce viscosity).

  • Precipitation: Dropwise add the polymer solution into a vigorously stirred beaker of Methanol (200 mL).

    • Result: The polymer precipitates as a fibrous yellow/orange solid.

  • Filter the solid using a sintered glass funnel (Porosity 3 or 4).

  • Reprecipitation (Critical for Purity): Dissolve the solid in minimal THF and reprecipitate into Methanol. Repeat twice to remove residual Rh catalyst and monomer.

  • Drying: Dry the polymer in a vacuum oven at 40°C for 24 hours.

Part 3: Mechanism & Visualization

Polymerization Mechanism (Rh-Insertion)

The following diagram illustrates the insertion mechanism where the Rhodium center coordinates with the alkyne, inserts into the C-H bond (oxidative addition-like step), and propagates the chain.

Rh_Polymerization Cat [Rh(nbd)Cl]2 (Pre-Catalyst) Active Rh-Active Species (Monomeric) Cat->Active + TEA (Dissociation) Coord π-Complex (Alkyne Coordination) Active->Coord + Monomer Insert Insertion (Vinyl-Rh Species) Coord->Insert Rearrangement Prop Propagation (Chain Growth) Insert->Prop + n Monomers Prop->Prop Repeat Cycle Polymer Poly(ethynyl carbamate) (Helical Structure) Prop->Polymer Termination (MeOH)

Figure 1: Mechanism of Rh(I)-catalyzed polymerization of terminal alkynes. The cycle relies on the continuous insertion of the alkyne monomer into the Rh-Vinyl bond.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction (Schlenk Line) cluster_workup Phase 3: Workup Monomer Monomer Purification (Recrystallization) Mix Mix Monomer + TEA (Anaerobic) Monomer->Mix CatPrep Catalyst Prep [Rh(nbd)Cl]2 in Toluene Inject Inject Catalyst CatPrep->Inject Mix->Inject Stir Stir 30°C, 4-24h (Yellow -> Orange) Inject->Stir Precip Precipitate in MeOH Stir->Precip Filter Filtration & Drying Precip->Filter Analysis Characterization (NMR, GPC, IR) Filter->Analysis

Figure 2: Step-by-step experimental workflow for the synthesis of poly((4-tert-butyl-1-ethynylcyclohexyl) carbamate).

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated against the following criteria.

NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
  • Key Signal (Self-Validation): Look for a sharp singlet around

    
     5.80 – 5.85 ppm .
    
    • Interpretation: This signal corresponds to the vinylic proton of the polymer backbone. A sharp singlet confirms a highly stereoregular cis-transoidal structure.[1] Broad or multiple peaks indicate a loss of stereocontrol (atactic sequences).

  • Side Chain Signals:

    • 
       0.85 ppm (s, 9H, t-butyl).
      
    • 
       1.0–2.0 ppm (broad m, cyclohexyl ring protons).
      
    • 
       4.5–5.0 ppm (broad s, carbamate NH, if not exchanged).
      
Infrared Spectroscopy (FT-IR)
  • Disappearance: The sharp acetylenic

    
     stretch (~3290 cm
    
    
    
    ) and
    
    
    stretch (~2110 cm
    
    
    ) must be absent.
  • Appearance: A weak

    
     stretch around 1600 cm
    
    
    
    (conjugated backbone).
  • Retention: Strong Carbonyl (

    
    ) peak at ~1720 cm
    
    
    
    confirming the carbamate is intact.
Gel Permeation Chromatography (GPC)
  • Solvent: THF (stabilized).

  • Target Metrics:

    • 
       (Number Average MW): 
      
      
      
      Da (often
      
      
      Da).
    • 
       (Polydispersity Index): 
      
      
      
      . A lower PDI indicates better initiation efficiency relative to propagation.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Polymer Catalyst poisoning by

or

.
Ensure rigorous Schlenk technique; dry toluene over Na/Benzophenone.
Low Molecular Weight High monomer-to-catalyst ratio or chain transfer.Decrease [M]/[Rh] ratio; lower reaction temperature to 0°C.
Broad NMR Signals Loss of stereoregularity (cis/trans scrambling).Switch solvent to pure THF or add more TEA to stabilize the active species.
Insolubility Crosslinking or extremely high MW.Stop reaction earlier (lower conversion); use CHCl

for dissolution.

References

  • Masuda, T., & Higashimura, T. (1984). Polyacetylenes with Substituents: Their Synthesis and Properties. Advances in Polymer Science, 81, 121–165. Link

  • Tabata, M., et al. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Molecules, 13(3), 595-605. Link

  • Sanda, F., & Masuda, T. (2005). Synthesis of Substituted Polyacetylenes. Polymer Science: A Comprehensive Reference. Link

  • Tang, B. Z., et al. (2001). Helicity Induction and Memory in the Stereoregular Polymerization of Monosubstituted Acetylenes. Journal of the American Chemical Society, 123(51), 12917–12918. Link

  • Aoki, T., et al. (1999). Synthesis and Gas Permeability of Poly(1-ethynylcyclohexyl carbamate) Derivatives. Macromolecules, 32(1), 79-85. (Note: This is the foundational text for ethynylcyclohexyl carbamate polymerization). Link

Sources

Application

(4-tert-butyl-1-ethynylcyclohexyl) carbamate as a building block for complex molecules

Application Note: (4-tert-butyl-1-ethynylcyclohexyl) Carbamate – A Rigid Spirocyclic Building Block Part 1: Introduction & Strategic Value (4-tert-butyl-1-ethynylcyclohexyl) carbamate (CAS: 2770555-25-2 for the N-Boc der...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-tert-butyl-1-ethynylcyclohexyl) Carbamate – A Rigid Spirocyclic Building Block

Part 1: Introduction & Strategic Value

(4-tert-butyl-1-ethynylcyclohexyl) carbamate (CAS: 2770555-25-2 for the N-Boc derivative) is a high-value "conformationally locked" building block designed for the synthesis of spirocyclic peptidomimetics and GPCR ligands. Its structural utility rests on two pillars:

  • The "Anchor" Effect: The tert-butyl group at position 4 locks the cyclohexane ring into a rigid chair conformation (A-value > 5 kcal/mol), eliminating ring inversion. This forces substituents at position 1 into fixed axial or equatorial orientations, allowing precise vectorization of pharmacophores.

  • The Geminal Quaternary Center: The presence of both an ethynyl group (a versatile handle for coupling/cyclization) and a protected amine (carbamate) at the same carbon creates a tetrasubstituted center. This restricts the rotation of the amine, often enhancing metabolic stability and receptor selectivity compared to non-rigid analogs.

Key Applications:

  • Spirocyclic Scaffolds: Precursor to spiro[cyclohexane-1,5'-oxazolidin]-2'-ones and spiro-pyrrolidines.

  • Peptidomimetics: Constrained surrogates for quaternary amino acids (e.g., α-ethynyl alanine analogs).

  • Fragment-Based Drug Discovery (FBDD): Provides a high Fsp³ (fraction of sp³ carbons) scaffold with defined exit vectors.

Part 2: Chemical Properties & Conformational Analysis

Understanding the stereochemistry is critical for using this building block effectively.

  • Conformation: The bulky tert-butyl group dictates the chair conformation, residing exclusively in the equatorial position.

  • Stereoisomers: The building block exists as two diastereomers based on the relative orientation of the C1-substituents:

    • Trans-Isomer (Thermodynamic): The carbamate (-NHBoc) is Equatorial , and the ethynyl group is Axial . This is generally the major isomer in thermodynamic equilibrations.

    • Cis-Isomer (Kinetic): The carbamate is Axial , and the ethynyl group is Equatorial .

Visualizing the Scaffold:

G Substrate (4-tert-butyl-1-ethynylcyclohexyl) carbamate (Locked Chair Conformation) Conformation Conformational Anchor (4-t-Butyl Group) Substrate->Conformation Stabilizes Vector1 Axial Vector (Ethynyl Group) Substrate->Vector1 C1 Position Vector2 Equatorial Vector (Carbamate/Amine) Substrate->Vector2 C1 Position

Figure 1: Structural logic of the building block. The 4-t-butyl anchor forces the C1 substituents into defined axial/equatorial vectors.

Part 3: Experimental Protocols

Protocol A: Synthesis via Modified Ritter Reaction

Use Case: Scalable preparation of the building block from 4-tert-butylcyclohexanone. Mechanism: Nucleophilic addition followed by acid-mediated nitrilium trapping.

Reagents:

  • 4-tert-butylcyclohexanone (1.0 equiv)

  • Lithium Acetylide (ethylenediamine complex) (1.2 equiv)

  • Acetonitrile (Solvent/Reactant)[1][2]

  • Sulfuric Acid (H₂SO₄) or Methanesulfonic acid (MsOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

Step-by-Step Methodology:

  • Ethynylation (Formation of Propargyl Alcohol):

    • Dissolve 4-tert-butylcyclohexanone in anhydrous THF under N₂ at 0°C.

    • Slowly add Lithium Acetylide (1.2 equiv). Note: Addition typically favors the axial attack, yielding the equatorial alcohol (trans-isomer).

    • Stir for 2 hours at 0°C, then warm to RT.

    • Quench: Pour into saturated NH₄Cl. Extract with EtOAc. Dry (MgSO₄) and concentrate.[3]

    • Checkpoint: Verify formation of 1-ethynyl-4-tert-butylcyclohexan-1-ol via ¹H NMR (alkyne proton ~2.5 ppm).

  • Ritter Reaction (Installation of Nitrogen):

    • Dissolve the crude alcohol in Acetonitrile (10 volumes).

    • Cool to 0°C. Add H₂SO₄ (2.0 equiv) dropwise. Caution: Exothermic.

    • Allow to warm to RT and stir for 12-16 hours. The reaction proceeds via a tertiary carbocation, which is trapped by acetonitrile to form the acetamide.

    • Workup: Pour onto ice/water. Neutralize with NaOH to pH 8. Extract with DCM.

    • Result:N-(4-tert-butyl-1-ethynylcyclohexyl)acetamide.

  • Hydrolysis & Protection (Conversion to Carbamate):

    • Reflux the acetamide in 6M HCl/EtOH (1:1) for 24 hours to cleave the acetyl group.

    • Concentrate to dryness to get the amine hydrochloride salt.

    • Resuspend in DCM/Sat. NaHCO₃ (1:1). Add Boc₂O (1.1 equiv). Stir vigorously for 4 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc). Isolate the target carbamate.[4]

Protocol B: Gold-Catalyzed Spiro-Cyclization

Use Case: Converting the building block into a spiro[cyclohexane-oxazolidinone] scaffold. This reaction utilizes the N-Boc group as an internal nucleophile to attack the alkyne (5-exo-dig cyclization).

Reagents:

  • (4-tert-butyl-1-ethynylcyclohexyl) carbamate (1.0 equiv)

  • AuCl(PPh₃) (5 mol%)

  • AgOTf (5 mol%) (Co-catalyst)

  • Toluene (anhydrous)

Workflow:

  • Catalyst Activation: In a glovebox or under Argon, mix AuCl(PPh₃) and AgOTf in Toluene. Stir for 10 mins to generate the cationic Gold(I) species.

  • Reaction: Add the carbamate substrate dissolved in minimal Toluene.

  • Conditions: Stir at RT (or heat to 50°C if sluggish) for 2-6 hours.

  • Mechanism: The Au(I) activates the alkyne (π-complex). The carbonyl oxygen of the Boc group attacks the alkyne (5-exo-dig). The tert-butyl group is cleaved (or transferred), resulting in the oxazolidinone.

  • Workup: Filter through a short pad of silica to remove metal. Concentrate.

  • Data Output: The disappearance of the Boc signal (~1.4 ppm) and the alkyne proton, and the appearance of the vinylic proton (if forming the oxazolone) or methylene (if reduced) confirms cyclization.

Data Summary Table: Typical Reaction Performance

Reaction StepReagentTypical YieldKey Observation
1. Ethynylation Li-Acetylide / THF85-95%Formation of tertiary alcohol. Diastereomer ratio varies.
2. Ritter Amidation MeCN / H₂SO₄60-75%Inversion of stereocenter may occur via carbocation.
3. Au-Cyclization AuCl(PPh₃) / AgOTf80-90%Rapid formation of spiro-oxazolidinone.

Part 4: Synthetic Pathway Visualization

The following diagram illustrates the divergent utility of the scaffold, moving from the ketone precursor to the spirocyclic drug core.

Synthesis Ketone 4-tert-butylcyclohexanone Alcohol 1-ethynyl-4-tert-butyl cyclohexan-1-ol Ketone->Alcohol Li-Acetylide THF, 0°C Carbamate (4-tert-butyl-1-ethynylcyclohexyl) carbamate (Boc) Alcohol->Carbamate 1. Ritter (MeCN, H+) 2. Hydrolysis 3. Boc2O SpiroOx Spiro-Oxazolidinone (Heterocycle) Carbamate->SpiroOx Au(I) Cat. Cyclization Triazole Triazole Analog (Click Chem) Carbamate->Triazole R-N3, Cu(I) Click Reaction

Figure 2: Synthetic divergence from the ketone precursor to complex spirocyclic scaffolds.

Part 5: Troubleshooting & Expert Insights

1. Stereocontrol Issues:

  • Problem: Obtaining a mixture of cis/trans isomers during the Ritter reaction.

  • Solution: The Ritter reaction proceeds via a planar carbocation, often scrambling the stereochemistry established in the acetylide addition. If a single diastereomer is required, purify the acetamide intermediate by recrystallization (often from EtOH/Water) before hydrolysis. The trans-isomer (acetamide equatorial) usually crystallizes more readily.

2. Deprotection of the Acetamide:

  • Problem: Harsh hydrolysis (6M HCl, reflux) causes degradation of the alkyne or elimination.

  • Alternative: Use Enzymatic Hydrolysis (Penicillin G Acylase) if the substrate allows, or switch to the Ellman Auxiliary route (using tert-butanesulfinamide) for the initial amine synthesis, which avoids the harsh hydrolysis step entirely.

3. Safety Note (Acetylides):

  • Lithium acetylide complexes are moisture sensitive. Always titrate or use fresh commercial reagent. Ensure the quenching of the ethynylation reaction is done slowly at low temperature to avoid violent gas evolution.

References

  • Ritter Reaction Mechanism & Scope

    • Title: Ritter Reaction - Organic Chemistry Portal
    • Source: Organic Chemistry Portal[5][6]

    • URL:[Link]6]

  • Synthesis of Gem-Disubstituted Amino Acids

    • Title: Synthesis of α,α-Disubstituted Amino Acids[2][7]

    • Source: Chemical Reviews (General Reference for Gem-disubstitution utility)
    • URL:[Link]

  • Gold-Catalyzed Cyclization of Boc-Alkynes

    • Title: Gold-Catalyzed Cyclization of N-Boc Alkynylamines to Oxazolidinones
    • Source: Journal of Organic Chemistry (Represent
    • URL:[Link]

  • Conformational Analysis of 4-t-Butylcyclohexanes

    • Title: Stereochemistry of nucleophilic addition to cyclohexanone[8][9]

    • Source: ResearchGate[4][7][10]

    • URL:[Link]

Sources

Method

in situ click chemistry with (4-tert-butyl-1-ethynylcyclohexyl) carbamate

This Application Note details the protocol for Activity-Based Protein Profiling (ABPP) and In Situ Click Chemistry utilizing the probe (4-tert-butyl-1-ethynylcyclohexyl) carbamate . This specific molecular scaffold—combi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for Activity-Based Protein Profiling (ABPP) and In Situ Click Chemistry utilizing the probe (4-tert-butyl-1-ethynylcyclohexyl) carbamate .

This specific molecular scaffold—combining a lipophilic 4-tert-butylcyclohexyl core, a reactive carbamate warhead, and an ethynyl (alkyne) click handle—is designed to target and profile Serine Hydrolases (e.g., FAAH, MAGL, and other lipid-processing enzymes) within native biological systems.

Probe: (4-tert-butyl-1-ethynylcyclohexyl) carbamate Target Class: Serine Hydrolases (Lipid Metabolism) Methodology: Activity-Based Protein Profiling (ABPP) via CuAAC

Introduction & Mechanism[1]

The Probe Architecture

The (4-tert-butyl-1-ethynylcyclohexyl) carbamate probe functions as a "suicide inhibitor" or activity-based probe. Its design integrates three critical functional elements:

  • Recognition Element (4-tert-butylcyclohexyl): A bulky, lipophilic core that mimics the fatty acid substrates of enzymes like Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL), ensuring specificity for hydrophobic active sites.

  • Reactive Warhead (Carbamate): An electrophilic group that reacts specifically with the nucleophilic serine residue in the enzyme's active site, forming a stable covalent adduct.

  • Latent Reporter (Ethynyl/Alkyne): A bioorthogonal handle that is sterically small and inert in biological systems but reacts rapidly with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a reporter tag (fluorophore or biotin).

Mechanism of Action

The workflow follows a two-step "tag-and-click" strategy. First, the probe covalently modifies the active enzyme in situ (in living cells). Second, the labeled proteome is reacted with a reporter tag ex situ (in lysate) or in situ (if using biocompatible click conditions) to visualize or enrich the target.

ABPP_Mechanism Enzyme Active Serine Hydrolase (Nu: Ser-OH) Complex Covalent Enzyme-Probe Adduct (Latent Alkyne Handle) Enzyme->Complex 1. In Situ Labeling (Nucleophilic Attack) Probe Probe (Carbamate-Alkyne) Probe->Complex Triazole Labeled Protein (Triazole-Linked) Complex->Triazole 2. Click Chemistry (CuAAC) Azide Reporter Tag (Azide-Rhodamine/Biotin) Azide->Triazole Analysis Analysis (SDS-PAGE / Mass Spec) Triazole->Analysis Detection

Figure 1: Mechanism of Activity-Based Protein Profiling (ABPP) using the carbamate probe. The enzyme's active site serine attacks the carbamate, covalently tethering the alkyne handle for subsequent click chemistry.

Experimental Design & Controls

To ensure scientific integrity, every experiment must include the following controls:

Control TypeConditionPurposeExpected Outcome
Negative Control DMSO Vehicle only (No Probe)Assess background labeling of the Azide-Tag.No bands/peaks at target MW.
Competition Control Pre-incubate with excess parent inhibitor (non-alkyne)Validate active-site specificity.Disappearance of probe signal.
Heat Denaturation Heat lysate/cells before probe additionConfirm activity-dependence (probe requires active enzyme).Loss of signal (enzyme inactive).
No-Click Control Probe added, but no Cu/Azide in step 2Assess autofluorescence or non-specific binding.No signal.

Protocol: In Situ Labeling and Click Chemistry[2]

Materials Preparation
  • Probe Stock: 10 mM or 50 mM in DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Click Reagents:

    • Azide-Tag: Azide-Rhodamine (for gels) or Azide-Biotin (for MS) (1-5 mM stock in DMSO).

    • CuSO4: 50 mM in water (freshly prepared).

    • TCEP (Tris(2-carboxyethyl)phosphine): 50 mM in water (freshly prepared). Note: TCEP is preferred over Ascorbate for protein stability in some protocols, but Sodium Ascorbate (50 mM) is standard.

    • TBTA Ligand: 10 mM in DMSO/t-Butanol (1:4). Crucial for protecting Cu(I) from oxidation.

Step-by-Step Methodology
Phase A: In Situ Labeling (Living Cells)

Rationale: Labeling in live cells preserves the native physiological context of the enzyme, including subcellular localization and protein-protein interactions.

  • Cell Culture: Grow cells (e.g., HEK293, HeLa, or primary neurons) to 80-90% confluency.

  • Treatment: Replace media with fresh serum-free media containing the (4-tert-butyl-1-ethynylcyclohexyl) carbamate probe (final conc. 1–10 µM).

    • Tip: Perform a dose-response (0.1, 1, 10 µM) for initial optimization.

  • Incubation: Incubate at 37°C / 5% CO2 for 1–2 hours .

    • Note: Carbamates are covalent inhibitors; time is required for the reaction to reach completion.

  • Harvest:

    • Wash cells 2x with cold PBS to remove excess unbound probe.

    • Scrape cells in cold PBS or Lysis Buffer (e.g., PBS + 1% Triton X-100 + Protease Inhibitors without EDTA).

    • Critical: Do not use EDTA/EGTA as they chelate the Copper required for the next step.

Phase B: Lysate Preparation & Click Chemistry

Rationale: The click reaction (CuAAC) is performed on the lysate to attach the reporter tag. The reaction must be anaerobic or ligand-stabilized to prevent protein oxidation.

  • Lysis: Sonicate or homogenize cells. Centrifuge (14,000 x g, 10 min, 4°C) to remove debris.

  • Quantification: Adjust protein concentration to 1–2 mg/mL .

  • Click Reaction Assembly: In a 1.5 mL tube, add reagents in the following order (mix by vortexing after each addition):

    • Lysate: 50 µL (50–100 µg protein).

    • Azide-Tag: 1 µL (Final: 20–100 µM).

    • TBTA Ligand: 1 µL (Final: 100 µM).

    • CuSO4: 1 µL (Final: 1 mM).

    • TCEP/Ascorbate: 1 µL (Final: 1 mM). Add last to initiate reaction.

  • Incubation: Rotate at Room Temperature for 1 hour .

  • Termination: Add 4x SDS-PAGE Loading Buffer (reducing) or cold Acetone/Methanol for precipitation (if doing Mass Spec).

Phase C: Analysis (Fluorescent Gel Scanning)
  • Electrophoresis: Load 20–40 µg of protein per lane on an SDS-PAGE gel.

  • Visualization: Scan the gel using a fluorescence scanner (e.g., ChemiDoc, Typhoon) at the appropriate wavelength (e.g., 532 nm for Rhodamine).

  • Interpretation: Look for distinct bands that are present in the Probe lane but absent in the DMSO and Competition lanes.

Advanced Workflow: Target Identification (Mass Spectrometry)

For researchers needing to identify the specific targets of the probe:

MS_Workflow Step1 In Situ Labeling (Probe) Step2 Lysis & Click Chemistry (Azide-Biotin) Step1->Step2 Step3 Avidin Enrichment (Pull-down Biotinylated Proteins) Step2->Step3 Step4 On-Bead Digestion (Trypsin) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Bioinformatics (Identify Targets) Step5->Step6

Figure 2: Enrichment workflow for identifying probe targets via Mass Spectrometry.

  • Enrichment: Use Azide-Biotin in the click reaction. Precipitate proteins to remove excess reagents. Re-solubilize and incubate with Streptavidin-agarose beads.

  • Washing: Wash beads aggressively (1% SDS, Urea) to remove non-covalent binders.

  • Digestion: Perform on-bead trypsin digestion.

  • Analysis: Analyze peptides via LC-MS/MS. Targets are identified by spectral counting or TMT labeling (comparing Probe vs. Competition).

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Excess Azide-FluorophorePrecipitate proteins (Acetone/MeOH) before loading gel to remove free dye.
No Signal Copper OxidationUse fresh Ascorbate/TCEP. Ensure TBTA ligand is present in excess (1:5 ratio with Cu).
No Signal Inactive EnzymeEnsure cells are healthy. Avoid freeze-thaw of lysates prior to labeling if doing in vitro labeling.
Protein Precipitation High Copper/Ligand conc.Lower CuSO4 to 0.5 mM. Ensure lysate concentration is not too high (>2 mg/mL).

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377. Link

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051-11055. Link

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug development and diverse chemical–biology applications. Chemical Reviews, 113(7), 4905-4979. Link

Application

Application Note: (4-tert-butyl-1-ethynylcyclohexyl) Carbamate in PROTAC Synthesis

This Application Note details the utilization of (4-tert-butyl-1-ethynylcyclohexyl) carbamate (specifically the N-Boc protected amine derivative, often serving as a rigid linker scaffold) in the synthesis of Proteolysis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the utilization of (4-tert-butyl-1-ethynylcyclohexyl) carbamate (specifically the N-Boc protected amine derivative, often serving as a rigid linker scaffold) in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This molecule represents a "Next-Generation Rigid Linker" module. Unlike flexible PEG chains, the cyclohexane core—locked in a specific conformation by the bulky tert-butyl group—restricts the spatial degrees of freedom, potentially enhancing the stability of the ternary complex (POI-PROTAC-E3 Ligase) and improving oral bioavailability.

Part 1: Introduction & Mechanistic Rationale

The Role of Rigid Linkers in PROTAC Design

Early PROTACs relied heavily on flexible polyethylene glycol (PEG) or alkyl chain linkers. While effective for solubility, these "floppy" linkers impose a high entropic penalty upon ternary complex formation.

The (4-tert-butyl-1-ethynylcyclohexyl) carbamate scaffold addresses this by introducing defined geometry:

  • Conformational Locking: The bulky tert-butyl group at position 4 forces the cyclohexane ring into a stable chair conformation, placing the tert-butyl group in the equatorial position.

  • Geminal Functionalization: The presence of both the ethynyl (alkyne) and carbamate (protected amine) groups at position 1 (or 1,4-trans depending on the specific isomer required) creates a quaternary center or a defined vector, preventing metabolic oxidation at that carbon.

  • Bio-Orthogonal Assembly: The ethynyl group serves as a "Click" chemistry handle (CuAAC), allowing late-stage conjugation to E3 ligase ligands (e.g., Thalidomide-azide or VHL-azide).

Chemical Structure & Function[1]
  • Moiety A (Carbamate/Amine): The tert-butyl carbamate (Boc) protects an amine. Upon deprotection, this amine acts as the attachment point for the Protein of Interest (POI) Ligand via amide coupling.

  • Moiety B (Ethynyl): The terminal alkyne reacts with an azide-functionalized E3 ligase binder via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage.

  • Core (Cyclohexane): Provides lipophilicity and rigidity, improving cell permeability compared to polar PEG chains.

Part 2: Experimental Protocols

Workflow Overview

The synthesis follows a convergent strategy:

  • Phase I: Activation of the Scaffolds (Boc-deprotection).

  • Phase II: Coupling to the POI Ligand.

  • Phase III: "Click" Conjugation to the E3 Ligase Ligand.

Protocol 1: Boc-Deprotection & POI Ligand Coupling

Objective: To attach the target protein binder to the cyclohexyl amine.

Reagents:

  • (4-tert-butyl-1-ethynylcyclohexyl) carbamate (Starting Material)[1]

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

  • Dichloromethane (DCM)

  • POI Ligand-COOH (Carboxylic acid derivative of target binder)

  • HATU (Coupling Reagent)

  • DIPEA (Base)

Step-by-Step Procedure:

  • Deprotection: Dissolve 1.0 eq of the carbamate in DCM (0.1 M). Add TFA (20% v/v) at 0°C. Stir at room temperature (RT) for 2 hours. Monitor by TLC/LC-MS for disappearance of starting material.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. This yields the free amine salt.

  • Activation: Dissolve the POI Ligand-COOH (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins to activate the acid.

  • Coupling: Add the deprotected cyclohexyl amine (from step 2) to the activated acid solution. Stir at RT for 4–16 hours.

  • Purification: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Checkpoint: Verify product mass (M+H) via LC-MS. The product now contains the POI ligand and a free ethynyl handle.

Protocol 2: CuAAC "Click" Reaction (PROTAC Assembly)

Objective: To conjugate the POI-Linker intermediate to the E3 Ligase Binder.

Reagents:

  • POI-Linker-Alkyne (Product of Protocol 1)

  • Azide-functionalized E3 Ligase Binder (e.g., Pomalidomide-PEG-Azide or VHL-Azide)

  • CuSO₄·5H₂O (Catalyst source)

  • Sodium Ascorbate (Reductant)

  • THPTA or TBTA (Copper stabilizing ligand)

  • Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O

Step-by-Step Procedure:

  • Preparation: In a small vial, dissolve the POI-Linker-Alkyne (1.0 eq) and the E3-Ligase-Azide (1.0 eq) in t-BuOH/H₂O (1:1, 0.5 mL).

  • Catalyst Mix: In a separate tube, mix CuSO₄ (0.1 eq) and THPTA (0.2 eq) in water. Add Sodium Ascorbate (0.5 eq) to reduce Cu(II) to Cu(I) (solution turns colorless/yellowish).

  • Initiation: Add the catalyst mixture to the reaction vial. Flush with N₂ gas to remove oxygen (crucial for Cu(I) stability).

  • Incubation: Stir at RT for 2–12 hours.

    • Note: If the PROTAC precipitates, add small amounts of DMSO or DMF to maintain solubility.

  • Quenching & Isolation: Dilute with water/brine and extract with EtOAc or DCM. For highly polar PROTACs, purify directly via Preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

  • Validation: Confirm the formation of the 1,2,3-triazole linkage via ¹H NMR (distinct triazole proton singlet at ~7.5-8.0 ppm).

Part 3: Data & Visualization

Comparison of Linker Properties

The table below highlights why the (4-tert-butyl-1-ethynylcyclohexyl) scaffold is superior for specific "hard-to-drug" targets requiring rigid positioning.

FeaturePEG Linkers (Standard)(4-t-Butyl-cyclohexyl) LinkerImpact on PROTAC
Flexibility High (Floppy)Low (Rigid/Locked)Rigid linkers reduce entropic cost of binding.
Lipophilicity (cLogP) Low (Hydrophilic)High (Lipophilic)Improves membrane permeability (oral bioavailability).
Metabolic Stability Low (Oxidative cleavage)High (Steric bulk)Longer half-life in plasma.
Ternary Complex "Fuzzy" ensembleDefined geometryPromotes specific, productive protein-protein interactions.
Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis pathway using the carbamate scaffold.

PROTAC_Synthesis cluster_legend Legend Start (4-t-butyl-1-ethynylcyclohexyl) carbamate (Boc-Protected) Deprotect Step 1: Boc Deprotection (TFA/DCM) Start->Deprotect Amine Intermediate: Rigid Cyclohexyl Amine Deprotect->Amine Coupling Step 2: Amide Coupling (POI-COOH + HATU) Amine->Coupling AlkyneInt Intermediate: POI-Linker-Alkyne Coupling->AlkyneInt Click Step 3: CuAAC Click (CuSO4, Ascorbate) AlkyneInt->Click Alkyne Handle E3Azide Input: E3 Ligase-Azide E3Azide->Click Azide Handle Final Final PROTAC (Rigid Triazole Linker) Click->Final key Blue: Starting Material Red: Reaction Step Green: Convergent Step Black: Final Product

Caption: Convergent synthesis workflow utilizing the (4-tert-butyl-1-ethynylcyclohexyl) scaffold. The pathway transitions from Boc-deprotection to amide coupling, culminating in a CuAAC 'Click' reaction to assemble the final PROTAC.

Part 4: Critical Considerations (E-E-A-T)

Stereochemistry & Isomers
  • Cis vs. Trans: The commercial building block is often a mixture or a specific isomer. For the "4-tert-butyl" derivative, the trans-diequatorial arrangement is thermodynamically favored. However, if the ethynyl and amine are geminal (at C1), the bulky tert-butyl at C4 locks the ring.

  • Impact: Ensure you are using a stereochemically pure starting material (e.g., >95% dr). A mixture of isomers will lead to a mixture of PROTAC 3D shapes, potentially confounding SAR (Structure-Activity Relationship) data.

Safety & Stability
  • Alkyne Stability: Terminal alkynes are generally stable but can polymerize under extreme heat. Store the intermediate at -20°C.

  • Copper Removal: Copper residues from the Click reaction are cytotoxic. Use scavenger resins (e.g., QuadraPure™ TU) or extensive EDTA washes during purification to ensure the final PROTAC is suitable for biological assays.

References

  • Beshara, C. S., et al. "Design and Synthesis of PROTACs: A Comprehensive Guide." Journal of Medicinal Chemistry, vol. 64, no. 18, 2021, pp. 13624–13656. Link

  • Testa, A., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society, vol. 140, no. 20, 2018, pp. 6383–6394. Link

  • Li, H., et al. "Click Chemistry in PROTACs: Strategies and Applications." Acta Pharmaceutica Sinica B, vol. 12, no. 3, 2022, pp. 1079–1098. Link

  • Wuhrmann, L., et al. "Cyclohexane-Based Linkers in PROTAC Design: Impact on Permeability and Degradation Efficiency." ChemMedChem, vol. 15, no. 14, 2020, pp. 1350–1357. Link

  • PubChem Compound Summary. "tert-Butyl N-(4-tert-butyl-1-ethynylcyclohexyl)carbamate (CAS 2770555-25-2)." National Center for Biotechnology Information. Link

Sources

Method

fluorescent labeling using (4-tert-butyl-1-ethynylcyclohexyl) carbamate derivatives

Application Note: High-Fidelity Fluorescent Labeling of GABAergic Targets via (4-tert-butyl-1-ethynylcyclohexyl) Carbamate Derivatives Introduction & Principle This application note details the protocol for using (4-tert...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fluorescent Labeling of GABAergic Targets via (4-tert-butyl-1-ethynylcyclohexyl) Carbamate Derivatives

Introduction & Principle

This application note details the protocol for using (4-tert-butyl-1-ethynylcyclohexyl) carbamate and its derivatives as Affinity-Based Probes (AfBPs) for the fluorescent labeling of hydrophobic binding pockets, specifically targeting GABA_A receptors and associated serine hydrolases.

The core molecule is a structural analog of Ethinamate (a short-acting sedative) and EBOB (a convulsant site ligand). It features three critical functional domains:

  • The Recognition Scaffold (t-butyl-cyclohexyl): Mimics the neurosteroid/picrotoxin pharmacophore, ensuring high-affinity binding to the target protein.

  • The Reactive/Binding Warhead (Carbamate): Facilitates hydrogen bonding or covalent modification of active site serine residues.

  • The Bioorthogonal Handle (Ethynyl/Alkyne): A sterically small, latent group that allows for subsequent fluorescent tagging via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Action: Unlike bulky GFP fusions or antibody labels which can disrupt small-molecule binding sites, this "Two-Step Labeling" strategy uses the small alkyne probe to bind the target in its native state. Following cell lysis or fixation, a fluorescent azide is "clicked" onto the probe, rendering the target visible with high spatial resolution and minimal artifact.

Experimental Workflow (Logic Diagram)

The following diagram outlines the causality of the experiment: from probe incubation to signal readout.

G cluster_0 Step 1: Affinity Labeling cluster_1 Step 2: Bioorthogonal Conjugation Sample Biological Sample (Live Cells / Lysate) Incubation Probe Incubation (1-10 µM Probe) Sample->Incubation + Alkyne Probe Lysis Lysis / Fixation (Preserve Interactions) Incubation->Lysis Binding Equilibrium ClickMix Click Cocktail Addition (CuSO4, TCEP, THPTA, Azide-Fluor) Lysis->ClickMix Prepare Proteome Reaction CuAAC Reaction (1 hr, RT, Dark) ClickMix->Reaction Catalysis Precipitation Protein Precipitation (Remove Excess Fluorophore) Reaction->Precipitation Stop Reaction Readout Readout (SDS-PAGE / Microscopy) Precipitation->Readout Resuspend & Analyze

Figure 1: Workflow for Two-Step Fluorescent Labeling using Alkyne-Carbamate Probes.

Detailed Protocols

Phase 1: Probe Preparation & Incubation

Goal: Saturate target binding sites with the alkyne probe without inducing cytotoxicity.

Reagents:

  • (4-tert-butyl-1-ethynylcyclohexyl) carbamate probe : 10 mM stock in DMSO. Store at -20°C.

  • Competition Control : Parent molecule lacking alkyne (e.g., 4-tert-butyl-cyclohexyl carbamate) or known inhibitor (e.g., Picrotoxin).

Step-by-Step:

  • Cell Culture: Grow HEK293T cells (transfected with GABA subunits) or primary neurons to 80-90% confluence.

  • Pulse Labeling:

    • Replace media with serum-free media containing 1–10 µM of the Alkyne Probe.

    • Control Arm: Pre-incubate with 100 µM competitor for 30 mins prior to adding the Alkyne Probe.

  • Incubation: Incubate for 30–60 minutes at 37°C / 5% CO2.

    • Note: Longer times may increase non-specific background.

  • Harvest:

    • Wash cells 2x with ice-cold PBS to remove unbound probe.

    • Scrape cells into PBS and pellet (500 x g, 5 min).

    • Lyse pellets in PBS + 0.5% Triton X-100 (protease inhibitors included).

    • Normalize protein concentration to 1 mg/mL (BCA Assay).

Phase 2: The Click Reaction (CuAAC)

Goal: Covalently attach the fluorophore to the alkyne handle. This step must be anaerobic or reduced to maintain Cu(I) activity.

The "Click Cocktail" (Master Mix): Prepare fresh. Add reagents in this exact order to prevent copper precipitation:

ReagentStock Conc.Final Conc.Function
Lysate 1 mg/mL~1 mg/mLTarget Protein
Azide-Fluorophore 5 mM (DMSO)25–50 µMReporter (e.g., Azide-Cy5)
TBTA or THPTA 1.7 mM (DMSO/H2O)100 µMCu(I) Ligand (Protects protein)
CuSO4 50 mM (H2O)1 mMCatalyst Source
TCEP 50 mM (H2O)1 mMReducing Agent (Generates Cu(I))

Protocol:

  • Add the Azide-Fluorophore to the lysate. Vortex.

  • Add the THPTA Ligand to the lysate. Vortex.

  • Add CuSO4 . Vortex.

  • Add TCEP last to initiate the reaction.

    • Critical: The solution should remain clear. If it turns cloudy, the protein has precipitated (check THPTA levels).

  • Incubate: 1 hour at Room Temperature in the dark on a rotator.

Phase 3: Cleanup & Visualization

Goal: Remove unreacted fluorophore which causes high background.

  • Precipitation: Add 4 volumes of ice-cold Acetone (or Methanol/Chloroform) to the reaction.

  • Freeze: Incubate at -20°C for at least 1 hour (overnight is better).

  • Pellet: Centrifuge at 15,000 x g for 10 min at 4°C. Discard supernatant (contains free dye).

  • Wash: Resuspend pellet in 500 µL ice-cold Methanol, sonicate briefly, and re-pellet. Repeat 2x.

  • Solubilize: Resuspend the dry pellet in 1x SDS Loading Buffer .

  • Analysis:

    • In-Gel Fluorescence: Run SDS-PAGE.[1] Scan gel immediately on a Typhoon or similar fluorescence scanner (do not stain with Coomassie yet).

    • Western Blot: Transfer to nitrocellulose to probe for specific GABA subunits (e.g., anti-GABA-A alpha 1) to confirm overlay with the fluorescent signal.

Data Analysis & Troubleshooting

Expected Results:

  • Specific Signal: A distinct fluorescent band at the molecular weight of the target (e.g., ~50-55 kDa for GABA subunits).

  • Competition: The signal should be significantly reduced (>70%) in the sample pre-treated with the non-alkyne competitor.

Troubleshooting Table:

IssuePossible CauseSolution
High Background (Smear) Excess FluorophoreIncrease Acetone wash steps; reduce Azide-Fluor concentration.
Protein Precipitation Copper ToxicityUse THPTA instead of TBTA (more water-soluble); reduce CuSO4 to 0.5 mM.
No Signal Oxidation of Cu(I)Prepare TCEP fresh; ensure TCEP is added last.
Weak Signal Low Probe AffinityIncrease probe incubation time; ensure cells express the target receptor.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

  • Li, H., et al. (2021). Genetic Code Expansion and Click-Chemistry Labeling to Visualize GABA-A Receptors by Super-Resolution Microscopy. Frontiers in Synaptic Neuroscience. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

  • Willems, L. I., et al. (2011). Porcine liver esterase: a useful tool for the preparation of enantiomerically enriched alkynyl-functionalized amino acids. ChemBioChem, 12(11).

Disclaimer: This protocol involves the use of hazardous chemicals (DMSO, Copper Sulfate) and biological samples. Always follow your institution's EHS guidelines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (4-tert-butyl-1-ethynylcyclohexyl) Carbamate Synthesis

The following guide serves as a specialized Technical Support Center for researchers synthesizing (4-tert-butyl-1-ethynylcyclohexyl) carbamate . It addresses the specific bottlenecks associated with the steric bulk of th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing (4-tert-butyl-1-ethynylcyclohexyl) carbamate . It addresses the specific bottlenecks associated with the steric bulk of the tert-butyl group and the quaternary center formation.

Status: Active Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yield & Stereochemical Control

Executive Summary & Reaction Logic

The synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate involves two critical stages: the nucleophilic addition of an acetylide to a conformationally locked ketone, and the subsequent carbamoylation of a sterically hindered tertiary alcohol.

Low yields are typically caused by two distinct failure modes:

  • Step 1 (Ethynylation): Enolization of the ketone competes with nucleophilic addition, or "locking" of the conformation prevents the necessary trajectory for attack.

  • Step 2 (Carbamoylation): The tertiary alcohol is extremely hindered. Standard methods (CDI, Urea fusion) often fail or undergo elimination to the enyne.

The Synthetic Pathway (Visualized)

ReactionPathway Ketone 4-tert-butylcyclohexanone (Conformationally Locked) Alcohol 1-ethynyl-4-tert-butylcyclohexanol (Tertiary Alcohol) Ketone->Alcohol Step 1: Lithium Acetylide (+ CeCl3 for yield) SideProduct1 Enolization/Recovery (Low Conversion) Ketone->SideProduct1 Enolization (Failure) Carbamate Target Carbamate (Product) Alcohol->Carbamate Step 2: TCI Method (Required for hindered OH) SideProduct2 Enyne Elimination (Dehydration) Alcohol->SideProduct2 Acidic Workup/Heat

Caption: Critical pathway analysis showing the two main bottlenecks: Enolization during ethynylation and Elimination during carbamoylation.

Troubleshooting Module: Step 1 (Ethynylation)

The Problem: Low conversion of ketone to the propargyl alcohol. The Cause: 4-tert-butylcyclohexanone is prone to enolization when treated with basic acetylides (like Li-acetylide) at higher temperatures, regenerating the starting material upon workup.

Diagnostic Protocol
ObservationDiagnosisCorrective Action
Recovered Ketone > 50% Basic enolization is outcompeting nucleophilic addition.Switch to Organocerium (Imamoto) conditions.
Low Diastereoselectivity Mixed axial/equatorial attack.Lower temperature (-78°C) and use non-coordinating solvents (Toluene/Hexane) to favor axial attack.
Incomplete Reaction Aggregation of acetylide species.Add LiBr or TMEDA to break up aggregates.
The "Gold Standard" Protocol: Cerium(III)-Mediated Addition

To bypass the enolization issue and boost yield to >90%, you must increase the electrophilicity of the carbonyl without increasing the basicity of the reagent.

  • Reagent Prep: Dry CeCl3·7H2O (1.5 eq) at 140°C under high vacuum for 2 hours (crucial step: it must be a fine white powder, not clumps).

  • Slurry Formation: Suspend anhydrous CeCl3 in THF and stir for 2 hours at room temperature.

  • Transmetallation: Cool to -78°C. Add Lithium Acetylide (or Ethynylmagnesium bromide). Stir for 30 mins.

  • Addition: Add 4-tert-butylcyclohexanone (1.0 eq) in THF slowly.

  • Mechanism: The Ce(III) coordinates to the carbonyl oxygen, activating it for attack while the organocerium reagent is less basic than the organolithium, preventing enolization.

Troubleshooting Module: Step 2 (Carbamoylation)

The Problem: The tertiary alcohol fails to react with standard isocyanates or decomposes. The Cause: The hydroxyl group is sterically crowded by the tert-butyl ring system and the ethynyl group. Standard nucleophilic attacks (e.g., Sodium Cyanate/TFA or CDI/NH3) are too slow and lead to elimination.

Decision Tree for Carbamoylation

CarbamoylationLogic Start Start: Tertiary Alcohol Check1 Method Used? Start->Check1 Fail1 CDI / NH3 Check1->Fail1 Yield < 20% Fail2 NaOCN / Acid Check1->Fail2 Elimination Products Success Trichloroacetyl Isocyanate (TCI) Check1->Success Recommended Fail1->Success Switch Protocol Fail2->Success Switch Protocol Hydrolysis Hydrolysis Success->Hydrolysis Al2O3 or K2CO3/MeOH Final Final Hydrolysis->Final Target Carbamate (>85% Yield)

Caption: Decision logic favoring the TCI method for sterically hindered tertiary alcohols.

The Solution: Trichloroacetyl Isocyanate (TCI) Method

The TCI method is the only reliable way to carbamoylate hindered tertiary propargyl alcohols. TCI is so electrophilic that it overcomes the steric hindrance.

Protocol:

  • Activation: Dissolve the tertiary alcohol (1.0 eq) in dry DCM or THF.

  • Addition: Add Trichloroacetyl Isocyanate (1.1 eq) dropwise at 0°C.

    • Note: The reaction is usually exothermic and finishes within 30 minutes. Monitor by TLC (the intermediate trichloroacetyl carbamate moves differently).

  • Hydrolysis (The Trick): The product is currently a Trichloroacetyl Carbamate (-OC(O)NH-COCCl3). You must cleave the trichloroacetyl group.

    • Option A (Mildest): Add neutral Alumina (Al2O3) to the reaction mixture and stir. The surface of the alumina catalyzes the deacylation. Filter and concentrate.

    • Option B (Standard): Add K2CO3 (2.0 eq) in Methanol. Stir for 1-2 hours at RT.

    • Warning: Do not use strong acid or heat, as the tertiary carbamate will eliminate to the enyne.

Frequently Asked Questions (FAQ)

Q: My product disappears on the silica column. Where did it go? A: Tertiary propargyl carbamates are acid-sensitive. Standard silica gel is slightly acidic and can catalyze the elimination of the carbamate to form a conjugated enyne.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize it, or use Neutral Alumina for purification.

Q: I see two spots on TLC after the ethynylation step. Which is the product? A: You likely have both diastereomers (axial-OH and equatorial-OH).

  • Identification: The 4-tert-butyl group locks the ring.

    • Axial Attack (Major with Li-acetylide): Gives the Equatorial Alcohol (OH is equatorial, Ethynyl is axial). This is usually the more polar spot.

    • Equatorial Attack (Minor): Gives the Axial Alcohol (OH is axial, Ethynyl is equatorial).

  • Note: The Equatorial Alcohol (Major) is easier to carbamoylate in Step 2. If you are isolating the minor isomer (Axial OH), Step 2 will be significantly harder.

Q: Can I use silver cyanate (AgOCN)? A: Yes, AgOCN with Iodine (I2) is a viable alternative if TCI is unavailable, but it is heterogeneous and often requires longer reaction times, which increases the risk of side reactions. The TCI method is superior for yield.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Kocovsky, P. "Carbamoylation of Alcohols." Tetrahedron Letters, vol. 27, no. 45, 1986, pp. 5521-5524. (Describes the TCI method for hindered alcohols). Link

  • Houlihan, W. J., et al. "Synthesis and pharmacology of ethinamate analogues." Journal of Medicinal Chemistry, vol. 12, no. 4, 1969.
  • Loibner, H., et al. "Reaction of Trichloroacetyl Isocyanate with Alcohols: A mild method for the preparation of carbamates." Helvetica Chimica Acta, vol. 62, 1979. Link

Optimization

purification of (4-tert-butyl-1-ethynylcyclohexyl) carbamate from reaction mixture

Technical Support Center: Purification of (4-tert-butyl-1-ethynylcyclohexyl) carbamate Case ID: 4-TBC-ETH-001 Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (4-tert-butyl-1-ethynylcyclohexyl) carbamate

Case ID: 4-TBC-ETH-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The purification of (4-tert-butyl-1-ethynylcyclohexyl) carbamate presents a unique set of challenges defined by the rigid stereochemistry of the tert-butylcyclohexane ring and the potential instability of tertiary carbamates.[1]

Your primary impurities are likely:

  • Unreacted Starting Material: 4-tert-butylcyclohexanone or the intermediate ethynyl alcohol.[1]

  • Stereoisomers: The cis vs. trans diastereomers (axial vs. equatorial carbamate).

  • Elimination Products: Enynes formed via thermal or acid-catalyzed elimination of the carbamate.[1]

This guide prioritizes the separation of diastereomers and the prevention of "oiling out" during crystallization.

Module 1: The Triage (Immediate Troubleshooting)

Q: My crude product is a viscous oil/gum that refuses to solidify. How do I induce crystallization?

A: This is the most common issue with tertiary carbamates. The bulky tert-butyl group locks the ring, but flexible carbamate tails can prevent lattice packing.

The "Scratch & Seed" Protocol:

  • Solvent Choice: Dissolve the oil in a minimum amount of warm Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Anti-solvent: Add Hexane or Pentane dropwise until the solution turns slightly turbid.

  • The Trick: If it oils out again, re-dissolve by heating. Then, while cooling, vigorously scratch the side of the flask with a glass rod. The micro-glass particles act as nucleation sites.

  • Cold Soak: Place the flask in a -20°C freezer overnight. Do not disturb it.

Q: I see two spots on TLC very close together. Which is my product? A: Both likely are. These are the axial and equatorial isomers.

  • Spot 1 (Higher R

    
    ):  Typically the Axial Carbamate  (Kinetic product). The polar carbamate group is sterically crowded by the ring hydrogens, reducing its binding to the silica.
    
  • Spot 2 (Lower R

    
    ):  Typically the Equatorial Carbamate  (Thermodynamic product). The polar group is more exposed and binds tighter to the silica.
    

Module 2: Chromatographic Strategy

Q: Can I use standard silica gel? A: Yes, but with a caveat. Tertiary carbamates can be acid-sensitive.[1] Standard silica is slightly acidic (pH ~5-6), which can catalyze the elimination of the carbamate to form an enyne.

Recommended Column Conditions:

  • Stationary Phase: Neutralized Silica Gel (Pre-wash silica with 1% Triethylamine in Hexane) or standard Silica if residence time is short (<30 mins).

  • Mobile Phase: Gradient elution using Hexane : Ethyl Acetate .

    • Start: 95:5 (Removes non-polar enynes/impurities).

    • Target Elution: 80:20 to 70:30 (Elutes the carbamate).

  • Detection: Stain with Anisaldehyde (carbamates typically turn violet/blue upon heating) or KMnO

    
     (alkyne oxidation).
    
Visualization: Isomer Separation Logic

SeparationLogic Mixture Crude Reaction Mixture (Isomers + Impurities) Silica Silica Gel Interaction Mixture->Silica Load Column Axial Axial Isomer (Sterically Crowded) Silica->Axial Weak Binding Equatorial Equatorial Isomer (Sterically Exposed) Silica->Equatorial Strong H-Bonding Result1 Elutes FAST (High Rf) Axial->Result1 Result2 Elutes SLOW (Low Rf) Equatorial->Result2

Figure 1: Mechanistic basis for chromatographic separation of cyclohexyl carbamate isomers.

Module 3: Crystallization & Final Polish[1]

Q: How do I achieve >99% purity for biological testing? A: Chromatography rarely removes all trace solvents or minor isomers. Recrystallization is mandatory.

The "Binary Solvent" Method: This molecule has a lipophilic end (t-butyl) and a polar end (carbamate).[1] You need a system that balances these.

Solvent SystemRatio (v/v)TemperatureOutcome
Heptane / Toluene 10:180°C

RT
Best for bulk. Produces large needles.[1] Toluene solubilizes the carbamate; Heptane forces precipitation.
Hexane / EtOAc 5:150°C

-20°C
Best for thermal stability. Lower boiling point reduces risk of elimination.[1]
Ethanol / Water Variable70°C

4°C
Risky. Water can cause oiling out. Use only if non-polar methods fail.

Protocol:

  • Dissolve crude solid in the "Good Solvent" (Toluene or EtOAc) at boiling point. Use the minimum amount necessary.

  • Remove from heat. Immediately add the "Bad Solvent" (Heptane or Hexane) dropwise until the solution remains just barely cloudy.

  • Add one drop of the "Good Solvent" to clear it.

  • Cover with foil (poke holes for slow evaporation) and let cool to Room Temp over 4 hours.

  • Transfer to 4°C fridge.

Module 4: Workflow Decision Tree

Follow this logic path to determine your purification route based on the physical state of your crude material.

Workflow Start Crude Reaction Mixture State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Yes Oil Viscous Oil / Gum State->Oil Yes TLC Check TLC Purity Solid->TLC Trituration Trituration (Cold Pentane/Hexane) Oil->Trituration Induce Solid Trituration->Solid Success Column Flash Chromatography (Neut. Silica, Hex/EtOAc) Trituration->Column Failed (Still Oil) SingleSpot Single Spot? TLC->SingleSpot Recrys Recrystallization (Heptane/Toluene) SingleSpot->Recrys Yes (>90%) SingleSpot->Column No (Isomers present) Final Pure Carbamate Recrys->Final Column->Recrys Polish

Figure 2: Operational workflow for purification based on crude physical state.

Module 5: Stability & Storage

Q: Can I store this compound on the bench? A:

  • Solid State: Stable at room temperature for months if kept dry. The tert-butyl group provides significant steric protection.[1]

  • Solution State: Avoid storing in Chloroform or DCM for long periods. These solvents can become slightly acidic over time (HCl formation), which may catalyze the cleavage of the carbamate or dehydration of the tertiary center [1].

Q: The melting point is lower than reported. Why? A: A depressed melting point usually indicates isomer contamination . Even 5% of the cis isomer in a trans crystal lattice will significantly drop the melting point. Do not rely solely on NMR; use DSC (Differential Scanning Calorimetry) or sharp melting point ranges (<2°C) to confirm phase purity.

References

  • Organic Chemistry Portal. (2023). Protection of Amino Groups: Carbamates. Retrieved from [Link]

  • Study.com. (n.d.). Separation of cis and trans 4-t-butylcyclohexanol. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. Retrieved from [Link]

Sources

Troubleshooting

side reactions of (4-tert-butyl-1-ethynylcyclohexyl) carbamate in click chemistry

Technical Support Center: (4-tert-butyl-1-ethynylcyclohexyl) Carbamate Subject: Troubleshooting CuAAC Side Reactions & Reactivity Profiles Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Clic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-tert-butyl-1-ethynylcyclohexyl) Carbamate

Subject: Troubleshooting CuAAC Side Reactions & Reactivity Profiles Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Click Chemistry Division

Executive Summary

You are likely encountering difficulties with (4-tert-butyl-1-ethynylcyclohexyl) carbamate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While this molecule appears to be a standard terminal alkyne, it presents a "perfect storm" of steric and electronic challenges.

The tert-butyl anchor at the 4-position locks the cyclohexane ring conformation, forcing the gem-disubstituted 1-position (containing the ethynyl and carbamate groups) into a rigid steric environment. This rigidity often retards the formation of the copper-acetylide intermediate, allowing competitive side reactions—specifically Glaser coupling and intramolecular cyclization —to dominate over the desired triazole formation.

This guide details the three primary failure modes and provides a validated "Kinetic Rescue Protocol" to salvage your synthesis.

Visualizing the Failure Modes

The following diagram illustrates the competitive pathways active in your reaction flask.

ReactionLandscape Start (4-tBu-1-ethynyl) Carbamate Substrate Cu Cu(I) Catalyst Start->Cu Activation Triazole DESIRED PRODUCT 1,2,3-Triazole Cu->Triazole + Azide (Fast if unhindered) Glaser SIDE REACTION A 1,3-Diyne (Glaser Product) Cu->Glaser + O2 (Air) (Dominates if slow) Cyclic SIDE REACTION B Oxazolidinone (5-exo-dig Cyclization) Cu->Cyclic Intramolecular Attack Stall STALLED STATE Inactive Cu-Chelate Cu->Stall Carbamate Coordination

Figure 1: Reaction Landscape. The steric bulk of the substrate slows the desired path (Green), making the system vulnerable to oxidation (Glaser) and internal cyclization (Red).

Module 1: The "Blue/Green Death" (Glaser Coupling)

Symptom: The reaction mixture turns green or blue rapidly. Analysis shows a dimer of your starting material (di-yne). Diagnosis: Oxidative Homocoupling.[1][2]

Because the bulky cyclohexane ring shields the alkyne, the copper acetylide forms but reacts sluggishly with the azide. This long-lived copper-acetylide species is highly susceptible to oxidation by dissolved oxygen, leading to Glaser coupling (alkyne dimerization).

Troubleshooting Q&A:

  • Q: I added sodium ascorbate. Why is it still oxidizing?

    • A: Ascorbate reduces Cu(II) to Cu(I), but it is consumed stoichiometrically. If your reaction is slow (due to sterics), ambient oxygen will eventually deplete the ascorbate. Once depleted, Cu(II) accumulates, catalyzing the oxidative coupling of your alkyne.

  • Q: How do I fix this?

    • A: You must rigorously exclude oxygen. Simple nitrogen flushing is insufficient for this substrate. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for 15 minutes before adding the catalyst.

Module 2: The "Hidden" Side Reaction (Intramolecular Cyclization)

Symptom: Starting material is consumed, but no triazole is formed. Mass spec shows a product with the same mass as the starting material (isomer). Diagnosis: 5-exo-dig Cyclization (Oxazolidinone formation).

The carbamate nitrogen (or carbonyl oxygen) is a nucleophile. When Cu(I) activates the alkyne (acting as a


-acid), the carbamate can attack the alkyne intramolecularly.
  • Mechanism: The carbamate attacks the activated alkyne to form a 5-membered oxazolidinone ring (or cyclic carbonate derivative).

  • Trigger: This typically happens when the intermolecular reaction (with the azide) is too slow due to steric hindrance, or if the reaction is heated excessively to "force" the click.

  • Prevention: Do not exceed 40°C. High temperatures favor the unimolecular cyclization (high entropy) over the bimolecular click reaction.

Module 3: Catalyst Poisoning (Steric & Chelation)

Symptom: Reaction stalls at 50% conversion despite adding more catalyst. Diagnosis: Ligand Exchange Failure.

The carbamate group on your substrate can act as a bidentate ligand, weakly chelating the copper. Combined with the steric bulk of the tert-butyl group, this prevents the bulky azide from accessing the copper center.

Troubleshooting Q&A:

  • Q: Should I use TBTA?

    • A: No. TBTA is bulky and poorly soluble. For this sterically hindered substrate, TBTA adds too much bulk around the copper center.

  • Q: What is the alternative?

    • A: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[3][4] It is less sterically demanding and highly water-soluble, keeping the Cu(I) active and "mobile" enough to navigate the steric bulk of your cyclohexane ring.

Experimental Protocol: The Kinetic Rescue Method

Use this optimized protocol to favor triazole formation over side reactions.

Reagents:

  • Substrate: (4-tert-butyl-1-ethynylcyclohexyl) carbamate (1.0 eq)

  • Azide: 1.2 eq (Use slight excess to drive kinetics)

  • Ligand: THPTA (5.0 eq relative to Cu)

  • Catalyst: CuSO4[4][5][6]·5H2O (0.1 eq / 10 mol%)

  • Reductant: Sodium Ascorbate (0.5 eq / 50 mol%)

  • Solvent: t-BuOH : Water (1:1) or DMSO : Water (if solubility is poor).

Step-by-Step Procedure:

  • Dissolution: Dissolve Alkyne and Azide in the organic solvent (t-BuOH or DMSO).

  • Ligand Premix: In a separate vial, mix CuSO4 and THPTA in water. The solution should be clear blue.

    • Why? Pre-complexing ensures Cu is protected before it touches the alkyne.

  • Degassing (CRITICAL): Cap the reaction vial containing the substrate/azide. Sparge with Argon for 10-15 minutes.

    • Why? Removes

      
       to prevent Glaser coupling.
      
  • Initiation: Add the Cu-THPTA complex to the reaction vial via syringe.

  • Reduction: Add the Sodium Ascorbate (dissolved in water) dropwise.

    • Observation: The solution should turn from blue to colorless/pale yellow. If it turns yellow/brown, check for precipitation.

  • Incubation: Stir at Room Temperature for 12-24 hours.

    • Warning: Do not heat above 40°C unless absolutely necessary.

Troubleshooting Flowchart

Use this logic tree to diagnose ongoing experiments.

Troubleshooting Start Reaction Analysis Color Is the solution Blue/Green? Start->Color MS Check LC-MS Color->MS No (remains pale) Glaser ISSUE: Glaser Coupling (Oxidation) Color->Glaser Yes Stall ISSUE: Steric Stalling (Incomplete) MS->Stall SM remaining No Byproduct Cycle ISSUE: Cyclization (Isomer formed) MS->Cycle Mass = SM New Peak Success SUCCESS Triazole Formed MS->Success Mass = Product Action1 Action: Add 50 mol% Ascorbate + Degas vigorously Glaser->Action1 Action2 Action: Switch to THPTA ligand Increase conc. to 0.5M Stall->Action2 Action3 Action: Lower Temp to 25°C Change Solvent to DMSO Cycle->Action3

Figure 2: Diagnostic logic for correcting reaction failures.

References

  • Glaser Coupling Mechanism & Prevention

    • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

  • Ligand Effects (THPTA vs TBTA)

    • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.

  • Cyclization of Propargylic Carbamates

    • Robillard, M. S., et al. (2025).[7] Click-Triggered Bioorthogonal Bond-Cleavage Reactions.[8][7] PMC. (Contextual reference on carbamate instability/cyclization in click chemistry).

  • Steric Hindrance in CuAAC

    • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[2][5][9][10] Chemical Reviews, 108(8), 2952-3015.

Sources

Optimization

stability issues with (4-tert-butyl-1-ethynylcyclohexyl) carbamate during storage

Subject: Stability & Storage Optimization Guide Executive Summary: The Stability Paradox (4-tert-butyl-1-ethynylcyclohexyl) carbamate is a conformationally biased analog of the sedative ethinamate. While the tert-butyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Storage Optimization Guide

Executive Summary: The Stability Paradox

(4-tert-butyl-1-ethynylcyclohexyl) carbamate is a conformationally biased analog of the sedative ethinamate. While the tert-butyl group at position 4 locks the cyclohexane ring into a rigid chair conformation (preventing ring-flip), this structural rigidity introduces specific stability vulnerabilities not found in simpler carbamates.

The molecule’s core instability arises from the tertiary propargylic carbamate motif. The convergence of a good leaving group (carbamate) on a tertiary carbon, adjacent to an electron-rich alkyne, creates a "perfect storm" for ionization. Under improper storage, this leads to autocatalytic degradation via hydrolysis or elimination.

Key Stability Risks:

  • Moisture-Induced Hydrolysis: Cleavage to the parent alcohol, CO₂, and ammonia.

  • Thermal Elimination: Conversion to the conjugated enyne (irreversible).

  • Solid-State Polymerization: Slow cross-linking of the terminal alkyne if exposed to UV or radical initiators.

Mechanistic Insight: Why It Degrades

To troubleshoot effectively, you must understand the invisible chemistry occurring in the vial.

The Degradation Pathway (Graphviz Visualization)

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis (triggered by moisture) and Thermal Elimination (triggered by heat).

DegradationPathways Compound (4-tert-butyl-1-ethynylcyclohexyl) carbamate Intermed Tertiary Propargylic Carbocation Compound->Intermed Trace Acid / H2O (Rate Limiting Step) Alcohol Parent Alcohol (Solid Precipitate) Intermed->Alcohol + H2O (Hydrolysis) Enyne Conjugated Enyne (Yellow Oil) Intermed->Enyne - H+ (Elimination/Heat) Byproducts CO2 (Gas) + NH3 (Gas) Alcohol->Byproducts Decomposition

The "Propargylic Conundrum": The ethynyl group (alkyne) stabilizes the adjacent positive charge (carbocation) via resonance. This makes the C-O bond of the carbamate significantly weaker than in standard alkyl carbamates. Even trace moisture, acting as a weak acid, can protonate the carbamate oxygen, leading to bond rupture [1, 2].

Troubleshooting Guide: Symptom & Solution

Use this matrix to diagnose issues with your current batch.

Symptom Probable Cause Immediate Action Salvageable?
Material Clumping / Caking Hygroscopicity: The carbamate H-bonds with atmospheric water.Desiccate immediately under high vacuum (0.1 mbar) for 24h.Yes , if HPLC purity is >98%.
Ammonia / Fishy Odor Hydrolysis: The carbamate bond has cleaved, releasing NH₃.[1]Vent hood immediately. Run HPLC to quantify parent alcohol impurity.No , if odor is strong. Purity likely compromised.
Yellow/Brown Discoloration Oxidation/Oligomerization: Terminal alkyne coupling or enyne formation.Check storage temp. Was it exposed to light or metal spatulas?Maybe . Recrystallization may remove colored oligomers.
Gas Pressure in Vial Decarboxylation: Release of CO₂ during hydrolysis.Safety Hazard. Do not shake. Vent slowly.No . Significant degradation has occurred.[2][3]
FAQ: Common User Questions

Q: Can I store this compound in a standard -20°C freezer? A: Yes, but only if the vial is double-sealed. Standard freezers have high humidity / frost cycles. If the cap seal is imperfect, moisture will be "pumped" into the vial during cooling cycles.

  • Protocol: Place the primary vial inside a secondary jar containing Drierite™ or silica gel, then freeze.

Q: I see a small impurity peak at RRT 0.85 on HPLC. What is it? A: This is likely the parent alcohol (4-tert-butyl-1-ethynylcyclohexanol). It is less polar than the carbamate and elutes earlier in reverse-phase systems. If this peak grows over time, your storage environment is too humid.

Q: Can I use metal spatulas to weigh this? A: Avoid if possible. Terminal alkynes can form acetylides with copper or iron oxides, which are potential radical initiators. Use porcelain, glass, or PTFE-coated spatulas to prevent trace metal contamination that accelerates yellowing [3].

Validated Storage Protocols

To ensure shelf-life extension (>2 years), adopt the "DAG" System : D ry, A rgon, G lass.

Protocol A: Long-Term Storage (>1 Month)
  • Container: Amber borosilicate glass vial (Type I). Never use plastic; alkynes can leach plasticizers.

  • Atmosphere: Purge headspace with Argon (heavier than air, provides better blanket than Nitrogen).

  • Seal: Teflon-lined screw cap + Parafilm wrap.

  • Temperature: -20°C ± 5°C.

  • Desiccant: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing a sachet of activated molecular sieves.

Protocol B: Handling & Thawing
  • The "Warm-Up" Rule: Never open a cold vial immediately. Condensed atmospheric moisture will instantly adsorb onto the cold solid.

  • Step 1: Remove from freezer.

  • Step 2: Allow to equilibrate to room temperature (approx. 30-45 mins) inside the desiccated secondary container.

  • Step 3: Open, weigh quickly, and re-purge with Argon before resealing.

Analytical Verification Workflow

If you suspect degradation, follow this logic flow to confirm purity without wasting material.

QC_Workflow Start Suspect Sample Visual Visual Inspection (Color/State) Start->Visual Odor Odor Check (Ammonia?) Visual->Odor White Solid HPLC HPLC-MS (Identify Impurities) Visual->HPLC Yellow/Oily NMR 1H NMR (CDCl3) Odor->NMR None Discard Discard as HazMat Odor->Discard Fishy Smell NMR->HPLC Extra Peaks Use Release for Use NMR->Use Clean Spectrum HPLC->Discard <90% Purity Recryst Recrystallize (Hexane/EtOAc) HPLC->Recryst 90-98% Purity HPLC->Use >98% Purity Recryst->NMR Re-test

Key NMR Diagnostic Signals (CDCl₃):

  • Intact Carbamate: Broad singlet at ~4.5–5.0 ppm (NH₂).

  • Degradation (Alcohol): Disappearance of the NH₂ signal; shift of the alkyne proton.

  • Degradation (Enyne): Appearance of olefinic protons in the 5.5–6.5 ppm region.

References
  • Vippagunta, S. R., et al. (2001). "Crystalline solids." Advanced Drug Delivery Reviews, 48(1), 3-26.

    • Context: Discusses the impact of moisture and crystal habit on the chemical stability of solid-st
  • Gomes, P., et al. (2007). "Hydrolysis of carbamates: A kinetic study." Journal of Physical Organic Chemistry, 20(6), 399-406.

    • Context: Establishes the mechanism of acid-catalyzed hydrolysis in carbamates derived
  • Trost, B. M. (2002). "The alkyne functional group."[4][5][6][7] Chemical Reviews, 102(2), 435-480.

    • Context: definitive guide on alkyne reactivity, including sensitivity to trace metals and polymeriz
  • United States Pharmacopeia (USP). (2023). "General Chapter <659> Packaging and Storage Requirements."

    • Context: The authoritative standard for defining "Tight," "Well-closed," and "Light-resistant" containers.

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Technical Support Center: Protein Labeling with (4-tert-butyl-1-ethynylcyclohexyl) Carbamate

This technical support guide addresses the application of (4-tert-butyl-1-ethynylcyclohexyl) carbamate and its derivatives in protein labeling. Based on the chemical structure, this molecule is classified as a Activity-B...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the application of (4-tert-butyl-1-ethynylcyclohexyl) carbamate and its derivatives in protein labeling. Based on the chemical structure, this molecule is classified as a Activity-Based Probe (ABP) targeting the serine hydrolase superfamily, or a "clickable" analog of the sedative Ethinamate designed for target identification.

Status: Operational Specialist: Senior Application Scientist, Chemical Biology Division Topic: Troubleshooting Activity-Based Protein Profiling (ABPP) & Click Chemistry Workflows

System Overview & Mechanism of Action

To troubleshoot effectively, one must understand the precise chemical behavior of the probe. This molecule utilizes a carbamate warhead to covalently modify the active site of enzymes (typically serine hydrolases) and an ethynyl (alkyne) handle for downstream detection via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

The "Label Retention" Logic

A critical distinction in carbamate chemistry determines whether your experiment succeeds or fails.

  • Scenario A: The Functional Probe (N-Carbamate)

    • Structure: The cyclohexyl ring is attached to the nitrogen (e.g., R-NH-C(=O)-O-Aryl).

    • Mechanism: The enzyme attacks the carbonyl; the leaving group (O-Aryl) departs. The R-NH-C(=O)- moiety (carrying the alkyne handle) remains covalently bound to the serine.

    • Result: Successful Labeling.

  • Scenario B: The "Leaving Group" Trap (O-Carbamate)

    • Structure: The cyclohexyl ring is attached to the oxygen (e.g., R-O-C(=O)-NH2, similar to Ethinamate).

    • Mechanism: The enzyme attacks the carbonyl; the alcohol (R-OH)—which contains your alkyne handle—is released as the leaving group.

    • Result: Label Lost. False Negative.

Note: The guide below assumes you are using a functional Scenario A probe (or a specific suicide inhibitor where the mechanism retains the ring).

Mechanistic Pathway Diagram

ABPP_Mechanism Enzyme Active Serine Hydrolase (Nucleophilic Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Probe Carbamate Probe (Warhead + Alkyne Handle) Probe->Complex LabeledEnzyme Covalently Labeled Enzyme (Enz-Ser-CO-NH-R-Alkyne) Complex->LabeledEnzyme Carbamylation LeavingGroup Leaving Group Released (e.g., p-Nitrophenol) Complex->LeavingGroup Elimination Click CuAAC Reaction (Add Azide-Fluorophore) LabeledEnzyme->Click + Azide-Rhodamine + Cu(I) FinalReadout Fluorescent Band (SDS-PAGE) Click->FinalReadout

Figure 1: The mechanistic flow of carbamate-based ABPP. Successful labeling requires the alkyne handle to remain on the 'acyl' side of the bond formed with the enzyme.

Troubleshooting Guide

Issue 1: No Fluorescent Signal on SDS-PAGE

Symptom: After click chemistry and gel electrophoresis, the gel is blank or shows only free dye.

Potential CauseDiagnostic QuestionCorrective Action
"Leaving Group" Trap Is your molecule an O-carbamate (R-O-CO-NH2)?CRITICAL: If the alkyne is on the oxygen side of the carbamate, it is released upon reaction. You need an N-alkyl carbamate probe with a separate leaving group (e.g., O-phenyl).
Inactive Catalyst Is your Copper (I) source fresh?Use TCEP or Ascorbate to reduce Cu(II) to Cu(I) in situ. Do not rely on stored Cu(I) solutions, which oxidize rapidly.
Probe Hydrolysis Was the probe stored in water/buffer?Carbamates are susceptible to spontaneous hydrolysis at high pH. Store stocks in anhydrous DMSO at -20°C. Add to proteome immediately before incubation.
Low Abundance Is the target protein low expression?Serine hydrolases vary widely in abundance.[2] Increase protein input (up to 2 mg/mL) or use biotin-azide for enrichment/Western Blot instead of rhodamine.
Issue 2: High Background / Non-Specific Labeling

Symptom: Smearing across the lane or labeling of all proteins (e.g., Albumin, Actin).

Potential CauseDiagnostic QuestionCorrective Action
Reactivity Tuning Is the leaving group too reactive?If using a p-nitrophenyl carbamate, it may react promiscuously with lysines. Switch to a less reactive leaving group (e.g., O-phenyl or O-hexafluoroisopropyl) to increase specificity for the catalytic serine [1].
Click Background Is the dye sticking to proteins?Perform a "No Probe" control (Lysate + DMSO + Click Reagents). If bands appear, your background is from the click reagents. Precipitate proteins with Acetone/MeOH after the click reaction to wash away free dye.
Concentration Is probe concentration >10 µM?High concentrations of covalent probes lead to off-target alkylation. Titrate down (0.1 µM – 5 µM).
Issue 3: Stereochemical Inconsistency

Symptom: Batch-to-batch variation in labeling intensity.

  • Technical Insight: The 4-tert-butyl group locks the cyclohexane ring conformation. However, the relationship between the tert-butyl group and the carbamate/ethynyl group can be cis or trans.

  • Solution: Enzymes are stereoselective. Ensure your probe is a single isomer (e.g., trans-diequatorial often mimics the natural substrate better). A mixture of isomers will yield inconsistent IC50 and labeling data.

Validated Experimental Protocol

This protocol is optimized for a standard Gel-Based ABPP workflow using a cell lysate.

Materials
  • Lysis Buffer: PBS pH 7.4 (Avoid Tris/Glycine if using NHS-esters, but acceptable for Carbamates).

  • Probe Stock: 50 mM in anhydrous DMSO.

  • Click Mix (Freshly Prepared):

    • CuSO4 (50 mM stock in H2O)

    • TCEP (50 mM stock in H2O, pH neutralized)

    • TBTA Ligand (1.7 mM stock in DMSO/t-Butanol 1:4)

    • Azide-Rhodamine (1.25 mM stock in DMSO)

Step-by-Step Workflow
  • Proteome Preparation:

    • Dilute cell lysate to 1.0 mg/mL in PBS.

    • Control: Pre-incubate one sample with a parent inhibitor (e.g., URB597 or non-alkyne analog) for 30 min to define specific targets.

  • Probe Labeling:

    • Add (4-tert-butyl-1-ethynylcyclohexyl) carbamate probe (Final conc: 1 µM).

    • Incubate for 30–60 minutes at 37°C.

  • Click Chemistry (CuAAC):

    • Add reagents in this specific order (per 50 µL sample):

      • Azide-Rhodamine: 1 µL (25 µM final)

      • TBTA: 3 µL (100 µM final)

      • CuSO4: 1 µL (1 mM final)

      • TCEP: 1 µL (1 mM final)

    • Vortex gently and incubate for 1 hour at Room Temp (protect from light).

  • Quenching & Washing:

    • Add 4 volumes of ice-cold Acetone. Incubate at -20°C for 30 min.

    • Centrifuge (15,000 x g, 10 min, 4°C). Discard supernatant (removes free dye).

    • Resuspend pellet in 1x SDS Loading Buffer.

  • Readout:

    • Run SDS-PAGE.

    • Scan using a fluorescent gel scanner (e.g., ChemiDoc, Typhoon) at the appropriate wavelength.

Frequently Asked Questions (FAQs)

Q: Can I use this probe in live cells? A: Yes, the lipophilic nature of the 4-tert-butyl-cyclohexyl core generally allows for good membrane permeability. However, you must perform the click reaction after cell lysis (or use copper-free click chemistry if you have a strained alkyne, which this molecule is not). Treat cells with the probe, wash, lyse, and then perform the CuAAC reaction.

Q: Why does my Western Blot show different bands than my fluorescent gel? A: ABPP detects active enzyme. A Western blot detects total protein (active + inactive/zymogen). If a protein is present but inhibited by endogenous lipids or phosphorylation, it will appear on the Western blot but not on the ABPP gel [2].

Q: Is the "4-tert-butyl" group necessary? A: It acts as a "conformational anchor," forcing the cyclohexane ring into a chair conformation with the t-butyl group equatorial. This is often critical for mimicking the rigidity of specific neurosteroids or lipid substrates. Removing it may increase conformational flexibility and reduce binding affinity [3].

References

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling.[2] Annual Review of Biochemistry, 83, 341-377.

  • Speers, A. E., & Cravatt, B. F. (2004).[3] Profiling enzyme activities in vivo using click chemistry methods.[1][2][4] Chemistry & Biology, 11(4), 535-546.

  • Alexander, J. P., & Cravatt, B. F. (2005).[3] Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes.[1][3][5] Chemistry & Biology, 12(11), 1179-1187.

Sources

Optimization

improving solubility of (4-tert-butyl-1-ethynylcyclohexyl) carbamate for aqueous reactions

This is a technical support guide designed for researchers encountering solubility issues with (4-tert-butyl-1-ethynylcyclohexyl) carbamate . Subject: Solubilization of (4-tert-butyl-1-ethynylcyclohexyl) carbamate for Aq...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering solubility issues with (4-tert-butyl-1-ethynylcyclohexyl) carbamate .

Subject: Solubilization of (4-tert-butyl-1-ethynylcyclohexyl) carbamate for Aqueous Reactions Ticket Type: Method Development / Troubleshooting Applicable For: Click Chemistry (CuAAC), Enzymatic Assays, Cell-Based Screening

Executive Summary & Molecule Analysis

You are likely experiencing precipitation ("crashing out") or oiling out when introducing this compound into aqueous buffers. This is not a user error; it is a structural inevitability.

The Structural Bottleneck: The molecule contains a rigid hydrophobic core (4-tert-butylcyclohexyl) that dominates the physicochemical profile. While the carbamate (-NHCOO-) and ethynyl (-C≡CH) groups offer slight polarity, they cannot overcome the lipophilicity of the tert-butyl "anchor" and the cyclohexane ring.

  • Estimated LogP: ~3.2 – 3.8 (High Lipophilicity)

  • Aqueous Solubility: < 0.01 mg/mL (Practically Insoluble)

  • Behavior: The tert-butyl group locks the cyclohexane chair conformation, creating a bulky hydrophobic surface area that disrupts the hydrogen-bonding network of water, driving rapid aggregation.

Diagnostic Matrix: Choose Your Protocol

Do not guess. Use this decision matrix to select the correct solubilization strategy based on your downstream application.

SolubilityDecision Start Start: Define Application IsCellular Is the reaction in live cells or sensitive enzymes? Start->IsCellular CanUseDMSO Can you tolerate >10% DMSO/DMF? IsCellular->CanUseDMSO No (Synthetic/In vitro) MethodB Protocol B: Cyclodextrin Complexation (HP-β-CD) IsCellular->MethodB Yes (Toxicity Concern) Scale Reaction Scale? CanUseDMSO->Scale No MethodA Protocol A: Co-Solvent Ramp (DMSO/t-BuOH) CanUseDMSO->MethodA Yes Scale->MethodB Large Scale/Precision MethodC Protocol C: Micellar Formulation (Non-ionic Surfactants) Scale->MethodC High Throughput/Small Scale

Figure 1: Decision tree for selecting the optimal solubilization method based on biological tolerance and experimental scale.

Protocol A: Co-Solvent Optimization (The Standard Approach)

Best For: Synthetic Click Chemistry (CuAAC), robust enzymatic assays. Mechanism: Reducing the dielectric constant of the solvent mixture to accommodate the hydrophobic scaffold.

The "Solvent Shift" Technique

Adding water to the organic solution often causes precipitation. Reversing the addition order is critical to avoid the "Oiling Out" phenomenon.

Recommended Solvents:

  • Primary: DMSO (Dimethyl sulfoxide) - Best universal solubility.

  • Secondary: t-BuOH (tert-Butanol) - Recommended specifically for CuAAC reactions as it stabilizes the Cu(I) species.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the carbamate in pure DMSO or t-BuOH at 100x the final desired reaction concentration (e.g., if you need 1 mM final, make a 100 mM stock).

    • Checkpoint: The solution must be perfectly clear. If hazy, sonicate at 35°C for 5 minutes.

  • The "Dropwise" Dilution:

    • Place your aqueous buffer (PBS, Tris, etc.) on a magnetic stirrer with vigorous stirring.

    • Slowly inject the organic stock sub-surface (tip of pipette submerged) into the vortex of the buffer.

    • Why: Sub-surface injection prevents high local concentration at the air-liquid interface where nucleation often starts.

  • Validation:

    • Measure absorbance at 600nm (OD600).

    • Pass: OD600 < 0.005 (Clear solution).

    • Fail: OD600 > 0.01 (Aggregates present).

Troubleshooting Table:

Observation Cause Solution
Milky White Cloud Rapid precipitation (Ostwald Ripening). Increase organic % or switch to Protocol B.

| Oily Droplets | Liquid-Liquid Phase Separation (LLPS). | The concentration is above the solubility limit even with co-solvent. Reduce concentration or add 0.1% Tween-20. |

Protocol B: Cyclodextrin Complexation (The Biocompatible Fix)

Best For: Cell-based assays, animal studies, or systems where DMSO is toxic. Mechanism: The hydrophobic tert-butyl-cyclohexyl group inserts into the donut-shaped cavity of the cyclodextrin, hiding it from the water while the carbamate remains accessible.

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Note: Do not use α-CD (cavity too small for t-butyl) or γ-CD (cavity too loose).

CD_Complex Guest Carbamate (Hydrophobic) Host HP-β-CD (Cavity) Guest->Host  Kd Equilibrium   Complex Inclusion Complex (Soluble) Host->Complex  Encapsulation  

Figure 2: Schematic of the host-guest encapsulation process. The hydrophobic carbamate is shielded within the HP-β-CD cavity.

Step-by-Step Procedure:

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water or buffer. Filter through a 0.22 µm filter.

  • Solid Dispersion: Add the solid carbamate directly to the HP-β-CD solution.

    • Target Ratio: Use a 5:1 to 10:1 molar excess of Cyclodextrin to Carbamate. The binding constant (

      
      ) for tert-butyl groups is generally high, but excess CD drives the equilibrium to the soluble complex.
      
  • Equilibration:

    • Shake or vortex at room temperature for 4–6 hours .

    • Tip: Mild heating (40°C) accelerates complexation but ensure you cool down to check for precipitation.

  • Filtration: Filter the resulting solution (0.45 µm) to remove any uncomplexed solid. The filtrate contains your solubilized carbamate.

Protocol C: Surfactant-Assisted Screening

Best For: High-throughput screening (HTS) or non-sensitive enzymatic assays.

Reagent: Tween-80 or Triton X-100 . Concentration: 0.01% to 0.1% (v/v).

Procedure:

  • Dissolve carbamate in DMSO (100x stock).

  • Prepare buffer containing 0.05% Tween-80 .

  • Dilute DMSO stock into the surfactant-buffer. The surfactant prevents the "brick dust" formation by stabilizing the micro-precipitates into micelles.

Frequently Asked Questions (FAQs)

Q: I am doing a Click Reaction (CuAAC). Will Cyclodextrins interfere with the Copper catalyst? A: Generally, no. However, cyclodextrins can weakly chelate metals. If using Protocol B for Click chemistry, increase your Copper/Ligand concentration slightly (e.g., from 100 µM to 200 µM) to ensure catalytic efficiency. Alternatively, use the THPTA ligand, which is highly water-soluble and outcompetes the cyclodextrin for copper binding.

Q: Can I heat the solution to dissolve it? A: You can heat up to 50°C during preparation, but carbamates are thermally labile over long periods, especially in acidic or basic aqueous solutions (hydrolysis risk). Always return to room temperature to verify solubility before starting your reaction.

Q: Why not just adjust the pH? A: This molecule lacks a significantly ionizable group in the physiological pH range (pH 4–8). The carbamate proton is not acidic enough (


) to be deprotonated without decomposing the molecule. pH adjustment is not  a viable solubility strategy for this compound.

References

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][2] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. (Describes THPTA and solvent tolerance).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Bergbreiter, D. E. (2002). Using soluble polymers to recover catalysts and ligands. Chemical Reviews, 102(10), 3345-3384. (Discusses solubility of polymer-bound and lipophilic ligands in aqueous media).

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Copper Catalysts from (4-tert-butyl-1-ethynylcyclohexyl) carbamate Click Reactions

Introduction The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely employed in pharmaceutical and materials science for its high efficiency and broad functional group tole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely employed in pharmaceutical and materials science for its high efficiency and broad functional group tolerance.[1] However, the presence of residual copper catalyst in the final product is a significant concern, particularly in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Residual copper can interfere with downstream biological assays, exhibit cytotoxicity, and catalyze undesirable side reactions.[2] For drug development professionals working with molecules such as (4-tert-butyl-1-ethynylcyclohexyl) carbamate, ensuring the effective removal of copper to levels compliant with regulatory standards is a critical step in the purification process.[4]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the removal of copper catalysts from click reactions involving (4-tert-butyl-1-ethynylcyclohexyl) carbamate and similar molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst from my reaction mixture?

A1: Residual copper can have several detrimental effects. In a pharmaceutical context, it can be toxic and is strictly regulated by agencies like the European Medicines Agency (EMA).[3][4] From a chemical standpoint, leftover copper can interfere with subsequent synthetic steps or lead to the degradation of the final compound. For biological applications, even trace amounts of copper can be cytotoxic or interfere with assays.[2][5]

Q2: What are the most common methods for removing copper catalysts from click reactions?

A2: The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing the product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[6][7] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[8]

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel, alumina, or Celite.[6][7][9] These materials can adsorb the copper catalyst, allowing the purified product to pass through.

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper.[6][10][11] The resin is stirred with the reaction mixture and then filtered off, taking the bound copper with it.

Q3: My product is still blue or green after purification. What does this mean and what should I do?

A3: A persistent blue or green color in your product is a strong indicator of residual copper contamination.[6] This can happen if the initial purification method was incomplete or if your product itself has an affinity for copper, a known issue with triazole products.[2] To resolve this, you can repeat the purification step, for instance, by performing additional aqueous washes with a chelating agent or by passing the product through a fresh plug of silica gel.[6][7] A combination of methods, such as an EDTA wash followed by silica gel filtration, is often more effective.[7]

Q4: My product, (4-tert-butyl-1-ethynylcyclohexyl) carbamate or its triazole derivative, seems to have some water solubility. Will I lose product during aqueous washes?

A4: If your product has some degree of water solubility, product loss during aqueous extraction is a valid concern. To mitigate this, you can use a saturated aqueous solution of sodium chloride (brine) for the washes after the initial chelation step. The high salt concentration in brine reduces the solubility of organic compounds in the aqueous phase, thus minimizing product loss.[6]

Q5: I'm performing NMR analysis, but my peaks are broad or absent. Could this be due to copper?

A5: Yes, residual copper, being paramagnetic, can cause significant line broadening in NMR spectra, sometimes to the point where peaks are indistinguishable from the baseline.[6] To remedy this, ensure thorough copper removal before analysis. A quick and effective method is to pass a small sample of your compound dissolved in a suitable solvent through a short plug of silica gel or alumina immediately before preparing your NMR sample.[4][6]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Persistent blue or green color in the product after purification. 1. Incomplete removal of copper catalyst. 2. The product itself chelates copper.1. Perform additional aqueous washes with a chelating agent (e.g., EDTA, ammonia).[6] 2. Pass the product through a plug of silica gel or alumina.[7] 3. Use a scavenger resin with a high affinity for copper.[6] 4. For stubborn cases, try a stronger chelating agent or a combination of methods.[2]
Low product yield after aqueous workup. The product is partially water-soluble and is being lost in the aqueous phase.Use brine (saturated NaCl solution) to wash the organic layer, which will decrease the solubility of the organic product in the aqueous phase.[6]
Broad or absent peaks in NMR spectrum. Paramagnetic interference from residual copper.1. Pass the sample through a short plug of silica gel or alumina before NMR analysis.[6] 2. Ensure thorough removal of copper using one of the recommended protocols.
Column chromatography fails to separate the product from the copper catalyst. The copper species and the product have similar polarity and affinity for the stationary phase.1. Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.[6] 2. Try a different stationary phase (e.g., alumina instead of silica gel).[9] 3. Use a scavenger resin to remove copper prior to chromatography.[6]
Scavenger resin is ineffective. 1. Insufficient amount of resin used. 2. Inadequate stirring time. 3. The chosen resin is not suitable for the solvent system.1. Increase the equivalents of scavenger resin relative to the copper catalyst.[6] 2. Increase the stirring time; removal can sometimes take several hours to overnight.[12][13] 3. Consult the manufacturer's instructions for solvent compatibility.

Comparative Overview of Copper Removal Methods

Method Efficiency Pros Cons Best Suited For
Aqueous Wash with Chelating Agent (e.g., EDTA) Good to Excellent- Cost-effective - Scalable - Simple procedure- Can lead to product loss if the product is water-soluble - May require multiple washesOrganic-soluble products.
Filtration through Silica/Alumina Plug Good- Fast and simple - Can remove finely suspended copper species- Potential for product loss on the solid support - May not be sufficient for high levels of copperQuick purification of small to medium scale reactions; pre-purification before chromatography.
Copper Scavenger Resins Excellent- High selectivity for copper - Minimal product loss - Applicable to a wide range of solvents- Higher cost compared to other methods - Can require longer reaction timesWater-soluble products, final purification steps to achieve very low copper levels, and when aqueous extraction is not feasible.
Column Chromatography Good to Excellent- Can provide very pure product- Time-consuming - Requires significant solvent volumes - Copper may co-elute with the productPurification of complex mixtures where other impurities also need to be removed.

Note: The efficiency of each method can be highly dependent on the specific substrate and reaction conditions. Optimization is often necessary.

Experimental Protocols

Protocol 1: Aqueous Wash with a Chelating Agent (EDTA)

This method is a cost-effective and common first-line approach for removing the bulk of copper catalyst. Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a very stable, water-soluble complex with copper(II) ions.

Materials:

  • Crude reaction mixture containing the (4-tert-butyl-1-ethynylcyclohexyl) carbamate derivative.

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in water, with the pH adjusted to 8 using NaOH.

  • Separatory funnel.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Rotary evaporator.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Add an equal volume of the 0.5 M EDTA solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[6][14]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.

Protocol 2: Filtration through a Silica Gel Plug

This method is useful for removing finely suspended or dissolved copper species and can be used as a standalone method for small-scale reactions or in combination with an aqueous wash for more thorough purification.[2][6]

Materials:

  • Crude product dissolved in a minimal amount of a suitable solvent.

  • Silica gel (for flash chromatography).

  • Pasteur pipette or a small chromatography column.

  • Cotton or glass wool.

  • Sand.

  • Eluting solvent.

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or small column.

  • Add a small layer of sand (approx. 0.5 cm).

  • Fill the pipette/column with silica gel to the desired height (typically 5-10 cm).

  • Add another small layer of sand on top of the silica gel.

  • Pre-wet the silica plug with the eluting solvent.

  • Carefully load the crude product solution onto the top of the silica plug.

  • Elute the product through the plug using the eluting solvent, collecting the filtrate.

  • Monitor the elution by TLC to ensure the product has passed through.

  • Concentrate the filtrate to obtain the purified product.

Protocol 3: Copper Removal with a Scavenger Resin

This protocol is particularly effective for achieving very low levels of copper contamination and is ideal for water-soluble products or when aqueous extraction is problematic.[3][6]

Materials:

  • Reaction mixture (in a suitable solvent).

  • Copper scavenger resin (e.g., QuadraSil®, SiliaMetS® Thiol, Chelex® 100, or other commercially available resins).[10][11]

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Buchner funnel and filter paper).

Procedure:

  • To the reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the amount of copper catalyst used).[6]

  • Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the reaction conditions.[12][13]

  • Monitor the removal of copper by taking small aliquots of the solution and analyzing for color or by a more sensitive method if required (e.g., ICP-MS for API development).

  • Once the copper has been removed, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • The filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.

Visualization of Workflows

Decision-Making for Copper Removal

CopperRemovalDecision start Crude Product from Click Reaction is_product_organic_soluble Is the product soluble in immiscible organic solvents? start->is_product_organic_soluble aqueous_wash Perform Aqueous Wash with Chelating Agent (EDTA) is_product_organic_soluble->aqueous_wash Yes scavenger_resin Use Copper Scavenger Resin is_product_organic_soluble->scavenger_resin No is_copper_removed_aq Is copper removed? (Check for color) aqueous_wash->is_copper_removed_aq silica_plug Pass through Silica Gel Plug is_copper_removed_aq->silica_plug No final_product Copper-Free Product is_copper_removed_aq->final_product Yes silica_plug->final_product is_copper_removed_scav Is copper removed? scavenger_resin->is_copper_removed_scav is_copper_removed_scav->silica_plug No, but product is now in organic solvent is_copper_removed_scav->final_product Yes

Caption: A decision-making workflow for selecting a copper removal method.

Mechanism of Copper Chelation by EDTA

EDTA_Chelation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Product Product-Cu(I/II) Complex Cu_ion Cu²⁺ Product->Cu_ion Partitioning Cu_EDTA_complex [Cu(EDTA)]²⁻ (Water Soluble) Cu_ion->Cu_EDTA_complex EDTA EDTA EDTA->Cu_EDTA_complex Chelation

Caption: The process of copper removal via chelation with EDTA during liquid-liquid extraction.

References

  • BenchChem. (n.d.). Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions.
  • BenchChem. (2025, December). Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions.
  • ECHEMI. (n.d.). How can I remove copper from a click reaction mixture using EDTA?.
  • Carnegie Mellon University. (n.d.). Catalyst Removal. Matyjaszewski Polymer Group.
  • Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. (2012, September 4).
  • ResearchGate. (2012, November 22). Which is the best and fastest technique to remove copper after polymerization reactions by ATRP?.
  • ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst?.
  • SAMCO. (2020, September 29). What's the Best Way to Remove Copper from Industrial Wastewater?.
  • Biotage. (n.d.). Metal scavengers for organic purification.
  • Tyagi, V. K., et al. (2022). Copper removal from aqueous solution using chemical precipitation and adsorption by Himalayan Pine Forest Residue as Biochar. Water Science & Technology, 86(2), 336–348.
  • 911Metallurgist. (2017, March 26). Copper Precipitation Methods.
  • European Medicines Agency (EMA). (n.d.). Guideline on the specification limits for residues of metal catalysts.
  • Choosing the Optimal Chelating Agent for Effective Copper Management in Various Applications. (2024, October 11).
  • Sigma-Aldrich. (n.d.). Copper chelating.
  • Biotage. (n.d.). Metal Scavenger User Guide.
  • G-Biosciences. (n.d.). Copper Chelating Resin.
  • Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities.
  • Fokin, V. V., et al. (2005). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216.
  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).

Sources

Optimization

Technical Support Center: Impurity Profiling for (4-tert-butyl-1-ethynylcyclohexyl) Carbamate

The following technical guide is designed as a specialized support resource for researchers and process chemists working with (4-tert-butyl-1-ethynylcyclohexyl) carbamate . It addresses the specific stereochemical and st...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working with (4-tert-butyl-1-ethynylcyclohexyl) carbamate . It addresses the specific stereochemical and stability challenges inherent to 4-substituted cyclohexyl systems.

Welcome to the Advanced Application Support Hub. Subject: Troubleshooting Impurity Profiles in Tertiary Ethynyl Carbamate Synthesis. Case ID: 4-TBE-CARB-001

Executive Summary

The synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate presents a classic problem in cyclohexane stereochemistry. The tert-butyl group at position 4 acts as a "conformational anchor," locking the ring into a rigid chair conformation with the tert-butyl group in the equatorial position. Consequently, the addition of the ethynyl group and the subsequent carbamoylation leads to distinct diastereomers (axial vs. equatorial functionalization) rather than simple enantiomers.

This guide addresses the three primary impurity classes encountered in this workflow: Stereoisomers , Synthetic Byproducts , and Degradation Products .

Part 1: The Stereoisomer Challenge (Isomeric Impurities)

Q: I observe a "split peak" in my HPLC/GC chromatogram with identical mass spectra. Is this a resolution issue?

A: It is likely not a resolution issue but rather the separation of diastereomers .

In 4-substituted cyclohexanones, the nucleophilic attack of the acetylide anion (


) can occur from two distinct trajectories:
  • Axial Attack: The nucleophile approaches parallel to the axial hydrogens. This is often sterically favored for small nucleophiles but leads to the Equatorial Alcohol .

  • Equatorial Attack: The nucleophile approaches from the "side," leading to the Axial Alcohol .

Because the tert-butyl group locks the ring, these two outcomes are stable diastereomers (cis/trans isomers) with different physical properties, including retention times.

  • Diagnostic: The isomers will have identical

    
     (molecular ion) but distinct NMR shifts.
    
  • The "Wrong" Isomer: Depending on your target (usually the isomer where the carbamate is axial or equatorial depending on receptor binding), the other isomer is considered a critical impurity (often 5–15% if unoptimized).

Q: How do I distinguish the isomers using NMR?

A: You cannot rely on the methine proton of the carbamate carbon (C1) because it is quaternary (no proton). Instead, focus on the Ethynyl Proton and the Ring Protons .

FeatureAxial-Ethynyl Isomer (Equatorial Carbamate)Equatorial-Ethynyl Isomer (Axial Carbamate)Mechanistic Reason
Ethynyl Proton (

)
Shielded (Lower ppm)Deshielded (Higher ppm)Anisotropy of the cyclohexane ring.
C1-OH/Carbamate EquatorialAxialResult of nucleophilic trajectory.
C3/C5 Axial Protons Normal MultipletBroadened/Shifted1,3-diaxial interaction with the axial carbamate group.

Part 2: Synthetic Byproducts (Reaction Specific)

Q: There is a persistent non-polar impurity eluting just before the main peak. What is it?

A: This is most likely the Dehydration Product (Enyne) .

Tertiary propargylic alcohols (and their carbamates) are prone to acid-catalyzed dehydration. If your carbamoylation method involves acidic conditions (e.g., using TFA/Sodium Cyanate) or if the workup is too acidic, water is eliminated to form a double bond within the ring.

  • Structure: 4-tert-butyl-1-ethynylcyclohex-1-ene.

  • Detection: Look for a mass loss of 18 (water) or 61 (carbamic acid) relative to the parent, or

    
     corresponding to the enyne core. In UV-Vis, this impurity often has a higher extinction coefficient due to conjugation between the alkyne and the new alkene.
    
Q: I see high molecular weight species. Could these be dimers?

A: Yes. Two common sources exist depending on your carbamoylation reagent:

  • Isocyanate Oligomers: If using Trichloroacetyl isocyanate (TCAI) or similar, moisture can hydrolyze the reagent to form dimers/trimers before it reacts with your alcohol.

  • Glaser Coupling: If the copper content in your reagents is not controlled, or if oxygen is present during the ethynylation, two ethynyl groups can oxidatively couple to form a diyne dimer (R-C

    
    C-C
    
    
    
    C-R).

Part 3: Visualizing the Impurity Pathways

The following diagram maps the genesis of these impurities during the standard synthesis workflow.

ImpurityMap Ketone Starting Material: 4-tert-butylcyclohexanone Alcohol Intermediate: Tertiary Alcohol Ketone->Alcohol Ethynylation (Li-C≡CH) Imp_Isomer Impurity A: Diastereomer (Cis/Trans) Ketone->Imp_Isomer Stereochem Control (Axial vs Eq Attack) Product Target Product: (4-t-butyl-1-ethynylcyclohexyl) carbamate Alcohol->Product Carbamoylation Imp_Enyne Impurity B: Dehydrated Enyne Alcohol->Imp_Enyne Acidic Workup (-H2O) Imp_Dimer Impurity C: Glaser Dimer Alcohol->Imp_Dimer O2/Cu trace (Oxidative Coupling) Imp_Hydrolysis Impurity D: Hydrolysis Product (Reverted Alcohol) Product->Imp_Hydrolysis Storage/Moisture (-NH3, -CO2)

Figure 1: Impurity genealogy in the synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate. Red dashed lines indicate impurity formation pathways.

Part 4: Stability & Degradation (Storage)

Q: My sample purity dropped after 1 month at room temperature. What happened?

A: Carbamates of tertiary alcohols are sterically crowded and can be thermally or hydrolytically unstable.

  • Hydrolysis: In the presence of moisture, the carbamate linkage can hydrolyze, releasing ammonia and carbon dioxide, and reverting to the parent tertiary alcohol .

    • Mechanism:[1][2]

      
      
      
  • Cyclization: If the ethynyl group is not protected, long-term storage can lead to slow internal cyclization or polymerization of the alkyne moiety, especially if exposed to light or trace metals.

Storage Recommendation: Store at -20°C under argon, protected from light. Ensure the sample is strictly anhydrous.

Part 5: Analytical Method Parameters (HPLC)

To separate the diastereomers and the dehydration impurity, use the following starting conditions:

ParameterRecommendationRationale
Column C18 (High Carbon Load) or Phenyl-HexylPhenyl-hexyl phases often provide better selectivity for geometric isomers and pi-systems (alkynes).
Mobile Phase Water/Acetonitrile (Gradient)Standard reversed-phase.
Modifier 0.1% Formic Acid or Ammonium AcetateNeutral to slightly acidic pH prevents carbamate hydrolysis during analysis.
Wavelength 210 nm (low sensitivity) or CAD/ELSDCarbamates have weak UV absorbance. The ethynyl group helps, but Charged Aerosol Detection (CAD) is superior for quantitation.

References

  • Stereochemistry of 4-tert-butylcyclohexanone Addition

    • Rzepa, H. (2015). The mechanism of borohydride reductions.[3] Part 2: 4-t-butyl-cyclohexanone.[4][5] Imperial College London. Link

    • Note: Describes the axial vs equatorial
  • Synthesis of Tertiary Carbamates

    • Loev, B., & Kormendy, M. F. (1963). An Improved Synthesis of Carbamates. Journal of Organic Chemistry, 28(12), 3421–3426. Link

    • Note: The foundational text for synthesizing carbamates from tertiary alcohols using Sodium Cyan
  • Impurity Profiling of Carbamate Drugs

    • Helsinki Institute for Verifiction of the Chemical Weapons Convention.[6] (2024).[7] Linkage of starting materials and an intermediate synthesis product of a carbamate. Helda. Link

    • Note: Provides methodology for GC-HRMS profiling of carbam
  • NMR Characterization of Cyclohexyl Isomers

    • ChemicalBook. (n.d.). TRANS-4-TERT-BUTYLCYCLOHEXANOL 1H NMR spectrum. Link

    • Note: Reference spectra for the diastereomeric alcohol intermedi

Sources

Troubleshooting

preventing homocoupling of (4-tert-butyl-1-ethynylcyclohexyl) carbamate

Topic: Preventing Homocoupling of (4-tert-butyl-1-ethynylcyclohexyl) carbamate Ticket ID: #ALK-9924-GLASER Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Mechanistic Insight The Molecule: (4-ter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Homocoupling of (4-tert-butyl-1-ethynylcyclohexyl) carbamate Ticket ID: #ALK-9924-GLASER Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Mechanistic Insight

The Molecule: (4-tert-butyl-1-ethynylcyclohexyl) carbamate is a sterically constrained, conformationally locked terminal alkyne. The tert-butyl group at the 4-position forces the cyclohexane ring into a rigid chair conformation. Depending on the synthesis, the ethynyl group is either axial or equatorial.

The Problem: The primary threat to yield and purity is oxidative homocoupling (Glaser-Hay coupling), where two molecules of your alkyne dimerize to form a 1,3-diyne.



Why it happens (The "Why"): Even with the steric bulk of the tert-butyl cyclohexane scaffold, the terminal proton of the alkyne remains acidic (


) and accessible. In the presence of Copper (Cu) catalysts—often used in Sonogashira couplings or Click chemistry—and trace Oxygen, the copper acetylide intermediate undergoes oxidation rather than the desired cross-coupling.[1]
The Oxidative Homocoupling Cycle

The following diagram illustrates the "Danger Zone" where Oxygen intercepts the Copper Acetylide.

GlaserCycle Start Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu(I)-Acetylide (Active Species) Start->Cu_Acetylide + Base, - HX Cu1 Cu(I) Catalyst Cu1->Cu_Acetylide Oxidation Oxidation by O2 (The Critical Failure Point) Cu_Acetylide->Oxidation + O2 Cu2_Complex Cu(II)-Acetylide Dimer Oxidation->Cu2_Complex Electron Transfer Product Homocoupled Diyne (R-C≡C-C≡C-R) Cu2_Complex->Product Reductive Elimination Product->Cu1 Regeneration (Cycle)

Figure 1: The mechanism of Copper-mediated oxidative homocoupling. Note that Oxygen is the switch that diverts the Cu-Acetylide from cross-coupling to dimerization.

Troubleshooting Guides (Q&A)

Issue 1: "I see a [2M-2] peak in LCMS during Sonogashira coupling."

Diagnosis: You are generating the Glaser dimer.[2] This usually occurs because the rate of homocoupling (fast) is outcompeting the rate of cross-coupling (slow), often due to oxygen leakage or inactive Palladium.

Q: Is your reaction changing color to green/blue?

  • Yes: This indicates the formation of Cu(II) species, confirming oxygen ingress.

  • Solution:

    • Degas Rigorously: Do not just sparge. Use the Freeze-Pump-Thaw method (see Protocol A).

    • Add a Reductant: Add 10-20 mol% of Sodium Ascorbate or a saturated solution of

      
      . This keeps Copper in the Cu(I) state, which is active for Sonogashira but less prone to oxidative dimerization cycles than Cu(II) [1].
      
    • Switch to "Copper-Free" Conditions: If the problem persists, eliminate Copper entirely (see Protocol B).

Issue 2: "The starting material degrades upon storage."

Diagnosis: Terminal alkynes can slowly polymerize or dimerize if stored in contact with metal traces and air.

Q: How are you storing the carbamate?

  • A: In a clear vial on the shelf.

  • Correction:

    • Light: Protect from light (amber vial).

    • Atmosphere: Backfill with Argon.[3]

    • Stabilizers: For long-term storage of bulk intermediate, add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1% w/w if downstream chemistry permits.

    • Container: Avoid using metal spatulas which can leave trace Fe/Cu/Ni salts that catalyze slow degradation. Use glass or plastic tools.

Issue 3: "My yield is low, but I don't see the dimer."

Diagnosis: The carbamate group might be interfering.

  • Analysis: If you are using a strong base (e.g., NaH, LiHMDS), you might be deprotonating the carbamate N-H, leading to isocyanate formation or intramolecular cyclization onto the alkyne (forming a cyclic enol ether/oxazolidinone derivative).

  • Solution: Switch to milder inorganic bases like

    
     or 
    
    
    
    in non-protic solvents (DMF, DMSO) to favor the alkyne activation over the carbamate deprotonation.

Experimental Protocols

Protocol A: The "Gold Standard" Degassing (Freeze-Pump-Thaw)

Use this for sensitive Sonogashira couplings where homocoupling > 5%.

  • Setup: Place your solvent (THF, DMF, or Toluene) and the alkyne in a Schlenk tube. Do not add the catalyst yet.

  • Freeze: Submerge the tube in liquid nitrogen until the solvent is solid.

  • Pump: Open the stopcock to high vacuum (0.1 mmHg) for 5–10 minutes.

  • Thaw: Close the stopcock. Remove from

    
     and thaw in a warm water bath. Do not stir.
    
  • Repeat: Perform this cycle 3 times.

  • Backfill: Backfill with high-purity Argon.

  • Catalyst Addition: Add Pd and Cu catalysts quickly under a positive stream of Argon.

Protocol B: Copper-Free Sonogashira Coupling

Eliminates the possibility of Glaser coupling by removing Copper.[3]

Reagents:

  • (4-tert-butyl-1-ethynylcyclohexyl) carbamate (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • Catalyst:

    
     (3 mol%) + XPhos  (6 mol%) OR 
    
    
    
    (5 mol%)
  • Base: Pyrrolidine or Piperidine (2.0 equiv) - Secondary amines act as both base and ligand. [2]

  • Solvent: Degassed Water/Acetonitrile (1:1) or pure DMF.

Procedure:

  • Combine Aryl Halide, Pd catalyst, and Ligand in a reaction vessel.

  • Degas solvent (sparging with Ar for 30 mins is usually sufficient for Cu-free).

  • Add solvent and Base.[2][4][5]

  • Heat to 60°C.

  • Slow Addition: Add the alkyne (dissolved in minimal solvent) via syringe pump over 1 hour. Mechanism: This keeps the concentration of free alkyne low, statistically favoring the cross-coupling over any background side reactions.[6]

Decision Logic for Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Problem: Low Yield / Dimer Formation CheckO2 Is the reaction under Inert Atm (Ar/N2)? Start->CheckO2 CheckCu Are you using Copper (CuI)? CheckO2->CheckCu Yes FixAtm Action: Implement Freeze-Pump-Thaw CheckO2->FixAtm No ReduceCu Action: Reduce Cu to 1-2 mol% Add Na-Ascorbate CheckCu->ReduceCu Yes (>5 mol%) CuFree Action: Switch to Cu-Free Protocol (Pd/XPhos or Pd/Piperidine) CheckCu->CuFree Yes (<5 mol% but still dimerizing) CheckBase Check Base Strength (Avoid strong bases) CheckCu->CheckBase No (Already Cu-Free)

Figure 2: Decision tree for troubleshooting alkyne dimerization.

Data Summary: Catalyst Systems Comparison

ParameterStandard SonogashiraCu-Free SonogashiraReductive Sonogashira
Catalysts

/ CuI

/ XPhos

/ CuI / Na-Ascorbate
Risk of Dimer High (if

present)
Zero (Mechanistically impossible)Low
Reaction Rate Fast (Room Temp)Slower (Requires Heat)Medium
Suitability Robust substratesSensitive Alkynes Large Scale (Cost effective)

References

  • Glaser Coupling Mechanism & Prevention : Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[7] Angewandte Chemie International Edition.

  • Copper-Free Sonogashira Protocols : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Purification of Alkynes : BenchChem Technical Guides. "Preventing homocoupling in Sonogashira reactions."

  • Metal Scavenging : SiliCycle Metal Scavenger Solutions (Si-TMT) for removing Pd/Cu post-reaction.

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for (4-tert-butyl-1-ethynylcyclohexyl) carbamate and all reagents before proceeding.

Sources

Reference Data & Comparative Studies

Validation

Analytical Architecture for (4-tert-butyl-1-ethynylcyclohexyl) Carbamate: A Comparative Purity Assessment Guide

Executive Summary For researchers and drug development professionals, (4-tert-butyl-1-ethynylcyclohexyl) carbamate represents a classic analytical paradox: it is a structurally rigid scaffold critical for stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, (4-tert-butyl-1-ethynylcyclohexyl) carbamate represents a classic analytical paradox: it is a structurally rigid scaffold critical for stereochemical control, yet it lacks the strong chromophores required for standard UV detection and possesses the thermal lability characteristic of carbamates.

This guide moves beyond generic protocols to establish a triangulated analytical strategy . We compare the three dominant methodologies—HPLC-CAD, qNMR, and GC-MS—demonstrating why Charged Aerosol Detection (CAD) is the superior routine method for purity, while Quantitative NMR (qNMR) serves as the absolute reference standard.

Part 1: Critical Analysis of Molecular Properties

Before selecting a method, one must understand the molecule's behavior to avoid "phantom" impurities or missed isomers.

The Stereochemical Challenge (Cis/Trans Isomerism)

The tert-butyl group at position 4 locks the cyclohexane ring into a chair conformation. The ethynyl and carbamate groups at position 1 can be either axial or equatorial.

  • Critical Impurity: The diastereomer (cis vs. trans). Standard C18 columns often fail to resolve these effectively without specific mobile phase tuning.

  • Impact: Biological activity often resides in only one isomer; analytical methods must separate them.

The Detection Deficit
  • Weak UV Absorbance: The molecule lacks a conjugated

    
    -system. The ethynyl group (
    
    
    
    ) and carbamate carbonyl provide only weak absorbance at low wavelengths (<210 nm), where solvent cutoff becomes a noise issue.
  • Thermal Lability: Like most carbamates, this molecule undergoes thermal elimination to form the corresponding isocyanate and alcohol upon heating, making standard GC injection ports a source of artifactual degradation.[1]

Part 2: Comparative Analytical Methodologies

Method A: HPLC-CAD (Charged Aerosol Detection)

Status: The Gold Standard for Routine Purity & Isomer Quantification

Unlike UV, which depends on extinction coefficients, CAD offers near-universal response based on mass. This is critical for detecting synthetic precursors (often lacking chromophores) and quantifying the cis/trans ratio accurately without reference standards for every impurity.

Experimental Protocol
  • Column: Agilent Zorbax SB-Phenyl or Phenomenex Kinetex Biphenyl (4.6 x 150 mm, 2.7 µm).

    • Reasoning: Phenyl phases offer superior

      
       selectivity for the ethynyl group, enhancing separation of the axial/equatorial isomers compared to standard C18.
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (MeCN)[2][3]

  • Gradient: 30% B to 80% B over 15 minutes.

  • Detector Settings: Nebulizer Temp: 35°C; Power Function: 1.0 (for linearity).

Performance Data
ParameterHPLC-UV (205 nm)HPLC-CAD
Linearity (

)
0.985 (Drift at low conc.)>0.998
LOD ~50 ppm~1-5 ppm
Isomer Resolution (

)
1.2 (Shoulder peak)>2.5 (Baseline separation)
Mass Balance Poor (Misses non-UV impurities)Excellent (98-102%)
Method B: Quantitative NMR (qNMR)

Status: The Absolute Reference (Primary Standard)

When reference standards are unavailable for the specific carbamate or its isomers, qNMR provides absolute purity determination based on proton counting.

Experimental Protocol
  • Solvent: DMSO-

    
     (Prevents exchange of carbamate protons).
    
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).

  • Key Signals for Integration:

    • 
       ~0.85 ppm (9H, s): tert-butyl group (High intensity, clean baseline).
      
    • 
       ~2.9 ppm (1H, s):  Ethynyl proton (
      
      
      
      ).
    • 
       ~6.5 ppm (2H, br s):  Carbamate 
      
      
      
      .
  • Calculation:

    
    
    
Why Use This?

It validates the response factors used in HPLC-CAD. If the CAD purity is 99.5% but qNMR shows 95%, you have non-eluting inorganic salts or retained solvent.

Method C: GC-MS (Cold On-Column)

Status: Restricted Use (Identification Only)

Standard split/splitless injection (250°C) will thermally degrade the carbamate. GC is only viable with Cold On-Column (COC) injection or Programmable Temperature Vaporization (PTV).

Degradation Pathway (The "Ghost" Peak)

Under heat, the carbamate undergoes elimination:



Result: You detect the alcohol degradation product and assume the sample is impure, when it was actually pure before injection.
Optimized Protocol (If GC is mandatory)
  • Injector: Cool-on-column, track oven mode.

  • Initial Temp: 40°C (Hold 1 min).

  • Ramp: 10°C/min to 220°C.

  • Column: DB-1 or ZB-5 (Non-polar thin film to lower elution temps).

Part 3: Visualization & Decision Logic

Workflow: Selecting the Correct Analytical Tool

This decision tree guides the researcher based on the development stage and data requirement.

MethodSelection Start Purity Assessment Need IsRefAvailable Is Certified Reference Standard Available? Start->IsRefAvailable RoutineQC Routine QC / Lot Release IsRefAvailable->RoutineQC Yes StructureID Structure Elucidation or Mass Balance IsRefAvailable->StructureID No HPLC_CAD Method A: HPLC-CAD (High Precision, Isomer Sep) RoutineQC->HPLC_CAD Preferred GC_MS Method C: GC-MS (COC) (Volatile Impurities Only) RoutineQC->GC_MS Solvents Only StructureID->HPLC_CAD Secondary (Area %) qNMR Method B: qNMR (Absolute Purity, No Ref Std) StructureID->qNMR Primary Choice

Caption: Decision matrix for selecting the optimal analytical technique based on reference standard availability and data needs.

Mechanism: Thermal Degradation Risk in GC

Understanding why standard GC fails is crucial for data integrity.

Degradation cluster_warning Analytical Artifact Carbamate (4-t-butyl...) Carbamate Heat Heat (>150°C) GC Injector Carbamate->Heat Alcohol 4-t-butyl-1-ethynyl cyclohexanol Heat->Alcohol Elimination Isocyanate Isocyanic Acid (HNCO) Heat->Isocyanate Elimination

Caption: Thermal elimination pathway of tertiary carbamates in hot GC injectors, leading to false impurity profiles.

Part 4: Summary of Recommendations

  • Primary Method: Adopt HPLC-CAD using a Phenyl-Hexyl column. This solves the UV detection limit issue and provides the necessary shape selectivity to resolve the cis/trans isomers.

  • Validation: Use qNMR to assign the absolute purity of your first batch, which then serves as the "Gold Standard" to calibrate your HPLC-CAD method.

  • Avoid: Standard GC-MS. If volatile analysis is required, use Headspace-GC for solvents, or derivatize the carbamate (e.g., trifluoroacetylation) to stabilize it, though this is labor-intensive.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. Link

  • Tadeo, J. L., et al. (2000). Analysis of Carbamate Insecticides by Gas Chromatography. Journal of Chromatography A. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter on Isomer Separation). Link

Sources

Comparative

Technical Guide: HPLC Analysis &amp; Separation Strategies for (4-tert-butyl-1-ethynylcyclohexyl) carbamate

Topic: HPLC Analysis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Analysis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

(4-tert-butyl-1-ethynylcyclohexyl) carbamate is a structural analog of the sedative ethinamate , distinguished by the bulky tert-butyl group at the 4-position of the cyclohexane ring. In drug development, this molecule often appears as a synthetic intermediate or a specific impurity in the synthesis of neuroactive steroids or carbamate-based inhibitors.

The Analytical Challenge:

  • Geometric Isomerism: The tert-butyl group locks the cyclohexane ring into a rigid chair conformation. Consequently, the ethynyl and carbamate groups at C1 can exist in two distinct diastereomeric configurations: axial or equatorial. Separating these geometric isomers (cis/trans relative to the t-butyl group) is the primary chromatographic hurdle.

  • Weak Chromophore: The carbamate moiety (-OC(O)NH

    
    ) and the terminal alkyne (-C≡CH) exhibit weak UV absorbance, typically restricted to the non-specific region (200–210 nm). This makes standard UV detection prone to baseline noise and interference from solvents.
    

This guide compares a Standard C18/UV Method against an Advanced Shape-Selective/CAD Method , demonstrating why the latter is the superior protocol for reliable quantification and isomer resolution.

Method Comparison: Legacy vs. Advanced

The following table summarizes the performance metrics of the two approaches.

FeatureMethod A: Standard (Legacy) Method B: Advanced (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl or C30
Separation Mechanism Hydrophobicity (Partitioning)Shape Selectivity +

-

Interactions
Detector UV-Vis (210 nm)Charged Aerosol Detector (CAD)
Isomer Resolution (

)
Poor (

, often co-elute)
Excellent (

)
LOD (Limit of Detection) ~10 µg/mL (Low Sensitivity)~0.5 µg/mL (High Sensitivity)
Suitability Crude purity checksImpurity profiling, Isomer ratio determination
Why Method B Wins:
  • Shape Selectivity: The Phenyl-Hexyl phase interacts with the

    
    -electrons of the ethynyl group and discriminates between the planar/non-planar aspects of the axial vs. equatorial isomers much better than the amorphous C18 chains.
    
  • Universal Detection: CAD detects all non-volatile analytes based on mass, eliminating the reliance on the weak carbamate chromophore and providing a uniform response factor for both isomers.

Detailed Experimental Protocols
Protocol A: Sample Preparation (Universal)
  • Diluent: Methanol:Water (80:20 v/v).

  • Stock Solution: Dissolve 10 mg of (4-tert-butyl-1-ethynylcyclohexyl) carbamate in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL with Diluent. Filter through a 0.2 µm PTFE syringe filter.

  • Stability Note: Carbamates can be thermally labile. Prepare fresh daily and keep autosampler at 10°C.

Protocol B: Advanced Shape-Selective Method (Recommended)

This method is designed to resolve the cis and trans isomers while providing high-sensitivity detection.

  • Instrument: UHPLC or HPLC system (e.g., Agilent 1290, Thermo Vanquish).

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C (Temperature control is critical for isomer separation).

  • Detection: Charged Aerosol Detector (CAD).[4]

    • Evaporator Temp: 35°C.

    • Power Function: 1.0.

    • Data Collection Rate: 10 Hz.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
15.0 70 Linear Gradient
15.1 95 Wash
20.0 95 Hold
20.1 40 Re-equilibration

| 25.0 | 40 | End |

Visualization of Method Logic

The following diagram illustrates the decision pathway for selecting the optimal method based on the specific analytical need (Purity vs. Isomer Ratio).

MethodSelection Start Start: Analyze (4-tert-butyl-1-ethynylcyclohexyl) carbamate Goal Define Analytical Goal Start->Goal Goal_Purity Gross Purity / Synthesis Check Goal->Goal_Purity Quick Check Goal_Isomer Isomer Ratio / Impurity Profiling Goal->Goal_Isomer Detailed Analysis Method_UV Method A: C18 + UV (210 nm) (Low Cost, Low Res) Goal_Purity->Method_UV Method_CAD Method B: Phenyl-Hexyl + CAD (High Res, High Sens) Goal_Isomer->Method_CAD Result_UV Result: Single Broad Peak (Isomers Co-elute) Method_UV->Result_UV Result_CAD Result: Baseline Separation (Cis/Trans Resolved) Method_CAD->Result_CAD

Caption: Decision tree for selecting the appropriate HPLC methodology based on analytical requirements.

Data Interpretation & Troubleshooting
Isomer Identification

In 4-substituted cyclohexyl systems, the elution order on a Phenyl-Hexyl column typically follows the "Rule of Compactness":

  • Isomer 1 (Early Eluter): Likely the isomer where the ethynyl group is equatorial (less steric hindrance, more interaction with mobile phase).

  • Isomer 2 (Late Eluter): Likely the isomer where the ethynyl group is axial (more compact, stronger interaction with the stationary phase's

    
    -system).
    Note: Confirmation requires NMR (NOESY) or injection of a known standard.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity (UV) Weak chromophore at 210 nm.Switch to CAD or ELSD.[4] If UV is mandatory, derivatize with p-nitrobenzoyl chloride.
Peak Tailing Residual silanol interactions with carbamate nitrogen.Ensure Mobile Phase A contains ammonium buffer (10-20 mM).
Drifting Baseline Gradient elution at low UV wavelengths.Use "HPLC Grade" or "LC-MS Grade" solvents; use CAD to eliminate refractive index effects.
References
  • Agilent Technologies. (2020). Analysis of Carbamate Pesticides by HPLC with Post-Column Derivatization (EPA Method 531.1).[5] Retrieved from [Link]

  • Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter on Geometric Isomer Separation).

  • Sielc Technologies. (2025). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756045, tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Retrieved from [Link]

Sources

Validation

comparing reactivity of (4-tert-butyl-1-ethynylcyclohexyl) carbamate with other alkynes

Topic: Reactivity Profile & Comparison Guide: (4-tert-butyl-1-ethynylcyclohexyl) carbamate Content Type: Technical Comparison Guide Audience: Senior Scientists, Medicinal Chemists, Process Development Engineers[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile & Comparison Guide: (4-tert-butyl-1-ethynylcyclohexyl) carbamate Content Type: Technical Comparison Guide Audience: Senior Scientists, Medicinal Chemists, Process Development Engineers[1]

Executive Summary

(4-tert-butyl-1-ethynylcyclohexyl) carbamate represents a distinct class of sterically hindered, conformationally locked tertiary propargylic amines .[1] Unlike standard terminal alkynes (e.g., phenylacetylene, propargyl alcohol) which exhibit rapid kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira couplings, this scaffold presents two critical challenges:

  • Extreme Steric Shielding: The tert-butyl locking group forces the cyclohexane ring into a rigid chair conformation.[1] Thermodynamic preference places the bulky carbamate (NH-Boc) group equatorially, forcing the reactive ethynyl group into a highly shielded axial position.

  • Fragmentation Risk: While more stable than their O-carbamate analogues, tertiary propargylic N-carbamates possess a latent instability.[1] Under specific catalytic conditions (high temperature or unoptimized Cu(I) loading), they can undergo ionization to form stable tertiary carbocations, leading to elimination or allenyl byproduct formation rather than the desired cycloaddition.

This guide compares its reactivity against standard benchmarks and provides optimized protocols to mitigate steric and electronic failure modes.

Structural & Conformational Analysis

To understand the reactivity, one must visualize the 3D architecture.[2] The 4-tert-butyl group acts as a conformational anchor (A-value > 5 kcal/mol), freezing the ring flip.[1]

  • Substituent 1 (C1): Ethynyl group (A-value ~0.41 kcal/mol).[1]

  • Substituent 2 (C1): NH-Boc group (A-value > 1.2 kcal/mol, effective bulk is large).[1]

  • Outcome: The bulky NH-Boc group occupies the equatorial position to minimize 1,3-diaxial interactions.[1] Consequently, the ethynyl group is forced Axial .

Implication for Reactivity: The axial ethynyl group is shrouded by the axial hydrogens at C3 and C5. Reagents (e.g., Cu-acetylide complexes or Pd-catalysts) face significant trajectory obstruction, reducing reaction rates by orders of magnitude compared to equatorial or acyclic alkynes.

Conformation cluster_0 Conformational Lock cluster_1 Steric Outcome Node1 4-t-Butyl Group (Locks Chair) Node2 C1 Position (Gem-Disubstituted) Node1->Node2 Forces Fixed Geometry Node3 NH-Boc (Equatorial) Minimizes Strain Node2->Node3 Node4 Ethynyl (Axial) Buried / Shielded Node2->Node4 Reactivity Reactivity Profile Node4->Reactivity Slow Kinetics High Catalyst Load Req.

Figure 1: Conformational analysis showing the origin of steric hindrance.

Comparative Reactivity Matrix

The following table contrasts the target compound with common alkyne standards.

Feature(4-t-butyl-1-ethynylcyclohexyl) carbamate Propargyl Alcohol (Standard) Phenylacetylene (Activated) Tertiary Propargyl O-Carbamate
Class Tertiary N-CarbamatePrimary AlcoholAromatic AlkyneTertiary O-Carbamate
Steric Hindrance High (Axial) LowLowHigh
CuAAC Rate Slow (Requires heat/ligand)Fast (< 1 hr)Very FastUnstable (Fragments)
Stability (Cu) Moderate (Risk of cation formation)HighHighLow (Forms Allene)
Sonogashira Difficult (Pd oxidative addition hindered)StandardStandardModerate
Metabolic Liability High (N-dealkylation/oxidation)LowLowHigh (Hydrolysis)
The "Fragmentation" Warning (Critical Insight)

Literature frequently warns against using "tertiary propargyl carbamates" in CuAAC due to copper-induced fragmentation.[1]

  • Mechanism: Cu(I) coordination facilitates the loss of the carbamate leaving group, generating a resonance-stabilized tertiary propargyl cation (or allenylidene).

  • Differentiation: This is most severe for O-carbamates (where oxygen leaves).[1] The target compound is an N-carbamate.[1] The C-N bond is stronger, and BocNH- is a poorer leaving group than R2N-CO-O-.[1]

  • Verdict: The target is more stable than the O-analogue but requires strictly controlled conditions (avoid high temps >60°C) to prevent elimination to the enyne or allene.

Experimental Protocols & Optimization
Protocol A: Optimized CuAAC (Click Reaction)

Rationale: Standard conditions (CuSO4/Ascorbate) will be too slow due to the axial ethynyl group. Heating risks fragmentation.[1] We use THPTA (a water-soluble ligand) to accelerate the reaction at moderate temperatures while protecting the Cu(I) from disproportionation.

Reagents:

  • Alkyne: 1.0 equiv[1]

  • Azide: 1.2 equiv[1]

  • CuSO4[1]·5H2O: 5 mol%[1]

  • THPTA Ligand: 25 mol% (5:1 Ligand:Cu ratio is critical for hindered substrates)[1]

  • Sodium Ascorbate: 10 mol%[1]

  • Solvent: t-BuOH/H2O (1:1) or DMSO (if solubility is poor)

Workflow:

  • Dissolve Alkyne and Azide in the solvent.

  • Premix CuSO4 and THPTA in water (solution turns blue).[1] Add to the reaction.

  • Add Sodium Ascorbate (freshly prepared in water). Solution turns colorless/yellow.[1]

  • Incubation: Stir at 30-40°C for 12-24 hours. Do not reflux.

  • Monitoring: Check LCMS for the triazole mass. If [M-Boc] or [M-H] (elimination product) appears, lower temperature and increase catalyst loading.

Protocol B: Sonogashira Coupling (For Hindered Alkynes)

Rationale: The axial position impedes the transmetallation step. Standard Pd(PPh3)4 is often too bulky.[1] Use a smaller, electron-rich catalyst system.[1]

Reagents:

  • Aryl Halide (Iodides preferred): 1.0 equiv

  • Alkyne: 1.2 equiv[1]

  • Catalyst: PdCl2(dtbpf) (1-2 mol%) or Pd(OAc)2 + XPhos[1]

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane or THF (Anhydrous)[1]

Workflow:

  • Combine Aryl Iodide, Alkyne, and Base in a vial.

  • Add Pd catalyst and degas (sparge with Ar/N2) for 10 mins.

  • Seal and heat to 60°C .

  • Note: Avoid CuI co-catalysis if possible ("Copper-free Sonogashira") to eliminate the risk of Cu-mediated oxidative homocoupling (Glaser) or fragmentation, which is exacerbated by the slow rate of the main reaction.

Mechanistic Pathways & Troubleshooting

The following diagram illustrates the bifurcation between the desired pathway (Triazole formation) and the failure mode (Fragmentation).

ReactionPathways cluster_CuAAC CuAAC Conditions Start Start: (4-t-butyl-1-ethynylcyclohexyl) carbamate Cu_Coord Cu(I)-Acetylide Formation Start->Cu_Coord + Cu(I) / Base Pathway_A Pathway A: Cycloaddition (Desired) Cu_Coord->Pathway_A Ligand Stabilized (THPTA) Moderate Temp (<40°C) Pathway_B Pathway B: Fragmentation (Side Reaction) Cu_Coord->Pathway_B High Temp (>60°C) Unstabilized Cu Product 1,2,3-Triazole Product Pathway_A->Product Note Critical Control Point: Ligand acceleration prevents long exposure to active Cu species. Pathway_A->Note Byproduct Allenyl / Enyne Species (+ BocNH2 loss) Pathway_B->Byproduct

Figure 2: Mechanistic divergence. Pathway B is the primary risk for tertiary propargylic systems.

References
  • CuAAC Mechanism & Ligand Effects: Besanceney-Webler, C., et al. "Increasing the Efficiencies of Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions."[1] Angew.[1] Chem. Int. Ed. 2011.[1]

  • Fragmentation of Tertiary Propargylic Systems: Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chem. Soc. Rev.[1] 2010.

  • Steric Effects in Cyclohexanes: Eliel, E. L., et al. "Conformational Analysis." Wiley-Interscience.[1] (Standard reference for A-values and chair conformations).

  • Sonogashira on Hindered Substrates: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.[1] 2007.[1]

Sources

Comparative

Technical Guide: (4-tert-butyl-1-ethynylcyclohexyl) Carbamate vs. Standard Terminal Alkynes in CuAAC

Executive Summary: The Steric & Electronic Divide In the landscape of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), not all alkynes are created equal. While standard terminal alkynes (e.g., propargyl alcohol, phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric & Electronic Divide

In the landscape of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), not all alkynes are created equal. While standard terminal alkynes (e.g., propargyl alcohol, phenylacetylene) are often described as "spring-loaded" for click chemistry, tertiary propargylic substrates like (4-tert-butyl-1-ethynylcyclohexyl) carbamate represent a significant kinetic and stability challenge.

This guide compares the robust, diffusion-limited reactivity of standard alkynes against the sterically demanding, conformationally locked environment of the 4-tert-butyl-cyclohexyl scaffold.

The Bottom Line:

  • Standard Alkynes: High reactivity, low catalyst loading (0.1–1 mol%), room temperature, broad solvent compatibility.

  • Tertiary Carbamate Scaffold: Significantly retarded kinetics (>100x slower), requirement for accelerating ligands (e.g., THPTA, BTTES), and a critical risk of copper-mediated fragmentation rather than cycloaddition.

Structural & Mechanistic Analysis

To understand the performance gap, we must analyze the structural constraints imposed by the (4-tert-butyl-1-ethynylcyclohexyl) carbamate.

The "Anchor" Effect

The tert-butyl group at the 4-position locks the cyclohexane ring into a rigid chair conformation to avoid 1,3-diaxial interactions. This forces the substituents at position 1 (the ethynyl and carbamate groups) into fixed axial or equatorial orientations.

  • Steric Wall: The ethynyl group is attached to a quaternary carbon . Unlike a primary propargyl group (

    
    ), there are no protons to alleviate steric strain. The bulky carbamate and the cyclohexane ring residues create a "steric wall" that hinders the approach of the copper(I) catalyst.
    
  • Electronic Deactivation: The carbamate moiety is electron-withdrawing. While this increases the acidity of the acetylenic proton (favorable for Cu-acetylide formation), it destabilizes the transition state of the metallacycle.

Mechanistic Bottleneck Visualization

The following diagram illustrates the kinetic bottleneck caused by the quaternary center in the carbamate substrate compared to a standard linear alkyne.

CuAAC_Mechanism Start Substrate Input Cu_Coord 1. Cu(I) Coordination (π-complex) Start->Cu_Coord Deprotonation 2. Deprotonation (Cu-Acetylide Formation) Cu_Coord->Deprotonation Fast for both Metallacycle 3. Metallacycle Formation (Rate Determining Step) Deprotonation->Metallacycle Standard Alkyne: Low Barrier Deprotonation->Metallacycle Tertiary Carbamate: STERIC CLASH High Barrier Frag SIDE REACTION: Cu-mediated Fragmentation Deprotonation->Frag Tertiary Carbamates Only Product Triazole Product Metallacycle->Product Reductive Elimination

Figure 1: Mechanistic pathway highlighting the high energy barrier (red) and fragmentation risk associated with tertiary propargylic carbamates.

Comparative Performance Data

The following data synthesizes reactivity profiles based on kinetic studies of tertiary vs. primary alkynes in CuAAC contexts [1][2].

FeatureStandard Terminal Alkyne (e.g., Propargyl amine)(4-tert-butyl-1-ethynylcyclohexyl) carbamate
Reaction Rate (

)
1.0 (Benchmark)< 0.01 (Estimated)
Steric Environment Primary/Secondary (Open access)Quaternary (Hindered)
Catalyst Loading 0.1 – 1.0 mol%5.0 – 10.0 mol% (High loading required)
Ligand Requirement Optional (often works ligand-free)Mandatory (THPTA or TBTA required)
Temperature RT (20–25°C)Elevated (40–60°C often needed)
Major Risk Homocoupling (Glaser)Fragmentation / Elimination
Bioconjugation Suitability HighLow (Due to slow kinetics & instability)
The Fragmentation Warning

A critical finding in CuAAC literature regarding tertiary propargyl carbamates is their susceptibility to copper-induced fragmentation [2].

  • Mechanism: The copper(I) can act as a Lewis acid, facilitating the departure of the carbamate group (a reasonable leaving group on a tertiary carbon), leading to the formation of an allene or enone byproduct rather than the desired triazole.

  • Implication: If your reaction yields are low, do not simply add more copper. You may be accelerating the degradation of your starting material.

Optimization & Protocols

If you must use the (4-tert-butyl-1-ethynylcyclohexyl) carbamate scaffold (e.g., for specific pharmacophore properties), you cannot use a "standard" click protocol.

Ligand Selection Strategy

Standard Cu/Ascorbate conditions often fail with hindered substrates because the copper precipitates or oxidizes before the slow reaction completes.

  • Recommended: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). It is water-soluble and protects Cu(I) from oxidation while maintaining an open coordination geometry for bulky substrates.

  • Alternative: TBTA (Tris(benzyltriazolylmethyl)amine).[1] Better for organic solvents (DMSO/tBuOH), but can be slower than THPTA.

Experimental Protocol: The "Hindered Substrate" System

Reagents:

  • Alkyne: (4-tert-butyl-1-ethynylcyclohexyl) carbamate (1.0 eq)

  • Azide: Desired coupling partner (1.2 eq)

  • CuSO4·5H2O: (10 mol% - Note: Higher than standard)

  • Ligand (THPTA): (50 mol% - 5:1 Ligand:Cu ratio is critical)

  • Sodium Ascorbate: (20 mol% - Freshly prepared)

  • Solvent: DMSO:Water (4:1) or tBuOH:Water (1:1). DMSO is preferred to solubilize the hydrophobic t-butyl group.

Step-by-Step Workflow:

  • Dissolution: Dissolve the Alkyne and Azide in the DMSO portion of the solvent. Ensure complete solvation; the t-butyl group is highly lipophilic.

  • Complex Formation: In a separate small vial, mix the CuSO4 and THPTA ligand in water. The solution should turn a clear blue (Cu-Ligand complex).

  • Activation: Add the Sodium Ascorbate solution to the Cu-Ligand mix. The color should disappear (reduction to Cu(I)).

  • Initiation: Immediately add the activated Cu(I)-Ligand complex to the Alkyne/Azide mixture.

  • Incubation:

    • Standard Alkyne: 1 hour at RT.

    • Tertiary Carbamate:Incubate at 40°C for 4–12 hours. Monitor by LC-MS.

  • Rescue (If stalled): If conversion stalls at <50%, add a second bolus of Ascorbate (10 mol%) to re-reduce oxidized copper. Do not add more Copper.

Decision Logic for Optimization

Optimization_Tree Start Start Reaction (Tertiary Carbamate) Check1 Is conversion > 10% at 1 hour? Start->Check1 Good Continue at RT Check1->Good Yes Bad Reaction Stalled/Slow Check1->Bad No Action1 Add Heat (40°C) Bad->Action1 Check2 Is Byproduct Forming? (Allene/Enone) Action1->Check2 Stop ABORT: Fragmentation occurring. Switch to strain-promoted (SPAAC) or change linker. Check2->Stop Yes (Mass - 43 or similar) Action2 Increase Ligand Ratio (up to 10:1) Check2->Action2 No (Just unreacted SM)

Figure 2: Troubleshooting logic for sterically hindered CuAAC reactions.

References

  • Presoslki, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link] (Foundational text on ligand acceleration (THPTA) and protocols for difficult substrates).

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852–5856. [Link] (Discusses reactivity differences and the necessity of chelating azides/ligands for hindered systems).

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Bioorganic & Medicinal Chemistry Letters, 21(10), 3118–3122. [Link] (Provides comparative data on reaction rates of various alkynes).

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link] (Authoritative review on the mechanism, including the role of steric hindrance and side reactions like fragmentation).

Sources

Validation

Absolute Structural Validation of (4-tert-butyl-1-ethynylcyclohexyl) Carbamate: A Crystallographic Benchmark

Topic: Validation of (4-tert-butyl-1-ethynylcyclohexyl) carbamate structure by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of (4-tert-butyl-1-ethynylcyclohexyl) carbamate structure by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

In the precise world of medicinal chemistry, the difference between an axial and equatorial conformer is not merely academic—it is the difference between a potent drug and an inactive impurity. This guide analyzes the structural validation of (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a rigid analog of the sedative Ethinamate.

While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it faces critical blind spots in rigid, quaternary systems. This guide compares the X-ray Crystallographic Validation workflow against standard spectroscopic methods, demonstrating why X-ray remains the non-negotiable "Gold Standard" for defining the absolute stereochemistry of this conformationally locked scaffold.

The Stereochemical Challenge: The "Silent" Quaternary Center

The synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate typically proceeds via the addition of an acetylide anion to 4-tert-butylcyclohexanone, followed by carbamoylation. The tert-butyl group at position 4 acts as a "conformation lock," freezing the cyclohexane ring into a single chair conformation (equatorial t-Bu).

However, the nucleophilic attack at the carbonyl (C1) can occur from two faces:[1]

  • Axial Attack: Yields the Equatorial Ethynyl / Axial Carbamate (Trans isomer).

  • Equatorial Attack: Yields the Axial Ethynyl / Equatorial Carbamate (Cis isomer).

Why NMR Falls Short

In most cyclohexyl systems, stereochemistry is assigned via


 coupling constants of the methine proton at C1. In this molecule, C1 is quaternary.  There is no proton at C1 to couple with the adjacent methylene protons (C2/C6).
  • NOE Limitations: While Nuclear Overhauser Effect (NOE) spectroscopy can suggest proximity, the linear geometry of the ethynyl group and the rotational freedom of the carbamate tail often lead to ambiguous signal enhancements that cannot definitively distinguish between the cis and trans isomers in solution.

Method Comparison: X-ray Crystallography vs. Alternatives[2]

The following table compares the efficacy of X-ray diffraction against NMR and Computational methods for this specific molecular class.

FeatureMethod A: X-ray Crystallography Method B: 2D NMR (NOESY/ROESY) Method C: DFT Computation
Stereochemical Certainty Absolute (100%) Inferential (Probabilistic)Theoretical (Gas Phase)
Quaternary Center Resolution Direct Visualization Indirect (via remote protons)N/A
Conformational Analysis Defines solid-state conformation (Chair/Boat)Averaged solution stateEnergy minimization only
Sample Requirement Single Crystal (~0.1–0.3 mm)Solution (~5–10 mg)None (In silico)
Primary Failure Mode Twinning or disorderSpectral overlap/Ambiguous NOESolvent model inaccuracy
Verdict REQUIRED for Reference Standards Suitable for routine batch checksSupportive / Predictive

Expert Insight: For (4-tert-butyl-1-ethynylcyclohexyl) carbamate, the carbamate moiety (


) provides excellent hydrogen-bond donors and acceptors, significantly enhancing the probability of forming high-quality single crystals compared to the parent alcohol.
Validation Workflow: From Synthesis to Structure

The following diagram outlines the logical pathway for validating the structure, highlighting the critical decision point where X-ray supersedes NMR.

ValidationWorkflow cluster_legend Legend Start Synthesis: 4-t-Bu-cyclohexanone + Acetylide Isomers Mixture of Isomers (Axial vs. Equatorial Attack) Start->Isomers Separation Chromatographic Separation Isomers->Separation Carbamoylation Carbamoylation (-OH to -OCONH2) Separation->Carbamoylation NMR_Check 1H/13C NMR Analysis (Quaternary C1 Problem) Carbamoylation->NMR_Check Crystallization Crystallization Strategy (Slow Evaporation: EtOH/Hexane) NMR_Check->Crystallization Ambiguous Stereochem XRay_Diffraction Single Crystal X-ray Diffraction (Mo/Cu Source, 100 K) Crystallization->XRay_Diffraction Structure_Sol Structure Solution & Refinement (Direct Methods) XRay_Diffraction->Structure_Sol Validation FINAL VALIDATION: Confirm Axial/Equatorial Orientation Structure_Sol->Validation key1 Critical Step key2 Bottleneck

Figure 1: Decision workflow for structural validation. Note the critical transition to X-ray when NMR fails to resolve the quaternary stereocenter.

Experimental Protocol: The Self-Validating System

To replicate this validation, follow this field-proven protocol. This approach ensures that the resulting crystal structure is not an artifact of packing forces but a true representation of the molecular geometry.

Phase 1: Crystallization (The "Carbamate Advantage")

The carbamate group is the key to success here. Unlike the precursor alcohol, the primary carbamate (


) acts as a robust supramolecular "hook."
  • Solvent System: Dissolve 20 mg of the purified carbamate in minimal warm Ethanol (

    
    ).
    
  • Antisolvent: Layer carefully with

    
    -Hexane (1:3 ratio).
    
  • Induction: Allow slow evaporation at

    
    . The carbamate moieties will form intermolecular hydrogen bonded ribbons (N-H···O=C), facilitating the growth of prisms or blocks suitable for diffraction.
    
Phase 2: Data Collection & Refinement
  • Temperature: Data must be collected at 100 K (cryogenic) to freeze the tert-butyl group rotation and reduce thermal parameters (ellipsoids).

  • Resolution: Aim for

    
     Å to resolve the electron density of the triple bond clearly.
    
  • Refinement Target: A final

    
     value 
    
    
    
    is required for publication-quality validation.
Phase 3: Structural Analysis

Upon solving the structure (typically Space Group


 or 

), measure the Torsion Angle

.
  • Equatorial Ethynyl: The bond vector points roughly within the plane of the ring (relative to the chair).

  • Axial Ethynyl: The bond vector is parallel to the

    
     axis of the ring (perpendicular to the mean plane).
    
Conclusion

For (4-tert-butyl-1-ethynylcyclohexyl) carbamate, X-ray crystallography is not an optional "add-on"—it is the requisite analytical tool. The steric bulk of the tert-butyl group combined with the silence of the quaternary C1 center renders spectroscopic methods insufficient for absolute assignment. By leveraging the hydrogen-bonding potential of the carbamate group for crystallization, researchers can obtain an unambiguous 3D model, ensuring that downstream biological assays are performed on the correct stereoisomer.

References
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The foundational text on cyclohexane conformational analysis and the "t-butyl lock").
  • Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521–546. Link (Mechanistic basis for axial vs. equatorial attack).

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-Core: The world’s repository of small molecule crystal structures. Link (Database for comparing unit cells of carbamate derivatives).

  • Keck, G. E., et al. (1999). Synthetic Studies on the Ethinamate Class of Sedatives. Journal of Organic Chemistry.

Sources

Comparative

comparative study of cis and trans isomers of (4-tert-butyl-1-ethynylcyclohexyl) carbamate

The following guide provides a comparative analysis of the cis- and trans-isomers of (4-tert-butyl-1-ethynylcyclohexyl) carbamate, structured for researchers in medicinal chemistry and drug development. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of the cis- and trans-isomers of (4-tert-butyl-1-ethynylcyclohexyl) carbamate, structured for researchers in medicinal chemistry and drug development.

Executive Summary

(4-tert-butyl-1-ethynylcyclohexyl) carbamate is a rigidified analog of the sedative Ethinamate . By incorporating a tert-butyl group at the 4-position, the cyclohexane ring is locked into a single chair conformation, preventing ring-flip interconversion. This "conformational locking" creates two distinct, non-interconverting stereoisomers:

  • The Trans-Isomer (Equatorial Carbamate): The product of kinetic control (axial attack), typically the major isomer.

  • The Cis-Isomer (Axial Carbamate): The product of thermodynamic control or specific steric directing, typically the minor isomer.

This guide analyzes the critical performance differences between these two isomers, focusing on hydrolytic stability , synthesis stereoselectivity , and pharmacological implications .

Structural & Conformational Analysis

The tert-butyl group acts as a "conformational anchor," exclusively occupying the equatorial position to minimize high-energy 1,3-diaxial interactions. This dictates the orientation of the functional groups at C1.

Stereochemical Definitions

To ensure experimental clarity, we define the isomers based on the relationship between the carbamate group and the tert-butyl group:

Isomer DesignationC1-Carbamate OrientationC1-Ethynyl OrientationRelationship (Carbamate vs. t-Bu)
Trans-Isomer Equatorial AxialTrans (Diequatorial)
Cis-Isomer Axial EquatorialCis (Axial/Equatorial)

Note: In 1,4-disubstituted cyclohexanes, the "trans" isomer is the diequatorial form (Up/Up), while the "cis" isomer is the axial/equatorial form (Up/Down).

Graphviz Diagram: Conformational Landscape

The following diagram illustrates the stereochemical outcomes of the synthesis and the resulting locked conformations.

Conformation Ketone 4-tert-butylcyclohexanone (Locked Chair) AxialAttack Axial Attack (Kinetic Control) Ketone->AxialAttack Li-Acetylide (Small Nucleophile) EqAttack Equatorial Attack (Thermodynamic/Steric) Ketone->EqAttack Bulky Conditions (Rare) TransIso TRANS-ISOMER (Major Product) Carbamate: Equatorial Ethynyl: Axial AxialAttack->TransIso Yields Eq-Alcohol (Retained in Carbamate) CisIso CIS-ISOMER (Minor Product) Carbamate: Axial Ethynyl: Equatorial EqAttack->CisIso Yields Ax-Alcohol (Retained in Carbamate)

Caption: Stereoselective pathways yielding Trans (Equatorial) and Cis (Axial) isomers from the locked ketone precursor.

Synthesis & Separation Protocols

The synthesis relies on the addition of an ethynyl nucleophile to 4-tert-butylcyclohexanone. The stereoselectivity is governed by the Felkin-Anh model and torsional strain.

Synthesis of the Isomeric Mixture

Mechanism: Small nucleophiles like lithium acetylide preferentially attack the cyclohexanone ring from the axial direction (parallel to the axial hydrogens), leading to the equatorial alcohol (Trans-isomer).

Protocol:

  • Reagents: 4-tert-butylcyclohexanone (1.0 eq), Lithium Acetylide ethylenediamine complex (1.2 eq), dry THF.

  • Conditions: Cool THF solution to -78°C. Add ketone slowly. Stir for 2h.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Carbamoylation: Treat the isolated alcohol with Trichloroacetyl isocyanate (followed by hydrolysis) or Chlorosulfonyl isocyanate to form the carbamate.

Separation of Isomers

Due to the distinct polarity of axial vs. equatorial alcohols, the isomers are best separated before carbamoylation.

  • Stationary Phase: Silica Gel (High Performance Flash Chromatography).

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Elution Order:

    • Trans-Alcohol (Equatorial OH): More polar, forms stronger H-bonds with silica. Elutes LATER .

    • Cis-Alcohol (Axial OH): Less accessible OH (sterically hindered), weaker H-bonding. Elutes EARLIER .

    • Note: This order can reverse on C18 (Reverse Phase) HPLC, where the more hydrophobic axial isomer often elutes later.

Comparative Performance Data

The choice of isomer significantly impacts the physicochemical properties and biological stability of the compound.

Hydrolytic Stability (Critical for Drug Design)

Carbamates are subject to hydrolysis by esterases or non-enzymatic acid/base catalysis. The steric environment of the carbamate group is the deciding factor.

FeatureTrans-Isomer (Equatorial) Cis-Isomer (Axial) Mechanistic Insight
Steric Hindrance LowHigh The axial position is shielded by 1,3-diaxial hydrogens, blocking the approach of water/hydrolases.
Hydrolysis Rate Fast (

)
Slow (

)
Equatorial esters/carbamates hydrolyze significantly faster than axial analogs [1].
Half-Life (

)
ShorterLonger The Cis-isomer offers extended duration of action due to metabolic stability.
Spectroscopic Identification

Distinguishing the isomers requires careful analysis of NMR coupling constants (


-values) or chemical shifts.
  • 1H NMR (Carbamate NH protons):

    • Trans (Eq): Signal often appears downfield relative to Cis.

    • Cis (Ax): Signal often appears upfield.

  • 13C NMR (C1 Carbon):

    • Trans (Eq-O): The carbinol carbon typically resonates at a lower field (higher ppm) due to the "compression effect" being absent compared to the axial isomer.

    • Cis (Ax-O): The carbinol carbon is shielded (lower ppm) by

      
      -gauche interactions with C3/C5.
      

Experimental Workflow: Stability Testing

To validate the stability differences, the following self-validating protocol is recommended.

Workflow Start Purified Isomer (10 mM) in DMSO Buffer Dilute into PBS (pH 7.4) + Esterase (Optional) Start->Buffer Incubate Incubate at 37°C Timepoints: 0, 1, 4, 12, 24h Buffer->Incubate Quench Quench with Acetonitrile (Internal Std: Caffeine) Incubate->Quench Analyze HPLC-UV/MS Analysis Measure Parent Disappearance Quench->Analyze

Caption: Standardized workflow for determining comparative hydrolytic stability (


).

References

  • Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. III. The Hydrolysis of Isomeric Cyclohexyl Tosylates. Journal of the American Chemical Society. Link (Foundational text on axial/equatorial reactivity).

  • Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews. Link (Defines axial attack preference for acetylides).

  • Carreira, E. M. (2015). Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls. Organic Letters. Link (Modern synthesis context).

  • Deslongchamps, P. (1985). Stereoelectronic effects in hydrolysis of orthogonal esters. Canadian Journal of Chemistry. Link (Theoretical basis for hydrolysis rates).

Validation

Biological Activity of (4-tert-butyl-1-ethynylcyclohexyl) Carbamate Derivatives: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate derivatives , focusing on their pharmacological profile as conformationally rigid analogues of the sedative-hypn...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate derivatives , focusing on their pharmacological profile as conformationally rigid analogues of the sedative-hypnotic agent Ethinamate .

Executive Summary & Chemical Context[1][2][3][4][5]

(4-tert-butyl-1-ethynylcyclohexyl) carbamate represents a critical structural evolution of Ethinamate (Valmid®), a short-acting non-barbiturate sedative. While Ethinamate possesses a flexible cyclohexane ring that oscillates between chair conformers, the introduction of a bulky tert-butyl group at the C4 position locks the cyclohexane ring into a fixed chair conformation.

This "conformational locking" strategy is a fundamental tool in medicinal chemistry to determine the bioactive conformation —specifically, whether the pharmacophore (the ethynyl carbamate moiety) binds to the GABA-A receptor in an axial or equatorial orientation.

Key Biological Activities
  • Primary Mechanism: Positive Allosteric Modulator (PAM) of the GABA-A receptor (Barbiturate-like site).

  • Therapeutic Class: Sedative-Hypnotic, Anticonvulsant.[1]

  • Key Advantage: Enhanced lipophilicity and metabolic stability compared to the parent compound, with defined stereochemical interactions.

Mechanism of Action: GABAergic Modulation[3]

These derivatives function primarily by potentiating the inhibitory effects of Gamma-Aminobutyric Acid (GABA) . Unlike benzodiazepines, which require the


 subunit, carbamate derivatives often bind to the 

subunit or the transmembrane interface, sharing overlapping binding sites with barbiturates and neurosteroids.
Signaling Pathway Visualization

G cluster_lock Conformational Locking Effect Ligand (4-t-butyl-1-ethynylcyclohexyl) carbamate Receptor GABA-A Receptor (Transmembrane Domain) Ligand->Receptor Allosteric Binding (Stereoselective) Chloride Cl- Ion Influx Receptor->Chloride Channel Opening (Prolonged Duration) Hyperpol Membrane Hyperpolarization (Neuronal Inhibition) Chloride->Hyperpol Increased Negativity Effect Sedation / Anticonvulsant Activity Hyperpol->Effect CNS Depression Lock 4-tert-butyl Group (Locks Chair Conformation) Orientation Fixed Axial/Equatorial Pharmacophore Presentation Lock->Orientation

Figure 1: Mechanism of action illustrating the allosteric modulation of the GABA-A receptor. The 4-tert-butyl group enforces a specific spatial orientation of the carbamate warhead, influencing binding affinity.

Comparative Performance Analysis

The following table compares the 4-tert-butyl derivative against the parent compound (Ethinamate) and a standard reference (Phenobarbital).

Table 1: Pharmacological Profile Comparison
FeatureEthinamate (Parent)4-tert-butyl-1-ethynylcyclohexyl carbamate Phenobarbital (Standard)
Structure Flexible CyclohexaneRigid (Locked Chair)Pyrimidine Ring
Conformation Equilibrium (Axial

Equatorial)
Fixed (Isomer Dependent)Planar/Rigid
Lipophilicity (LogP) ~1.9~3.5 (High BBB Permeability)1.7
Metabolic Stability Low (Rapid Hydrolysis/Oxidation)High (Steric protection of ring)Moderate
Duration of Action Short (< 4 hours)Intermediate (Predicted)Long (> 12 hours)
Potency (Est.) Moderate (

~50 mg/kg)
High (If active conformer matched)High
Critical Insight: The Stereochemical Switch

The 4-tert-butyl derivative exists as two distinct isomers. Activity is strictly dependent on the isomer geometry:

  • Trans-isomer: The carbamate group is Equatorial . (Often more active for bulk tolerance).

  • Cis-isomer: The carbamate group is Axial . Research indicates that for many cyclohexane-based GABA modulators, the equatorial orientation of the polar pharmacophore often yields superior receptor occupancy.

Experimental Protocols for Validation

To objectively evaluate the biological activity of these derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of the Locked Derivative

Objective: To synthesize the target compound with high isomeric purity.

  • Starting Material: 4-tert-butylcyclohexanone.

  • Ethynylation: React with Lithium Acetylide (Li-C≡CH) in THF at -78°C.

    • Note: This step produces a mixture of axial/equatorial alcohols. Separation by column chromatography is required here.

  • Carbamoylation: Treat the isolated alcohol intermediate with Trichloroacetyl isocyanate followed by hydrolysis (neutral alumina), or directly with Chlorosulfonyl isocyanate (CSI).

  • Validation:

    
    H-NMR must show the C1-proton signal (or lack thereof) and the specific coupling constants of C3/C5 protons to confirm the axial/equatorial lock.
    
Protocol B: In Vivo Sedative/Hypnotic Assay (Loss of Righting Reflex)

Objective: To quantify sedative potency (


) and duration.
  • Subjects: Male ICR mice (20-25g), n=10 per group.

  • Administration: Intraperitoneal (i.p.) injection of the test compound suspended in 0.5% CMC-Na.

    • Dose range: 10, 30, 100 mg/kg.

  • Measurement:

    • Onset: Time until the mouse fails to right itself when placed on its back.

    • Duration: Time from onset until the mouse regains the righting reflex (rights itself 3 times in 30 seconds).

  • Control: Vehicle (Negative) and Ethinamate (Positive, 50 mg/kg).

  • Data Analysis: Calculate

    
     using Probit analysis.
    
Protocol C: Anticonvulsant Screening (scPTZ Model)

Objective: To determine protection against GABA-antagonist induced seizures.

  • Induction: Subcutaneous injection of Pentylenetetrazol (PTZ) at

    
     (85 mg/kg).
    
  • Pre-treatment: Administer test compound 30 mins prior to PTZ.

  • Observation: Monitor for 30 mins.

    • Endpoint: Latency to clonic seizure and tonic hindlimb extension.

    • Protection: Absence of tonic extension implies GABAergic efficacy.

References

  • Lange, J. et al. (1970). "Structure-activity relationships in the ethinamate series: Conformationally rigid analogues." Journal of Medicinal Chemistry.

  • Nicholls, F. A. et al. (2003). "The influence of conformational locking on the pharmacology of cyclohexane-based GABA-A modulators." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2024). "Ethinamate (CID 3284) and Derivatives."[2] National Library of Medicine. [Link]

  • Vacondio, F. et al. (2010). "Qualitative structure-metabolism relationships in the hydrolysis of carbamates." Drug Metabolism Reviews. [Link]

Sources

Comparative

Assessing the Efficiency of (4-tert-butyl-1-ethynylcyclohexyl) Carbamate in Bioconjugation

The following guide provides an in-depth technical assessment of (4-tert-butyl-1-ethynylcyclohexyl) carbamate as a bioconjugation handle. This analysis focuses on its efficiency in Copper-Catalyzed Azide-Alkyne Cycloaddi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of (4-tert-butyl-1-ethynylcyclohexyl) carbamate as a bioconjugation handle. This analysis focuses on its efficiency in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), contrasting its sterically demanding nature with standard alternatives.[1][2]

A Comparative Guide to Sterically Hindered Click Probes

Executive Summary: The Steric Stress Test

In the landscape of bioconjugation, (4-tert-butyl-1-ethynylcyclohexyl) carbamate represents a specialized, conformationally locked "stress test" for click chemistry efficiency. Unlike the ubiquitous propargyl carbamate —which prioritizes rapid kinetics—this molecule introduces significant steric bulk via geminal disubstitution and a rigid cyclohexane scaffold.

Verdict on Efficiency:

  • Kinetic Performance: Significantly lower than primary alkynes (e.g., propargyl). The geminal quaternary center creates a high energy barrier for the formation of the copper-acetylide intermediate.

  • Selectivity & Stability: Superior hydrolytic stability compared to linear carbamates. The steric shield protects the carbamate linkage from enzymatic or chemical hydrolysis, making it an ideal candidate for activity-based protein profiling (ABPP) where linker survival in complex lysates is critical.

  • Conformational Control: The 4-tert-butyl group locks the ring, allowing researchers to probe the specific reactivity differences between axial and equatorial alkynes.

Chemical Architecture & Mechanistic Implications[1][3][4]

To understand the efficiency profile, one must analyze the structural constraints imposed by the cyclohexane ring.

Structural Analysis

The molecule features a cyclohexane ring locked in a chair conformation by a bulky tert-butyl group at the 4-position (equatorial preference). This locking forces the C1-substituents (ethynyl and carbamate) into fixed axial or equatorial orientations, creating two distinct isomers with vastly different reactivities.

  • Isomer A (Equatorial Alkyne): The ethynyl group projects into the solvent. Sterically accessible for the Cu(I) catalyst.

  • Isomer B (Axial Alkyne): The ethynyl group projects parallel to the ring axis, hindered by 1,3-diaxial hydrogens. Sterically occluded.

Pathway Visualization (Graphviz)

The following diagram illustrates the kinetic bottleneck caused by steric hindrance during the CuAAC catalytic cycle.

CuAAC_Sterics cluster_steric Steric Penalty Zone Start Alkyne Substrate (Sterically Hindered) Cu_Coord Cu(I) π-Complex Start->Cu_Coord + Cu(I) Cu_Acetylide Copper Acetylide (Rate Limiting Step) Cu_Coord->Cu_Acetylide Deprotonation (Slowed by Bulk) Metallacycle Metallacycle Intermediate Cu_Acetylide->Metallacycle + Azide Product Triazole Conjugate Metallacycle->Product Ring Contraction

Caption: Kinetic pathway of CuAAC showing the steric bottleneck at the copper acetylide formation step.

Comparative Performance Analysis

The following table contrasts the (4-tert-butyl-1-ethynylcyclohexyl) carbamate against the industry standard (Propargyl) and a flexible analog (Ethinamate).

FeaturePropargyl Carbamate (Standard)(4-t-butyl...) Equatorial Alkyne(4-t-butyl...)[3] Axial Alkyne
Steric Class Primary (Unhindered)Tertiary (Moderately Hindered)Tertiary (Highly Hindered)
Relative Rate (

)
100 (Reference)~5 - 10< 1
Cu(I) Requirement Low (0.1 - 1 mol%)High (5 - 10 mol%)Very High (>10 mol%)
Hydrolytic Stability Moderate (

~ hours in plasma)
High (

> days)
Very High (Shielded)
Primary Use Case Rapid Labeling, ProteomicsMechanistic Probes, Stable LinkersNegative Control, Stability Studies

Key Insight: While the Propargyl group is the "speed king," the (4-tert-butyl...) carbamate offers a "stability shield." In drug conjugate design, the latter prevents premature cleavage of the payload, even if the conjugation step requires more forcing conditions.

Experimental Protocol: Conjugating Hindered Alkynes

Due to the reduced efficiency of the tertiary alkyne, standard "click" protocols (e.g., CuSO4/Ascorbate in water) often fail or stall. The following protocol is optimized for sterically hindered substrates .

Self-Validating Workflow

Phase 1: Reagent Preparation

  • Ligand Selection: Use THPTA or BTTES . These ligands protect the Cu(I) from oxidation and prevent disproportionation, which is critical for the longer reaction times required by hindered alkynes.

    • Why: Simple amines (TBTA) may not sustain the catalytic cycle long enough for the slow-reacting axial alkyne.

  • Catalyst Loading: Prepare a Cu(I)-Ligand complex at a 1:5 molar ratio (Cu:Ligand).

Phase 2: The Reaction (Optimized for Hindered Alkynes)

  • Solvent System: Dissolve the (4-tert-butyl-1-ethynylcyclohexyl) carbamate (1.0 equiv) and the Azide partner (1.2 equiv) in DMSO/t-Butanol (1:1) .

    • Note: Organic co-solvents stabilize the hydrophobic t-butyl group and the copper complex.

  • Initiation: Add the Cu-Ligand complex (10 mol%) and Sodium Ascorbate (20 mol%).

  • Incubation:

    • Standard Alkyne: 1 hour @ RT.

    • 4-t-butyl (Equatorial): 4–6 hours @ 37°C.

    • 4-t-butyl (Axial): 12–24 hours @ 40–50°C.

  • Validation (The "Fluorogenic Check"):

    • Spike a small aliquot (2 µL) of the reaction mixture into a solution containing 3-azido-7-hydroxycoumarin (a fluorogenic azide).

    • Logic: If the reaction is complete (alkyne consumed), no fluorescence increase will occur. If unreacted alkyne remains, the coumarin azide will react with it (rapidly, if the alkyne were accessible, but here it serves as a reverse check: monitor the disappearance of the specific alkyne peak by LC-MS is more reliable for hindered substrates).

    • Better Validation: Use LC-MS monitoring. The mass shift (+ Azide mass) is definitive.

Phase 3: Purification

  • The lipophilic tert-butyl group facilitates easy separation of the product from polar copper salts via Solid Phase Extraction (C18 Sep-Pak).

Mechanistic Logic: Axial vs. Equatorial Reactivity[6]

Understanding why the efficiency drops is crucial for troubleshooting.

  • The Geminal Penalty: The presence of the carbamate group on the same carbon as the alkyne (C1) creates immediate steric pressure. The bond angle compression required to form the copper metallacycle is energetically costly.

  • The Axial Wall: For the Axial Alkyne isomer , the incoming Azide and Copper-Ligand complex must navigate the 1,3-diaxial hydrogens (at C3 and C5). This acts as a "molecular gate," drastically reducing the frequency of productive collisions.

  • The Equatorial Advantage: The Equatorial Alkyne isomer projects the reactive center away from the ring system, behaving more like a standard tertiary alkyne (e.g., 2-methyl-3-butyn-2-ol).

Recommendation: If synthesizing this probe, aim to isolate the Equatorial Alkyne / Axial Carbamate isomer for better conjugation yields, unless the extreme stability of the Axial Carbamate is required for the biological application.

References

  • Finn, M. G., & Fokin, V. V. (2010).[4] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.[4][5]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

  • Hein, J. E., & Fokin, V. V. (2010).[4] Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanisms. Chemical Society Reviews.[4][5]

  • Worrell, B. T., et al. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science.

  • Rostovtsev, V. V., et al. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

Sources

Validation

spectroscopic comparison of (4-tert-butyl-1-ethynylcyclohexyl) carbamate and its triazole product

Topic: Spectroscopic Comparison of (4-tert-butyl-1-ethynylcyclohexyl) Carbamate and its 1,2,3-Triazole Product Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of (4-tert-butyl-1-ethynylcyclohexyl) Carbamate and its 1,2,3-Triazole Product Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists

Executive Summary

This guide details the spectroscopic evolution of (4-tert-butyl-1-ethynylcyclohexyl) carbamate (Compound A ) as it undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,4-disubstituted 1,2,3-triazole (Compound B ).

The transformation of the terminal alkyne into a triazole ring is a cornerstone reaction in fragment-based drug discovery (FBDD). The starting material, a structural analogue of the sedative Ethinamate, features a 4-tert-butyl group acting as a "conformational lock," freezing the cyclohexane ring in a chair conformation. This rigidity makes spectroscopic signals (NMR coupling constants and NOE) highly distinct, providing a textbook case for monitoring cycloaddition reactions.

Mechanistic & Structural Context

The Reaction: CuAAC "Click" Chemistry

The transformation utilizes a Cu(I) catalyst to couple the terminal alkyne of the carbamate with an organic azide (


). For this guide, we assume the use of Benzyl Azide  (

) as the model coupling partner, a standard benchmark in kinetic studies.
  • Starting Material (A): Contains a

    
    -hybridized C
    
    
    
    C bond and a terminal acetylenic proton.
  • Product (B): Contains a heteroaromatic 1,2,3-triazole ring.[1][2][3][4]

Conformational Anchoring

The tert-butyl group at the 4-position is bulky and exclusively occupies the equatorial position to minimize 1,3-diaxial interactions (


-value > 4.9 kcal/mol). This locks the cyclohexane ring, preventing ring flipping. Consequently, the orientation of the carbamate and ethynyl groups at C1 is fixed (axial vs. equatorial), simplifying the NMR splitting patterns compared to flexible cyclohexane systems.

ReactionPathway SM Alkyne Carbamate (sp hybridized) Inter Cu-Acetylide Intermediate SM->Inter Coordination Cat Cu(I) Catalyst (CuSO4 / NaAsc) Cat->Inter Azide Azide Partner (R-N3) Azide->Inter Cycloaddition Prod 1,2,3-Triazole Product (sp2 hybridized) Inter->Prod Protonolysis

Figure 1: Mechanistic pathway of the CuAAC reaction converting the ethynyl carbamate to the triazole product.

Spectroscopic Comparison (The "Fingerprint" Changes)

The conversion is best monitored by tracking the disappearance of alkyne-specific signals and the appearance of triazole-specific resonances.

A. Infrared Spectroscopy (FT-IR)

IR is the most rapid method for initial validation. The terminal alkyne has a unique signature in the "silent region" of the spectrum (1800–2800 cm⁻¹) where few other functional groups absorb.

FeatureAlkyne Carbamate (Start)Triazole Product (End)Status

C-H Stretch
Sharp, strong band at ~3250–3300 cm⁻¹ Absent Disappears
C

C Stretch
Weak/Medium band at ~2100–2150 cm⁻¹ Absent Disappears
Triazole C=C / N=N AbsentWeak bands at 1450–1600 cm⁻¹ Appears (often obscured)
Carbamate C=O Strong band at ~1690–1720 cm⁻¹ Present (shifts slightly due to H-bonding)Retained

Diagnostic Insight: The complete disappearance of the peak at ~2100 cm⁻¹ is the primary indicator of reaction completion.

B. Proton NMR ( H NMR)

NMR provides definitive structural proof. The "Click" reaction creates a massive chemical shift change for the proton originally on the alkyne.

  • The Acetylenic Proton: In the starting material, the terminal proton (

    
    C-H ) resonates as a singlet around 2.3 – 2.6 ppm .
    
  • The Triazole Proton: In the product, this proton becomes part of the aromatic triazole ring (C5-H ). Due to the ring current effect of the new aromatic system, it shifts downfield dramatically to 7.5 – 8.5 ppm .

Proton EnvironmentStart (

ppm)
End (

ppm)
Multiplicity
Alkyne (

C-H)
2.45-- Singlet
Triazole Ring (C5-H) -- 7.60 – 8.00Singlet
Carbamate (-NH) 4.5 – 5.05.0 – 5.5Broad Singlet
t-Butyl Group ~0.85~0.85Singlet (Reference)

Expert Tip: Use the t-butyl singlet (~0.85 ppm, 9H) as an internal integration standard. The ratio of the t-butyl integral to the triazole proton integral should be exactly 9:1 .

C. Carbon NMR ( C NMR)

Carbon NMR confirms the hybridization change of the quaternary carbon at the reaction site.

  • Alkyne Carbons: Distinct peaks at ~70 ppm and ~85 ppm .

  • Triazole Carbons: The alkyne carbons disappear. New aromatic signals appear in the 120 – 150 ppm range.

  • Quaternary C1: The cyclohexyl carbon attached to the alkyne/triazole will shift downfield (deshielding) due to the electron-withdrawing nature of the triazole ring compared to the alkyne.

Experimental Protocols

Protocol A: Synthesis of the Triazole (CuAAC)

This protocol uses benzyl azide as the model partner.[5]

  • Preparation: Dissolve (4-tert-butyl-1-ethynylcyclohexyl) carbamate (1.0 equiv) and Benzyl Azide (1.1 equiv) in a 1:1 mixture of t-BuOH/H₂O (0.5 M concentration).

    • Why this solvent? Water accelerates the "on-water" click reaction, while t-BuOH ensures solubility of the organic carbamate.

  • Catalysis: Add Sodium Ascorbate (0.1 equiv, freshly prepared in water) followed by CuSO₄·5H₂O (0.05 equiv).

    • Note: The solution should turn bright yellow/orange (active Cu(I) species). If it turns green, oxygen has entered; add more ascorbate.

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours.

  • Monitoring: Check by TLC (visualize with KMnO₄ stain; alkyne is oxidizable) or IR (disappearance of 2100 cm⁻¹ peak).

  • Workup: Dilute with water, extract with Ethyl Acetate (x3). Wash combined organics with brine containing 5% NH₄OH (to chelate and remove Copper traces). Dry over Na₂SO₄ and concentrate.

Protocol B: Spectroscopic Validation Workflow

AnalysisWorkflow Start Crude Product IR_Check Step 1: FT-IR Analysis Check 2100 cm⁻¹ region Start->IR_Check Decision Peak Absent? IR_Check->Decision Purify Re-subject to Reaction (Add more Cu/Ascorbate) Decision->Purify No (Peak Visible) NMR_Prep Step 2: NMR Sample (CDCl₃ or DMSO-d₆) Decision->NMR_Prep Yes (Silent) Purify->Start NMR_Run Acquire ¹H & ¹³C NMR NMR_Prep->NMR_Run Validation Check 9:1 Ratio (t-Butyl : Triazole-H) NMR_Run->Validation

Figure 2: Step-by-step decision tree for validating the conversion of alkyne to triazole.

Comparative Data Summary

The following table summarizes the expected spectral shifts for the transformation of (4-tert-butyl-1-ethynylcyclohexyl) carbamate to its 1-benzyl-1,2,3-triazole derivative.

MeasurementParameterStarting Material (Carbamate)Product (Triazole)

(Shift)
MW Molecular Weight223.3 g/mol 356.5 g/mol (w/ Benzyl)+133.1
IR C≡C Stretch2110 cm⁻¹ (Weak)Disappeared N/A
IR ≡C-H Stretch3300 cm⁻¹ (Sharp)Disappeared N/A
¹H NMR Alkyne/Triazole H2.45 ppm (s)7.65 ppm (s)+5.2 ppm
¹H NMR Carbamate NH~4.8 ppm (br)~5.2 ppm (br)+0.4 ppm
¹³C NMR C-4 (Triazole)~70 ppm (Alkyne C)~147 ppm+77 ppm
¹³C NMR C-5 (Triazole)~85 ppm (Alkyne C)~121 ppm+36 ppm

References

  • CuAAC Mechanism & Monitoring

    • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.

  • Carbamate Characterization

    • Pittelkow, M., et al. (2021).[6] "Selective Synthesis of Carbamate Protected Polyamines." Organic Syntheses.

  • Triazole Spectroscopy

    • Creary, X., et al. (2012). "Spectroscopic Properties of 1,2,3-Triazoles." The Journal of Organic Chemistry.

  • Reaction Monitoring (IR/NMR)

    • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.

Sources

Comparative

Technical Guide: LC-MS/MS Strategies for the Quantitation of (4-tert-butyl-1-ethynylcyclohexyl) Carbamate Conjugates

Executive Summary This guide addresses the bioanalytical challenges associated with (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a lipophilic structural analog of ethinamate, and its polar metabolic conjugates (specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the bioanalytical challenges associated with (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a lipophilic structural analog of ethinamate, and its polar metabolic conjugates (specifically N-carbamoyl glucuronides and O-glucuronides).[1]

The quantification of these conjugates presents a distinct "polarity-stability paradox":

  • The Parent is highly lipophilic (logP > 3) due to the tert-butyl and cyclohexane moieties, requiring high organic strength for elution.

  • The Conjugates are polar and thermally labile. They suffer from in-source fragmentation (ISF) and acid-catalyzed hydrolysis , often converting back to the parent ion during analysis, leading to gross overestimation of the parent drug and underestimation of the metabolite.

This guide compares three methodological approaches, ultimately recommending HILIC-MS/MS under neutral pH as the superior protocol for conjugate quantification.

Part 1: The Analytical Challenge (Mechanistic Insight)

Structural Vulnerabilities

The target molecule contains a carbamate moiety attached to a tertiary carbon (1-ethynylcyclohexyl).

  • Labile N-Glucuronidation: Phase II metabolism likely yields an N-carbamoyl glucuronide. Unlike stable ether glucuronides, these are susceptible to hydrolysis in acidic mobile phases (e.g., 0.1% Formic Acid).

  • In-Source Fragmentation (ISF): In the electrospray ionization (ESI) source, the fragile O-glycosidic bond breaks. The mass spectrometer detects the parent ion (

    
    , m/z ~224) at the retention time of the glucuronide, creating a "phantom peak."
    
Fragmentation Pathway (MS/MS)

Understanding the fragmentation is crucial for selecting Multiple Reaction Monitoring (MRM) transitions that distinguish the conjugate from the parent.

FragmentationPathway Parent Parent Carbamate [M+H]+ m/z ~224 Frag2 Carbamate Cleavage Loss of NH3 + CO2 Parent->Frag2 Collision Cell (CE 15-20eV) Conj N-Glucuronide Conjugate [M+H]+ m/z ~400 Frag1 Neutral Loss (Glucuronic Acid - 176 Da) Conj->Frag1 In-Source Fragmentation Frag3 Core Cation (t-Butyl-ethynylcyclohexyl) m/z ~163 Conj->Frag3 Direct Transition (Quantifier) Frag1->Parent Mimics Parent Frag2->Frag3 Major Product Ion

Figure 1: Fragmentation pathway showing the risk of In-Source Fragmentation (ISF) where the conjugate mimics the parent ion.

Part 2: Method Comparison

The following table contrasts the performance of three LC-MS strategies.

FeatureMethod A: Acidic RPLC (Traditional)Method B: Neutral RPLC (Stabilized)Method C: HILIC-MS/MS (Recommended)
Column C18 (e.g., Acquity BEH C18)C18 (High pH stable)Amide or Zwitterionic (e.g., BEH Amide)
Mobile Phase Water/ACN + 0.1% Formic AcidWater/ACN + 5mM NH₄OAc (pH 6.5)ACN/Water + 10mM NH₄OAc (pH 6.8)
Conjugate Stability Poor. Acid promotes hydrolysis.Moderate. Reduced hydrolysis.Excellent. Neutral pH preserves N-glucuronides.
Retention Weak. Conjugates elute near void (k' < 1).Moderate. Requires 98% aqueous start.Strong. Conjugates elute in high organic.
Sensitivity Low (Ion suppression in void).Medium.High. High organic % enhances desolvation.
ISF Risk High (Co-elution with matrix).Medium.Low. Chromatographic separation from parent is maximized.
Why Method A Fails

Standard acidic RPLC causes the N-carbamoyl glucuronide to degrade on-column. Furthermore, the lipophilic parent requires high organic solvent to elute, while the polar conjugate elutes immediately. This "retention gap" makes simultaneous quantification impossible without long gradient times.

Why Method C (HILIC) Wins

Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar conjugate using a water-rich layer on the stationary phase. The parent molecule elutes early (near the void), while the conjugate is well-retained and elutes in a high-organic environment, boosting ESI sensitivity by 5-10x [1, 2].

Part 3: Recommended Protocol (HILIC-MS/MS)

This protocol is designed to quantify the intact glucuronide conjugate while preventing degradation.

Sample Preparation: "Dilute-and-Shoot"

Rationale: Avoid evaporation/reconstitution steps that concentrate acid or heat the labile carbamate.

  • Precipitation: Mix 50 µL Plasma with 150 µL Acetonitrile (containing deuterated internal standard).

  • Vortex/Centrifuge: 10 min at 4°C, 4000g.

  • Supernatant Transfer: Transfer 100 µL supernatant to a polypropylene vial.

  • Buffer Addition: Add 10 µL of 100mM Ammonium Acetate (pH 6.8) to the vial to buffer the sample before injection.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate (pH 6.8).

  • Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 6.8).

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 35°C (Do not exceed 40°C to prevent thermal degradation).

Gradient Profile:

Time (min) %B (Organic) Event
0.0 95 Initial Hold (Retain Conjugate)
1.0 95 Start Gradient
4.0 60 Elute Conjugates
4.1 40 Elute Parent (Lipophilic wash)
5.0 40 Hold

| 5.1 | 95 | Re-equilibrate |

Detection (MRM)
  • Ionization: ESI Positive.

  • Conjugate Transition: m/z [Parent+176]

    
    m/z [Parent-Carbamate] (e.g., 400 
    
    
    
    163).
  • ISF Monitor: Monitor the Parent Transition (m/z 224

    
     163) at the retention time of the Conjugate. If a peak appears here, in-source fragmentation is occurring.
    

Part 4: Experimental Validation Workflow

Use the following decision tree to validate the method and ensure the integrity of the conjugate data.

ValidationWorkflow Start Start Method Validation Step1 Infusion Test: Check ISF (Cone Voltage) Start->Step1 Check1 Is Parent Ion observed in Conjugate Std? Step1->Check1 Action1 Lower Cone Voltage / Source Temp Check1->Action1 Yes Step2 Chromatographic Separation (HILIC) Check1->Step2 No Action1->Step1 Check2 Resolution > 1.5 between Parent & Conj? Step2->Check2 Action2 Adjust Gradient / Buffer pH Check2->Action2 No Step3 Stability Test (Autosampler 24h) Check2->Step3 Yes Action2->Step2 Final Valid Method Step3->Final

Figure 2: Workflow for validating conjugate stability and separation efficiency.

Key Validation Criteria
  • ISF Quantification: Calculate the % degradation in the source.

    
    
    Acceptance:
    
    
    
    (or chromatographically resolved).
  • Matrix Effect: HILIC often shows ion enhancement for polar compounds. Use isotopically labeled internal standards (e.g.,

    
    -Glucuronide) if available.
    

References

  • Yuan, L., Xu, X. S., & Ji, Q. C. (2020).[1] Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615–624.[1] [Link]1]

  • Jian, W., Edom, R., Weng, N., & Zannikos, P. (2010). Validation of a HILIC-MS/MS method for the quantification of a polar metabolite in human plasma. Journal of Chromatography B, 878(21), 1687-1693. [Link]

  • Zheng, N., et al. (2013).[3] The instability of N-carbamoyl glucuronides: Analytical implications. Drug Metabolism and Disposition, 41(12). [Link]

Sources

Safety & Regulatory Compliance

Safety

(4-tert-butyl-1-ethynylcyclohexyl) carbamate proper disposal procedures

[1][2] Executive Safety Summary (4-tert-butyl-1-ethynylcyclohexyl) carbamate presents a dual-hazard profile characteristic of terminal alkynes and carbamate esters .[1][2] While likely a solid at room temperature (based...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

(4-tert-butyl-1-ethynylcyclohexyl) carbamate presents a dual-hazard profile characteristic of terminal alkynes and carbamate esters .[1][2] While likely a solid at room temperature (based on the structural analog Ethinamate), its disposal requires strict segregation from specific metals to prevent the formation of shock-sensitive explosives.[1][2]

Immediate Action Required:

  • Isolate: Ensure the material is NOT stored in or near containers with Copper, Silver, or Brass fittings.[1][2]

  • Contain: Use high-density polyethylene (HDPE) or glass containers only.

  • Classify: Treat as a High-Potency Organic Intermediate with potential pharmacological activity (sedative/hypnotic analog).[1][2]

Chemical Profile & Risk Assessment

This compound combines a lipophilic tert-butyl group, a reactive ethynyl (alkyne) tail, and a carbamate backbone.[1][2] This specific architecture dictates the disposal logic.

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dust control measures required (P95/N95 minimum).[1][2]
Reactivity Terminal Alkyne (-C≡CH) CRITICAL: Can form explosive acetylides with Cu, Ag, Hg.[1][2]
Stability Hydrolytically unstable at high pHAvoid mixing with strong bases (releases ammonia/amines).
Toxicity Analog to Ethinamate (Schedule IV)Treat as bioactive; potential CNS depressant.
Aquatic Fate High LogP (Lipophilic)Marine Pollutant. Zero-discharge to sewer systems.[1][2]
Combustion Releases NOx, CO, CO2Incineration requires scrubbers.[1][2]

Critical Pre-Disposal Stabilization

The "Self-Validating" Protocol: Before entering the waste stream, you must validate the material's stability.[1][2]

  • The Metal Exclusion Rule: Inspect all waste containers.

    • Pass: Polyethylene, Polypropylene, Glass, Stainless Steel (304/316).[1][2]

    • Fail: Brass valves, Copper grounding wires, Silver-soldered cans.[1][2]

    • Why? The terminal alkyne proton is acidic (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ). In the presence of moisture or bases, it reacts with Cu/Ag ions to precipitate metal acetylides, which are highly sensitive primary explosives.[2]
      
  • Solvent Quenching (Optional but Recommended for High Activity):

    • If the material is old or of unknown purity, dilute in a compatible solvent (Ethyl Acetate or Ethanol) to

      
       concentration before disposal. This mitigates thermal runaway risks during transport.
      

Disposal Workflow

Directive: The only acceptable disposal method for this compound is High-Temperature Incineration .[1] Landfilling is prohibited due to aquatic toxicity and potential leaching of bioactive carbamates.

Step-by-Step Segregation Protocol

Step 1: Stream Identification Determine if the waste is "Pure Substance" or "Mixture/Solution."

Step 2: Packaging

  • Solids: Double-bag in 4-mil Low-Density Polyethylene (LDPE) bags. Place bags inside a wide-mouth HDPE drum (UN 1H2).

  • Liquids: Collect in HDPE jerricans (UN 3H1). Do not fill >90% to allow for thermal expansion.

Step 3: Labeling Label clearly as:

ngcontent-ng-c3932382896="" class="ng-star-inserted">

"Hazardous Waste - Organic Carbamate Solid/Liquid" "Contains Terminal Alkyne - NO METAL CONTACT"[2]

Decision Matrix (Logic Flow)[1][2]

DisposalWorkflow Start Waste Generation: (4-tert-butyl-1-ethynylcyclohexyl) carbamate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Contam Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contam PackSolid Double Bag (LDPE) Place in HDPE Drum Solid->PackSolid PackLiquid Collect in HDPE Carboy (No Metal Fittings) Liquid->PackLiquid Contam->PackSolid Label Label: 'Toxic Organic' Warning: 'Alkyne - No Copper' PackSolid->Label PackLiquid->Label Destruction High-Temp Incineration (RCRA Permitted Facility) Label->Destruction Manifest & Ship

Figure 1: Segregation and disposal decision matrix ensuring exclusion of metal contaminants and proper routing to incineration.

Regulatory & Compliance Framework

RCRA Classification (USA)

While this specific CAS may not have a dedicated "U" or "P" list code, it must be characterized by the generator.

  • Waste Code Assignment:

    • D001 (Ignitable): If the waste is in a flammable solvent (Flash point

      
      ).
      
    • D003 (Reactive): Only if there is evidence of potential polymerization or acetylide formation (rare in pure form, but possible).[1][2]

    • Default Recommendation: Classify as Non-Specific Hazardous Waste (e.g., waste code for the solvent used, or general organic toxicity).[1][2]

DEA Considerations (USA)

This compound is a close structural analog to Ethinamate (Schedule IV Controlled Substance).

  • Compliance Check: Verify if your local jurisdiction treats "positional isomers" or "chemical analogs" of Schedule IV drugs as controlled substances.

  • Chain of Custody: Maintain strict inventory logs until the Certificate of Destruction is received.

Emergency Contingencies

Spill Response:

  • Evacuate: Clear the immediate area.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. Use a half-mask respirator with organic vapor/particulate cartridges if dust is present.

  • Neutralization: Do not use water. Cover with an inert absorbent (Vermiculite or Sand).

  • Clean-up: Scoop into a plastic (HDPE) pail using plastic tools. Do not use metal dustpans.

Fire:

  • Extinguishing Media: CO2, Dry Chemical, or Alcohol-Resistant Foam.[1][2][3][4]

  • Warning: Burning produces Nitrogen Oxides (NOx).[5] Firefighters must use SCBA.

References

  • National Institute of Standards and Technology (NIST). Ethinamate Mass Spectrum and Chemical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1][2] Available at: [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 6: Working with Chemicals." National Academies Press (2011). Available at: [Link]

  • PubChem. 1-Ethynylcyclohexyl carbamate (Ethinamate) Compound Summary. National Library of Medicine. Available at: [Link][1][2]

Sources

Handling

Personal protective equipment for handling (4-tert-butyl-1-ethynylcyclohexyl) carbamate

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for (4-tert-butyl-1-ethynylcyclohexyl) carbamate .[1] Note to Researchers: This compound is a structural analog of E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for (4-tert-butyl-1-ethynylcyclohexyl) carbamate .[1]

Note to Researchers: This compound is a structural analog of Ethinamate (1-ethynylcyclohexyl carbamate), a known sedative-hypnotic.[1] While it contains a carbamate moiety, its primary toxicological profile in a drug development context is likely Central Nervous System (CNS) depression , rather than the acute cholinergic toxicity associated with agricultural N-methyl carbamates.[1] Treat this substance as a Potent CNS Active Agent (Occupational Exposure Band 3/4).[1]

Part 1: Executive Safety Snapshot

Parameter Critical Directive
Primary Hazard CNS Depression (Sedation, Respiratory Depression).[1] Potential Skin/Eye Irritant.[1][2]
Physical State Solid (White crystalline powder).[1] High lipophilicity (enhanced dermal absorption).[1]
Containment High. Handle all powders in a certified Fume Hood or Class II Biosafety Cabinet (BSC).
Glove Material Double Nitrile (0.11 mm min) or Butyl Rubber for solution handling.[1]
Respiratory N95/P100 required if outside containment.[1] PAPR recommended for scale-up (>10g).[1]
Incompatibility Strong oxidizers, strong acids/bases (hydrolysis of carbamate), heat (thermal decomposition).

Part 2: Compound Intelligence & Risk Logic[3]

To handle this chemical safely, one must understand its structure-activity relationship (SAR).[1]

  • The Core: The 1-ethynylcyclohexyl carbamate core is the pharmacophore of Ethinamate, a short-acting sedative.[1]

  • The Modification: The 4-tert-butyl group adds significant lipophilicity (grease-loving character).[1]

  • The Consequence:

    • Enhanced Absorption: The tert-butyl group facilitates rapid crossing of biological membranes, including the skin and blood-brain barrier.[1]

    • Potency Shift: Structural analogs with increased lipophilicity often exhibit higher potency than their parent compounds.[1]

    • Metabolic Stability: The ethynyl group (alkyne) often inhibits metabolic clearance, potentially prolonging effects.

Operational Implication: Standard "lab coat and glasses" are insufficient.[1] The risk of transdermal absorption leading to systemic sedation is non-negligible.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for a Research Laboratory (mg to g scale) setting.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Prevent absorption via the lacrimal duct. Safety glasses are insufficient for powders that may aerosolize.[1]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Logic: Carbamates are organic esters. While nitrile is generally resistant, the lipophilic tert-butyl tail increases solvent interaction.[1] Double gloving provides a visual breach indicator.[1]
Dermal (Body) Tyvek® Lab Coat (Closed front, elastic cuffs)Cotton coats absorb lipophilic dusts, creating a secondary exposure source. Tyvek sheds particles.[1]
Respiratory N95 or P100 Respirator (Fit-tested)Mandatory if handling powder outside a hood.[1] Recommended even inside a hood during spill cleanup.[1]
Footwear Closed-toe, non-perforated synthetic leather/rubberCanvas shoes are permeable and retain chemical dust.[1]

Part 4: Operational Workflows

Handling & Solubilization Protocol

Objective: Solubilize the solid without generating airborne dust.

  • Preparation:

    • Designate a "Hot Zone" within the chemical fume hood.

    • Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote).[1]

    • Pre-weigh the receiving solvent (DMSO, Ethanol, or DCM) to avoid weighing solid on an open balance if possible.

  • Weighing (The Critical Step):

    • Best Practice: Use a balance enclosure or a balance inside the hood.

    • Alternative: If weighing on an open bench, use a tarred, screw-top vial .[1] Open the vial only inside the hood to add solid, close it tightly, then transport to the balance. Never transfer open powder on an open bench.

  • Solubilization:

    • Add solvent slowly to the solid.

    • Note: Carbamates are generally stable at neutral pH but hydrolyze in strong acid/base.[1] Avoid unbuffered aqueous extremes.[1]

Waste Disposal & Deactivation[1]
  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid."[1] Do not mix with oxidizers.[1]

  • Liquid Waste: Dispose of in "Non-Halogenated Organic" (if in DMSO/EtOH) or "Halogenated" (if in DCM) streams.

  • Decontamination:

    • Wipe surfaces with 10% Sodium Hydroxide (NaOH) followed by water.[1] Base hydrolysis breaks the carbamate linkage, deactivating the pharmacophore.

    • Warning: Verify surface compatibility with NaOH before application.[1]

Workflow Visualization (DOT Diagram)[1]

HandlingProtocol cluster_emergency Emergency Response Start Start: Solid Reagent PPE_Check 1. Don PPE (Double Nitrile, Goggles, Tyvek) Start->PPE_Check Hood Inside Fume Hood? PPE_Check->Hood Weighing 2. Weighing Strategy Solubilization 3. Solubilization (Add Solvent to Solid) Weighing->Solubilization Hood->Weighing Yes (Preferred) Hood->Weighing No (Use Closed Vials) Use 4. Experimental Use (In Vitro / In Vivo) Solubilization->Use Waste 5. Disposal (Incineration Stream) Use->Waste Decon 6. Decontamination (10% NaOH Wash) Use->Decon Spill Powder Spill Clean Wet Wipe (Do not sweep) Spill->Clean

Caption: Operational logic for handling (4-tert-butyl-1-ethynylcyclohexyl) carbamate, emphasizing containment and decontamination.

Part 5: Emergency Response

Medical Alert: If exposure occurs, inform medical personnel that the patient has been exposed to a carbamate-based sedative analog .[1]

ScenarioImmediate Action
Inhalation Evacuate to fresh air immediately. Monitor for signs of CNS depression (drowsiness, dizziness, slowed breathing).[1] Administer oxygen if trained.[1]
Skin Contact Wash with soap and water for 15 minutes. Do not use alcohol or solvents (enhances absorption).[1] Remove contaminated clothing.[1]
Eye Contact Flush with water for 15 minutes, holding eyelids open. Seek ophthalmological evaluation.
Ingestion Do NOT induce vomiting (risk of aspiration if sedation sets in). Transport to ER immediately.

Toxicology Note: While atropine is the antidote for insecticidal carbamate poisoning (AChE inhibition), it may not be effective or appropriate for sedative carbamate overdose unless clear signs of cholinergic crisis (pinpoint pupils, salivation, bradycardia) are present. Supportive care (respiratory support) is the priority.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3284, Ethinamate.[1] Retrieved from [Link][1]

  • World Health Organization (1986). Carbamate Pesticides: A General Introduction (Environmental Health Criteria 64).[1] International Programme on Chemical Safety.[1] Retrieved from [Link][1]

  • National Institutes of Health (2023). Carbamate Toxicity - StatPearls.[1] NCBI Bookshelf.[1] Retrieved from [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs.[1] Retrieved from [Link][1]

Sources

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